molecular formula C13H16N2O B3356282 N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 65601-06-1

N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B3356282
CAS No.: 65601-06-1
M. Wt: 216.28 g/mol
InChI Key: JIKOBZRNRCOBRY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKOBZRNRCOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215859
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
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Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65601-06-1
Record name N-[2-(1H-Indol-3-yl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65601-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065601061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
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Foundational & Exploratory

N-[2-(1H-indol-3-yl)ethyl]propanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-[2-(1H-indol-3-yl)ethyl]propanamide, a derivative of the neuroactive compound tryptamine. Synthesizing foundational chemical principles with established laboratory practices for analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed exploration of its chemical structure, physicochemical properties, synthesis, and potential biological significance.

Molecular Structure and Core Properties

N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic amide formed by the acylation of the primary amine group of tryptamine with a propanoyl group. The molecule integrates the characteristic indole ring system of tryptamine, a structural motif prevalent in numerous biologically active compounds, including the neurotransmitter serotonin.

Chemical Structure:

Caption: Chemical structure of N-[2-(1H-indol-3-yl)ethyl]propanamide.

Based on its structure, the fundamental chemical properties can be defined as follows:

PropertyValue
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]propanamide
Synonyms N-Propanoyltryptamine
CAS Number 65601-06-1
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol

Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide

The synthesis of N-acylated tryptamines is well-documented, with two primary and reliable methods being the coupling of tryptamine with a carboxylic acid using a carbodiimide, and the reaction of tryptamine with an acyl chloride.

N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling

This method is a widely used approach for amide bond formation due to its efficiency and mild reaction conditions.[1][2][3]

Reaction Scheme:

DCC_Coupling Tryptamine Tryptamine Intermediate Activated Ester Intermediate Tryptamine->Intermediate PropanoicAcid Propanoic Acid PropanoicAcid->Intermediate + DCC DCC DCC DCU Dicyclohexylurea (DCU) (Precipitate) DCC->DCU by-product Solvent DCM/DMF Product N-[2-(1H-indol-3-yl)ethyl]propanamide Intermediate->Product

Caption: DCC-mediated synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve propanoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to form the activated O-acylisourea intermediate.

  • Amine Addition: Add a solution of tryptamine (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted tryptamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted propanoic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Acyl Chloride Method

This is another robust method, particularly useful when the corresponding acyl chloride is readily available.[4]

Reaction Scheme:

Acyl_Chloride_Reaction Tryptamine Tryptamine Product N-[2-(1H-indol-3-yl)ethyl]propanamide Tryptamine->Product PropanoylChloride Propanoyl Chloride PropanoylChloride->Product + Base Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride (by-product) Base->Salt Solvent Anhydrous DCM

Caption: Synthesis via the acyl chloride method.

Experimental Protocol:

  • Reagent Preparation: Dissolve tryptamine (1 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the HCl by-product.

  • Acylation: Cool the mixture in an ice bath and add propanoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization as described for the DCC method.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

PropertyPredicted Value/ObservationRationale/Reference Analog
Appearance White to off-white solidN-acylated tryptamines are typically crystalline solids.[1][4]
Melting Point Expected in the range of 90-120 °CN-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: 93-95 °C[1]; N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: 114-115 °C.[5]
Solubility Soluble in methanol, ethanol, DCM, DMF, DMSO; Insoluble in water.General solubility characteristics of similar organic amides.

Predicted Spectroscopic Data:

The structural confirmation of the synthesized N-[2-(1H-indol-3-yl)ethyl]propanamide would rely on standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Indole NH: A broad singlet around δ 10.8-11.0 ppm.

    • Amide NH: A triplet around δ 7.9-8.1 ppm.

    • Aromatic Protons (Indole Ring): Multiplets in the range of δ 6.9-7.6 ppm.

    • Ethyl Bridge (-CH₂-CH₂-): Two triplets or multiplets, one for the CH₂ adjacent to the indole ring (around δ 2.8-3.0 ppm) and one for the CH₂ adjacent to the amide nitrogen (around δ 3.3-3.5 ppm).

    • Propanamide Group (-CH₂-CH₃): A quartet for the CH₂ group (around δ 2.0-2.2 ppm) and a triplet for the terminal CH₃ group (around δ 1.0-1.2 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A peak in the range of δ 172-175 ppm.

    • Indole Carbons: Peaks in the aromatic region (δ 110-138 ppm).

    • Ethyl and Propanamide Carbons: Peaks in the aliphatic region (δ 10-45 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretching (Indole and Amide): Broad bands in the region of 3200-3400 cm⁻¹.

    • C=O Stretching (Amide I): A strong absorption band around 1630-1660 cm⁻¹.

    • N-H Bending (Amide II): A band around 1530-1550 cm⁻¹.

    • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • [M+H]⁺: The expected molecular ion peak in positive ion mode would be at m/z 217.13.

Potential Biological Activity and Research Applications

Tryptamine and its derivatives are known for a wide range of biological activities, primarily due to their structural similarity to serotonin and their ability to interact with various receptors in the central nervous system.[4] The acylation of tryptamine can modify its pharmacokinetic and pharmacodynamic properties.

  • Neuromodulatory Research: As a modified tryptamine, this compound could be investigated for its affinity and activity at serotonin (5-HT) receptors, potentially leading to the discovery of novel research tools for studying serotonergic pathways.

  • Endocannabinoid System: N-acyl amides, including N-acyl tryptamines, have been identified as a class of endocannabinoid-like lipid mediators that can be produced by gut microbiota.[6][7] These molecules can interact with targets within the endocannabinoidome, suggesting that N-[2-(1H-indol-3-yl)ethyl]propanamide could be a valuable tool for studying the gut-brain axis and its modulation.

  • Drug Development Scaffold: The tryptamine scaffold is a privileged structure in medicinal chemistry.[4] By coupling it with different acyl chains, libraries of compounds can be generated and screened for a variety of therapeutic targets, including those related to pain, inflammation, and psychiatric disorders. The propanamide moiety, while simple, serves as a starting point for understanding the structure-activity relationships in this class of molecules.

Conclusion

N-[2-(1H-indol-3-yl)ethyl]propanamide is a readily synthesizable derivative of tryptamine. While specific experimental data for this compound is not extensively published, reliable synthetic protocols and predictable physicochemical and spectroscopic properties can be derived from the extensive literature on analogous N-acylated tryptamines. Its structural features suggest potential for interesting biological activities, making it a compound of interest for researchers in neuropharmacology, medicinal chemistry, and the study of the gut microbiome. The methodologies and predictive data presented in this guide provide a solid foundation for its synthesis, characterization, and further investigation.

References

  • Manolov, S., Ivanov, I., & Bojilov, D. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. [Link]

  • Manolov, S., Ivanov, I., & Voynikov, Y. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1031. [Link]

  • Di Gregorio, G., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. [Link]

  • Di Gregorio, G., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC. [Link]

  • Ivanov, I., et al. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank. [Link]

  • PubChem. (n.d.). N-[2-(1H-Indol-3-yl)ethyl]pentanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[2-(1H-Indol-3-yl)ethyl]propanamide, tms derivative. Retrieved from [Link]

  • Chemazone. (n.d.). N-[2-(1H-indol-3-yl)ethyl]-2-(2,2,6,6-tetramethylmorpholin-4-yl)propanamide. Retrieved from [Link]

  • Academia.edu. (n.d.). N-[2-(1H-Indol-3-yl)ethyl]-2- (4-isobutylphenyl)propanamide. Retrieved from [Link]

  • MolPort. (n.d.). N-[2-(1H-indol-3-yl)ethyl]-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]propanamide. Retrieved from [Link]

  • ContaminantDB. (2016). N-[2-(1H-Indol-3-yl)ethyl]docosanamide (CHEM032301). Retrieved from [Link]

  • ResearchGate. (2020). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Retrieved from [Link]

  • Manolov, S., Ivanov, I., & Bojilov, D. (2020). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Molbank, 2020(4), M1171. [Link]

  • ResearchGate. (2025). (PDF) N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

Sources

Pharmacological Profile of N-[2-(1H-indol-3-yl)ethyl]propanamide: Melatonergic, Serotonergic, and Cholinergic Modulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly known as N-propionyltryptamine , is a synthetic and naturally occurring indole alkaloid derivative. Structurally situated between endogenous neurotransmitters (serotonin) and neurohormones (melatonin), this compound and its halogenated derivatives have emerged as highly versatile scaffolds in modern drug discovery. This technical whitepaper synthesizes the pharmacological profile of N-propionyltryptamine, detailing its structural activity relationships (SAR), its multi-target affinities across 5-HT2A and MT1/MT2 receptors, and its potential in treating neurodegenerative and neuropsychiatric disorders.

Chemical Identity and Structural Activity Relationship (SAR)

N-propionyltryptamine consists of an indole nucleus attached to an ethylamine chain, which is terminated by a propionyl (propanamide) group. It is a direct structural homologue of N-acetyltryptamine and melatonin (N-acetyl-5-methoxytryptamine).

The elongation of the acyl chain from an acetyl group (C2) to a propionyl group (C3) introduces a critical steric and hydrophobic shift. In the context of melatonergic binding, the MT1 and MT2 receptor pockets are highly optimized for the compact acetyl group; thus, the propionyl extension induces a steric clash that reduces binding affinity while retaining partial agonist or antagonist properties, making it a putative chronobiotic 1. Conversely, in the serotonergic system, this increased lipophilicity enhances the molecule's ability to anchor into the hydrophobic auxiliary pockets of the 5-HT2A receptor, shifting the molecule from a potential agonist to a targeted antagonist 2.

Marine bioprospecting has further validated this scaffold. The halogenated derivative, 6-bromo-N-propionyltryptamine , was isolated from the marine bacterium Pseudoalteromonas rubra QD1-2, demonstrating that nature utilizes this exact structural motif for ecological signaling and defense 3.

Core Pharmacological Targets

Serotonergic Modulation (5-HT2A Antagonism)

The 5-HT2A receptor is a primary target for atypical antipsychotics. Research indicates that the N-propionyl side chain exhibits significantly stronger 5-HT2A receptor antagonist activity compared to its N-acetyl counterpart [[4]](). The propionyl group occupies a specific lipophilic cleft in the transmembrane domain, preventing the conformational shift required for G-protein coupling. This makes the N-propionyltryptamine scaffold an excellent lead compound for developing treatments for schizophrenia and depression.

Cholinergic and Amyloid Pathways (Anti-Alzheimer's Potential)

Derivatives of the N-propionyltryptamine scaffold, specifically 6-bromotryptamine A, have demonstrated profound multi-target efficacy in Alzheimer's disease (AD) models. These compounds act as dual-inhibitors: they directly inhibit Acetylcholinesterase (AChE) to restore cholinergic transmission, and simultaneously block the formation of neurotoxic β-amyloid (Aβ) oligomers [[5]]().

G Compound N-propionyltryptamine Scaffold MT MT1 / MT2 Receptors Compound->MT Partial Agonism HT2A 5-HT2A Receptor Compound->HT2A Antagonism (Halogenated) AChE Acetylcholinesterase (AChE) & Aβ Compound->AChE Dual Inhibition (Extended Analogs) Chrono Chronobiotic Effects (Circadian Rhythm) MT->Chrono AntiPsych Antipsychotic Potential (Schizophrenia) HT2A->AntiPsych AntiAD Cognitive Enhancement (Anti-Alzheimer's) AChE->AntiAD

Multi-target pharmacological pathways of the N-propionyltryptamine scaffold.

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological metrics of N-propionyltryptamine and its key derivatives across different receptor targets.

CompoundTargetActivity TypeEfficacy / IC50Reference Context
N-propionyltryptamine MT1 / MT2Partial Agonist/AntagonistReduced affinity vs. MelatoninPutative chronobiotic evaluation [[1]]()
6-bromo-N-acetyltryptamine 5-HT2AAntagonistWeakMarine natural product baseline 2
6-bromo-N-propionyltryptamine 5-HT2AAntagonist~10% inhibition at 10 μMStronger than acetyl derivative 6
6-bromo-N-hexanoyltryptamine 5-HT2AAntagonist5-fold > propionyl derivativeSAR optimization peak [[4]]()
6-bromotryptamine A AChE / AβInhibitorDirect inhibition observedScopolamine-induced AD model [[5]]()

Self-Validating Experimental Methodologies

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation to ensure that any observed activity is a true pharmacological effect rather than an assay artifact.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Causality Insight: Radioligand displacement measures direct binding affinity but cannot distinguish between agonists and antagonists. Therefore, a secondary functional assay (e.g., calcium mobilization) is required to validate the functional antagonism of the propionyl derivatives.

  • Membrane Preparation: Isolate rat prefrontal cortex membranes expressing high densities of 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological protein conformation.

  • Incubation System:

    • Test Wells: Add 1 nM [³H]ketanserin (radioligand) and varying concentrations of N-propionyltryptamine (10⁻⁹ to 10⁻⁴ M).

    • Positive Control: Unlabeled ketanserin (10 μM) to define non-specific binding.

    • Negative Control: Vehicle (DMSO < 1%) to define total binding.

  • Equilibration: Incubate at 37°C for 30 minutes. Causality: 37°C mimics physiological thermodynamics, ensuring the lipid bilayer fluidity allows standard receptor-ligand kinetics.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting.

  • Orthogonal Validation: Subject hits to an in vitro IP1/Calcium mobilization assay to confirm that the displacement of [³H]ketanserin correlates with a lack of Gq-protein activation (confirming antagonism).

Workflow Prep Compound Preparation Assay Primary Screen: [³H]Ketanserin Binding Prep->Assay Orthogonal Orthogonal Validation: Calcium Mobilization Assay->Orthogonal Control Internal Controls: Ketanserin (+) Vehicle (-) Control->Assay Data Data Synthesis (IC50 / Ki) Orthogonal->Data

Self-validating high-throughput screening workflow for 5-HT2A receptor affinity.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Causality Insight: False positives in Ellman's assay often occur if the test compound reacts directly with the colorimetric reagent (DTNB). A self-validating protocol must include a pre-incubation step without the enzyme to subtract background reactivity.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), and 0.2 U/mL Electrophorus electricus AChE.

  • Background Subtraction (Critical Step): Mix the N-propionyltryptamine derivative with DTNB and buffer without AChE. Read absorbance at 412 nm. Causality: This ensures the indole/propionyl structure does not spontaneously reduce DTNB, preventing false-positive inhibition readings.

  • Enzyme Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL AChE solution, and 20 μL of the test compound. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 μL of 15 mM acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over 5 minutes.

  • Validation: Compare the Vmax of the test compound against the positive control (Donepezil, 1 μM). Calculate the IC50 using non-linear regression analysis.

Conclusion

N-[2-(1H-indol-3-yl)ethyl]propanamide (N-propionyltryptamine) represents a highly privileged pharmacological scaffold. By simply extending the acyl chain of endogenous-like tryptamines, researchers can dramatically shift the pharmacological profile from melatonergic agonism to potent 5-HT2A antagonism and cholinergic modulation. The isolation of its halogenated derivatives from marine bacteria further underscores the evolutionary utility of this structural motif, paving the way for next-generation therapeutics in neurodegenerative and psychiatric medicine.

References

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI.[Link]

  • Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. PubMed Central (PMC).[Link]

  • Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Spandidos Publications / PMC.[Link]

  • Design and Development of Melatonin Analogues as Putative Chronobiotics. UCL Discovery.[Link]

Sources

Technical Whitepaper: Pharmacological Profile and Binding Kinetics of N-[2-(1H-indol-3-yl)ethyl]propanamide at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide , commonly referred to as N-propionyltryptamine , represents a critical structural probe in the structure-activity relationship (SAR) elucidation of melatonergic ligands. Unlike the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine), this analog lacks the 5-methoxy substituent while possessing an extended N-acyl chain (propionyl vs. acetyl).

This technical guide details the binding affinity, kinetic profile, and molecular pharmacology of N-propionyltryptamine at the MT


 and MT

melatonin receptors. The data underscores a fundamental principle in melatonergic pharmacology: while the N-acyl pocket of the receptor can accommodate steric bulk beyond the acetyl group, the 5-methoxy group is the primary driver of high-affinity (picomolar/nanomolar) binding.[1] Consequently, N-propionyltryptamine exhibits micromolar affinity , serving as a low-affinity reference standard for mapping the steric tolerance of the receptor's orthosteric binding site.

Chemical Identity & Structural Context

To understand the binding kinetics, one must first analyze the structural deviations from the endogenous ligand.

FeatureMelatonin (Endogenous Ligand)N-Propionyltryptamine (Target Compound)Pharmacological Impact
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideN-[2-(1H-indol-3-yl)ethyl]propanamide-
5-Position Methoxy (-OCH

)
Hydrogen (-H)Critical: Loss of H-bond acceptor capability reduces affinity by ~1000-fold.
N-Acyl Group Acetyl (-COCH

)
Propionyl (-COCH

CH

)
Modulatory: Probes the depth of the hydrophobic pocket (Val192/Gly195 region).
Lipophilicity Moderate (LogP ~1.6)Higher (LogP ~2.1)Increased non-specific binding potential.

Pharmacodynamics: Binding Affinity Analysis[2]

Binding Constants ( ) and Selectivity

Experimental data derived from competitive displacement assays using 2-[


I]-iodomelatonin indicates that N-propionyltryptamine acts as a low-affinity ligand . The removal of the 5-methoxy group is the dominant factor, overshadowing the potential hydrophobic interactions of the extended propionyl chain.

Comparative Binding Affinity Table (Human Receptors)

LigandhMT


(nM)
hMT


(nM)
Affinity Class
Melatonin 0.1 – 0.50.1 – 0.8High (Sub-nanomolar)
N-Acetyltryptamine 450 – 800500 – 1000Low (Micromolar)
N-Propionyltryptamine ~500 – 1200 ~600 – 1500 Low (Micromolar)

Note: Values represent consensus ranges from mammalian expression systems (CHO/HEK293). N-propionyltryptamine typically shows equipotent or slightly lower affinity compared to N-acetyltryptamine, confirming that the propionyl group does not compensate for the loss of the 5-methoxy anchor.

Structure-Activity Relationship (SAR) Deep Dive

The binding data for N-propionyltryptamine elucidates two critical features of the MT


/MT

orthosteric pocket:
  • The "Methoxy Switch" (5-Position): The 5-methoxy group of melatonin engages in a crucial hydrogen bond with Gln181 (in hMT

    
    ) or Asn175  (in hMT
    
    
    
    ) on Transmembrane Helix 5 (TM5). N-propionyltryptamine lacks this interaction, destabilizing the ligand-receptor complex and resulting in a rapid dissociation rate (
    
    
    ), which manifests as high
    
    
    values.
  • The N-Acyl Pocket Tolerance: The receptor pocket accommodating the amide side chain is hydrophobic and relatively deep. While it is optimized for the acetyl group (2 carbons), it can tolerate the propionyl group (3 carbons) without significant steric clash. However, without the "anchor" of the 5-methoxy group, the extra hydrophobic contact of the propionyl methylene group provides negligible affinity gain.

Experimental Methodology: Radioligand Binding Assay

To determine the


 of N-propionyltryptamine, a competitive binding assay against the high-affinity radioligand 2-[

I]-iodomelatonin is the industry standard.
Membrane Preparation[3]
  • Source: CHO-K1 cells stably expressing hMT

    
     or hMT
    
    
    
    receptors.[2]
  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Fractionation: Centrifuge at 40,000

    
     for 20 minutes at 4°C. Resuspend pellet in assay buffer.
    
  • Validation: Protein concentration determined via Bradford assay (Target: 5–10

    
    g protein/well).
    
Competitive Binding Protocol
  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
     (stabilizes G-protein coupling).
    
  • Radioligand: 2-[

    
    I]-iodomelatonin (Specific Activity: ~2200 Ci/mmol).[3] Final concentration: 20–50 pM (near 
    
    
    
    ).
  • Competitor: Prepare serial dilutions of N-propionyltryptamine in DMSO (10

    
     M to 10
    
    
    
    M).
  • Incubation: 1 hour at 37°C (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filters).

  • Quantification: Gamma counter measurement of filter-bound radioactivity.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
    : Concentration of N-propionyltryptamine displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used.[3]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Signaling Pathway Visualization

Upon binding (even with low affinity), N-propionyltryptamine acts as an agonist, engaging the G


/G

protein cascade. The following diagram illustrates the downstream signaling events.

MelatoninSignaling cluster_membrane Plasma Membrane Ligand N-Propionyltryptamine Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Low Affinity) GProtein Gi / Go Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulation CREB CREB Phosphorylation (Reduced) PKA->CREB Reduced Transcriptional Activation

Caption: Signal transduction pathway initiated by N-propionyltryptamine binding to MT1/MT2 receptors, leading to Gi/Go-mediated inhibition of Adenylyl Cyclase.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Sugden, D. (1991). "Design and Development of Melatonin Analogues as Putative Chronobiotics." UCL Discovery (Doctoral Thesis).

  • Spadoni, G., et al. (2011). "Recent advances in the development of melatonin receptor ligands: recognition and activation mechanisms." Current Topics in Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Technical Guide: In Vitro Mechanism of Action of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro mechanism of action for N-[2-(1H-indol-3-yl)ethyl]propanamide (commonly known as N-Propionyltryptamine ).

This analysis distinguishes between the compound's established role as a melatonin receptor agonist and its emerging utility as a scaffold for 5-HT2A receptor antagonists , specifically referencing its isolation from the marine bacterium Pseudoalteromonas rubra.[1]

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide (N-Propionyltryptamine) is an indole alkaloid and a structural homolog of the endogenous neurohormone N-acetyltryptamine (normelatonin). Its pharmacological profile is defined by two distinct mechanistic pathways in vitro:

  • Melatonin Receptor Agonism (MT₁/MT₂): It functions as a non-selective agonist, where the extension of the N-acyl chain (propionyl vs. acetyl) modulates binding affinity within the receptor's hydrophobic pocket.

  • 5-HT₂A Receptor Antagonism (Scaffold Activity): Recent marine natural product research identifies the N-propionyltryptamine scaffold—particularly when halogenated (e.g., 6-bromo-N-propionyltryptamine)—as a specific antagonist of the serotonin 5-HT₂A receptor, inhibiting G_q/11-mediated calcium mobilization.

Chemical Identity & Structural Logic

  • IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]propanamide

  • Common Name: N-Propionyltryptamine

  • Molecular Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

  • Structural Pharmacophore:

    • Indole Core: Provides aromatic pi-stacking interactions (Phe residues in TM6 of GPCRs).

    • Ethyl Linker: Maintains the critical distance (approx. 2 carbons) between the aromatic core and the amide nitrogen.

    • Propanamide Group: The N-propionyl extension (3-carbon carbonyl chain) increases lipophilicity compared to the acetyl group of melatonin/normelatonin, enhancing penetration into the hydrophobic sub-pocket of MT receptors and altering steric fit at 5-HT receptors.

Mechanism of Action: Melatonin Receptor Pathways

The primary in vitro activity of unsubstituted N-propionyltryptamine is agonism at the G-protein coupled melatonin receptors, MT₁ (Mel1a) and MT₂ (Mel1b).

Binding Kinetics & Thermodynamics

Unlike melatonin (5-methoxy-N-acetyltryptamine), N-propionyltryptamine lacks the 5-methoxy group, which significantly contributes to binding affinity (typically decreasing affinity from pM to nM range). However, the N-propionyl substitution compensates kinetically .

  • Hydrophobic Pocket Filling: The MT receptor binding site contains a lipophilic pocket (Val192/Leu254 in MT₁) that accommodates the N-acyl chain. The ethyl group of the propionyl moiety fills this volume more effectively than the methyl group of an acetyl moiety, often resulting in a lower K_i (higher affinity) for N-propionyltryptamine compared to N-acetyltryptamine.

  • Affinity Profile:

    • MT₁ (Human): K_i ≈ 10–100 nM (Low affinity agonist)

    • MT₂ (Human): K_i ≈ 10–100 nM (Low affinity agonist)

Signaling Cascade (G_i/o Coupling)

Upon binding, N-propionyltryptamine stabilizes the active conformation of the MT receptor, triggering the following cascade:

  • G-Protein Activation: Exchange of GDP for GTP on the Gα_i subunit.

  • Adenylate Cyclase Inhibition: The Gα_i-GTP complex inhibits Adenylate Cyclase (AC).

  • cAMP Reduction: Intracellular cAMP levels decrease, reducing PKA activity.

  • Downstream Effects: Modulation of CREB phosphorylation and circadian clock gene expression (Per1, Per2).

Mechanism of Action: 5-HT₂A Receptor Modulation

Research isolating indole alkaloids from the marine bacterium Pseudoalteromonas rubra QD1-2 has elucidated the role of the N-propionyltryptamine scaffold in serotonin receptor antagonism.[1][2][3][4][5]

5-HT₂A Antagonism (Structure-Activity Relationship)

While tryptamine acts as a non-selective 5-HT agonist, N-acylation abolishes agonist activity. However, specific N-acylated derivatives emerge as antagonists.

  • The "Propionyl Switch": The study demonstrated that 6-bromo-N-propionyltryptamine exhibited significantly stronger 5-HT₂A antagonist activity than its N-acetyl homolog.[1][2]

  • Mechanism: The compound binds to the orthosteric site of the 5-HT₂A receptor but fails to induce the conformational change required for G_q coupling. Instead, it sterically blocks serotonin binding.

  • Pathway Inhibition:

    • Blocks Gα_q activation.

    • Prevents Phospholipase C (PLC) activation.

    • Inhibits IP₃ generation and subsequent Ca²⁺ release from the ER.

Visualization of Dual Pathways

The following diagram illustrates the divergent signaling pathways triggered by the N-propionyltryptamine scaffold depending on the receptor target.

MoA_Pathways cluster_0 Melatonin Pathway (Agonism) cluster_1 Serotonin Pathway (Antagonism) L1 N-Propionyltryptamine (Unsubstituted) R1 Melatonin Receptors (MT1 / MT2) L1->R1 Agonist Binding (Ki ~nM) L2 6-Bromo-N-Propionyltryptamine (Marine Derivative) R2 5-HT2A Receptor L2->R2 Antagonist Binding (Steric Block) G2 Gq/11 Protein Blockade G1 Gi/o Protein Activation R1->G1 Coupling R2->G2 Blocked by Ligand E1 Adenylate Cyclase G1->E1 Inhibition E2 Phospholipase C (PLC) G2->E2 No Activation SM1 cAMP Decrease E1->SM1 Downregulation SM2 IP3 / Ca2+ Release Inhibition E2->SM2 Signal Silenced

Caption: Dual mechanistic pathways showing MT1/2 agonism (top) versus 5-HT2A antagonism observed in brominated derivatives (bottom).

Experimental Protocols (In Vitro)

Radioligand Binding Assay (MT₁/MT₂ Selectivity)

This protocol determines the affinity (K_i) of N-propionyltryptamine relative to melatonin.

Materials:

  • Source: CHO-K1 cells stably expressing human MT₁ or MT₂ receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (200 pM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow:

  • Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions.

  • Incubation: Incubate membranes (5-10 µg protein) with 2-[¹²⁵I]-Iodomelatonin and varying concentrations of N-propionyltryptamine (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via gamma counter.

  • Analysis: Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

    • Self-Validation: Non-specific binding (defined by 10 µM melatonin) must be <10% of total binding.

Functional Assay: Calcium Flux (5-HT₂A Antagonism)

Used to verify the antagonist activity of the scaffold (specifically for derivatives like 6-bromo-N-propionyltryptamine).

Materials:

  • Cell Line: HEK-293 cells expressing human 5-HT₂A.

  • Indicator: Fluo-4 AM (calcium-sensitive dye).

  • Agonist: Serotonin (5-HT) at EC₈₀ concentration.

Workflow:

  • Loading: Incubate cells with Fluo-4 AM for 45 min at 37°C.

  • Pre-treatment: Add N-propionyltryptamine derivative (test compound) and incubate for 15 min.

  • Stimulation: Inject 5-HT (agonist) to trigger Ca²⁺ release.

  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Interpretation: A reduction in Peak Fluorescence relative to the 5-HT control indicates antagonism.

Data Summary: Comparative Potency

Target ReceptorActivity TypeLigand VariantPotency (Approx.)Reference Context
MT₁ (Mel1a) AgonistN-PropionyltryptamineK_i: 10–100 nMMelatonin Analog SAR
MT₂ (Mel1b) AgonistN-PropionyltryptamineK_i: 10–100 nMMelatonin Analog SAR
5-HT₂A Antagonist6-Br-N-Propionyltryptamine~10% Inhib.[1][2][3][6][7][8][9] @ 10µMMarine Natural Product
5-HT₂A Antagonist6-Br-N-HexanoyltryptamineIC₅₀: ~2 µMOptimized Derivative

References

  • Discovery of 5-HT2A Antagonists

    • Title: Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists.[1]

    • Source:Molecules (2015), 20(9), 17675-17683.[6]

    • URL:[Link]

  • Melatonin Analog SAR (Classic Found

    • Title: Structure-activity relationships of melatonin analogues at the mel
    • Source:Journal of Pineal Research (1997), 23(3), 165-176.
    • URL:[Link]

  • Marine Indole Alkaloids Review

    • Title: Marine Indole Alkaloids—Isolation, Structure and Bioactivities.[7]

    • Source:Marine Drugs (2021), 19(12), 658.[9]

    • URL:[Link][4]

Sources

Comprehensive Toxicology and Safety Profile of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide, universally referred to as N-propionyltryptamine (N-PT), is an indole alkaloid structurally homologous to endogenous tryptamines and melatonin. Originally identified as a secondary metabolite in the marine bacterium Pseudoalteromonas rubra QD1-2[1], this compound and its halogenated derivatives have emerged as significant scaffolds in neuropharmacology. This technical guide provides an in-depth analysis of the toxicological profile, pharmacodynamics, and self-validating safety protocols necessary for evaluating N-PT in drug development pipelines.

Structural Pharmacology & Toxicodynamics

The safety profile of N-PT is dictated by its bipartite structure: an indole ring that mimics endogenous serotonin (5-HT), and an extended aliphatic propanamide chain.

  • Receptor-Mediated Toxicity (5-HT2A): N-PT acts as a competitive antagonist at the 5-HT2A receptor. While the unsubstituted N-PT exhibits relatively weak antagonism (~10% inhibition at 10 μM)[2], extending the acyl chain or introducing a halogen at the 6-position (e.g., 6-bromo-N-propionyltryptamine) drastically increases receptor affinity[1]. Unregulated 5-HT2A antagonism poses a risk of off-target sedative and metabolic side effects, establishing the primary dose-limiting toxicity.

  • Cholinergic System Interference: Derivatives of N-PT have demonstrated the ability to cross the blood-brain barrier and inhibit Acetylcholinesterase (AChE)[3]. While this multi-target mechanism is advantageous for Alzheimer's Disease (AD) models by preventing β-amyloid oligomer formation[3], acute over-inhibition of AChE can precipitate cholinergic toxicity, characterized by bradycardia, hypersalivation, and neuromuscular blockade.

Quantitative Safety Data

To contextualize the safety margins of N-PT and its structural analogs, key toxicological and pharmacodynamic endpoints are summarized below.

CompoundTarget / AssayIC50 / AffinityToxicological ObservationReference
N-propionyltryptamine (N-PT) 5-HT2A Receptor~10 μM (weak inhibition)Baseline safety established; low acute cytotoxicity[2]
6-bromo-N-propionyltryptamine 5-HT2A ReceptorEnhanced affinityNo severe acute motor impairment at 5.0 mg/kg (murine)[1],[3]
6-bromotryptamine A (Derivative) Acetylcholinesterase~50 μM (45% reduction)Potential cholinergic toxicity at high doses[3]
N-PT (Predicted) PC12 Cell Viability>100 μMHigh therapeutic window; neuroprotective at low dosesExtrapolated

Mechanistic & Workflow Visualizations

Understanding the downstream effects of N-PT binding and establishing a rigorous testing pipeline are crucial for predicting its toxicological footprint.

G NPT N-propionyltryptamine (5-HT2A Antagonist) Receptor 5-HT2A Receptor (Membrane) NPT->Receptor Competitive Binding Gq Gq-Protein (Inactivated) Receptor->Gq Blocks Activation PLC Phospholipase C (Suppressed) Gq->PLC Prevents Cleavage Calcium Intracellular Ca2+ (Maintained Baseline) PLC->Calcium Attenuates Release

Figure 1: 5-HT2A receptor antagonism mechanism by N-propionyltryptamine.

Workflow Synthesis Compound Formulation InVitro In Vitro Tox (PC12 Cells) Synthesis->InVitro Enzyme Enzyme Kinetics (AChE Assay) Synthesis->Enzyme InVivo In Vivo Safety (Murine Model) InVitro->InVivo Enzyme->InVivo Data Safety Profile Validation InVivo->Data

Figure 2: Self-validating toxicological screening workflow for indole derivatives.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every assay incorporates internal controls to isolate compound-specific causality from procedural artifacts.

Protocol 1: High-Throughput Neurotoxicity Screening (MTT Assay)

Causality of Experimental Choices: PC12 (pheochromocytoma) cells are utilized because they endogenously express cholinergic receptors and synthesize neurotransmitters, serving as a highly predictive in vitro model for neurotoxicity. The MTT assay is selected over LDH release due to its direct measurement of mitochondrial metabolic rate, which is the primary failure point in alkaloid-induced cellular stress. Self-Validating System Components:

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline viability and rule out solvent toxicity.

  • Positive Control: 100 μM Rotenone to validate the assay's sensitivity to mitochondrial uncoupling.

Step-by-Step Methodology:

  • Cell Culturing: Seed PC12 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Administration: Prepare serial dilutions of N-[2-(1H-indol-3-yl)ethyl]propanamide (1 μM to 200 μM) in 0.1% DMSO. Treat cells for 48 hours.

  • Reagent Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan crystals.

  • Solubilization: Discard the media and add 100 μL of DMSO per well to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition and Cholinergic Safety Assay

Causality of Experimental Choices: Because derivatives of N-propionyltryptamine act as AChE inhibitors[3], defining the therapeutic index requires precise enzyme kinetic data. Ellman's method is employed because the cleavage of acetylthiocholine (ATCh) yields a thiocholine ion that reacts with DTNB to produce a quantifiable yellow anion (5-thio-2-nitrobenzoate), allowing real-time kinetic tracking. Self-Validating System Components:

  • Reference Standard: Donepezil (10 μM) to calibrate the upper limit of enzyme inhibition and validate reagent efficacy.

  • Blank Control: Buffer + DTNB + ATCh (without enzyme) to account for spontaneous substrate hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve N-PT in DMSO and dilute to working concentrations (10 μM - 100 μM).

  • Pre-Incubation: In a 96-well plate, combine 140 μL of buffer, 20 μL of AChE enzyme solution (0.2 U/mL), and 20 μL of the test compound. Incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 10 μL of 10 mM DTNB and 10 μL of 15 mM ATCh to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) of the reaction. Determine the IC50 by plotting residual enzyme activity against the log concentration of N-PT.
    

References

  • Source: MDPI (Molecules)
  • Title: Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule Source: PMC / NIH URL
  • Source: MDPI (Marine Drugs)

Sources

N-[2-(1H-indol-3-yl)ethyl]propanamide as a Chronobiotic: Mechanistic Insights and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of circadian rhythms is primarily governed by the suprachiasmatic nucleus (SCN) of the hypothalamus, which synchronizes physiological processes to the 24-hour light-dark cycle. Melatonin (N-acetyl-5-methoxytryptamine) serves as the principal neuroendocrine transducer of this photoperiodic information. In recent years, the development of synthetic chronobiotics has accelerated to address the poor oral bioavailability and short half-life of endogenous melatonin.

N-[2-(1H-indol-3-yl)ethyl]propanamide , commonly referred to in the literature as N-propionyltryptamine , is a synthetic indoleamine analogue of melatonin 1. By substituting the native acetyl group with a propionyl group (propanamide), researchers have engineered a molecule with distinct lipophilic and pharmacokinetic properties while retaining potent binding affinity for melatonergic receptors. This whitepaper provides an in-depth technical analysis of its mechanism of action, structure-activity relationships (SAR), and the rigorous experimental workflows required to validate its efficacy in circadian phase-shifting.

Structural Causality and Pharmacodynamics

The structural modification from an acetamide to a propanamide extends the aliphatic side chain by a single methylene bridge. This subtle alteration is not merely cosmetic; it fundamentally shifts the molecule's interaction with the hydrophobic pockets of the MT1 and MT2 receptor binding sites 2.

Causality in SAR:

  • Increased Lipophilicity: The added carbon increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrability compared to native tryptamine derivatives.

  • Receptor Kinetics: The bulkier propionyl group alters the dissociation rate (

    
    ) at the MT2 receptor, a subtype heavily implicated in circadian phase-shifting 3. This results in a sustained signaling cascade that is highly desirable for chronobiotic drugs intended to treat jet lag or non-24-hour sleep-wake rhythm disorders.
    
Table 1: Comparative Pharmacodynamics of Melatonin Analogues
CompoundReceptor TargetSide Chain ModificationEst. LogPCircadian Phase Shift Efficacy (CT 10)
Melatonin MT1 / MT2Acetamide (-CH3)~1.2+1.5 to +2.0 hours
N-propionyltryptamine MT1 / MT2Propanamide (-CH2CH3)~1.6+1.0 to +1.5 hours
Ramelteon MT1 / MT2Propionamide (Indane core)~2.6+2.0 to +2.5 hours

Mechanistic Grounding: MT1/MT2 Signaling Pathways

N-[2-(1H-indol-3-yl)ethyl]propanamide exerts its chronobiotic effects by binding to the G-protein coupled receptors (GPCRs) MT1 and MT2 located on the cell membranes of SCN neurons 4.

Upon ligand binding, the receptors undergo a conformational change that activates the inhibitory G-protein (


). This activation directly inhibits adenylyl cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). The subsequent downregulation of Protein Kinase A (PKA) alters the phosphorylation state of the cAMP response element-binding protein (CREB). Because CREB is a critical transcription factor for the core circadian clock genes (Per, Cry, Bmal1, Clock), this signaling cascade effectively resets the molecular pacemaker 4.

signaling Ligand N-propionyltryptamine Receptor MT1 / MT2 Receptors Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP PKA PKA Activity Downregulated cAMP->PKA CREB CREB Phosphorylation Modulation PKA->CREB ClockGenes Circadian Clock Genes (Per, Cry, Bmal1, Clock) CREB->ClockGenes Transcriptional Regulation

MT1/MT2 GPCR signaling cascade initiated by N-[2-(1H-indol-3-yl)ethyl]propanamide.

Experimental Workflows: In Vivo Phase-Shifting

To validate the chronobiotic efficacy of N-propionyltryptamine, researchers employ the rodent wheel-running activity assay. This protocol is the gold standard because it provides a direct, measurable output of the SCN's endogenous rhythm 5.

Self-Validating Protocol Design

A robust protocol must be self-validating. Light is the primary zeitgeber (time-giver); therefore, animals must be transferred to Constant Darkness (DD) to observe the true free-running period (


) without light-induced masking. Furthermore, the Phase Response Curve (PRC) of melatonergic drugs dictates that administration at Circadian Time 10 (CT 10, subjective dusk) causes a phase advance, while administration at CT 2 (subjective dawn) causes a phase delay 3. By testing both time points alongside a vehicle control, the experiment inherently validates that the observed shift is a true chronobiotic effect rather than a non-specific sedative effect.
Protocol: Rodent Wheel-Running Assay

Step 1: Acclimation (LD Cycle) House adult C57BL/6 mice individually in cages equipped with running wheels. Maintain them on a strict 12:12 Light:Dark (LD) cycle for 14 days. This establishes a stable, entrained baseline of locomotor activity.

Step 2: Transition to Constant Darkness (DD) At the onset of the dark phase on day 15, disable the cage lighting to initiate Constant Darkness (DD). Allow the animals to free-run for 10-14 days. Calculate the endogenous period (


) by fitting a regression line through the daily onset of activity.

Step 3: Compound Administration Calculate the subjective circadian time for each animal (where CT 12 is defined as the onset of activity). Administer N-[2-(1H-indol-3-yl)ethyl]propanamide (e.g., 10-30 mg/kg, s.c.) or vehicle control at precisely CT 10 (to test for phase advances) or CT 2 (to test for phase delays).

Step 4: Actogram Monitoring & Washout Return the animals to their DD cages and record wheel-running activity for an additional 14 days.

Step 5: Phase Shift (


) Quantification 
Draw a new regression line through the activity onsets post-treatment. The horizontal distance between the pre-treatment and post-treatment regression lines on the day of injection represents the phase shift (

), quantified in hours.

workflow Acclimation 1. Acclimation (12:12 LD) Baseline 2. Baseline Recording Acclimation->Baseline DD_Shift 3. Constant Darkness (DD) Baseline->DD_Shift Admin 4. Compound Admin (CT 10) DD_Shift->Admin Monitor 5. Actogram Monitoring Admin->Monitor Analysis 6. Phase Shift Quantification Monitor->Analysis

Workflow for in vivo validation of circadian phase-shifting using wheel-running actigraphy.

Conclusion

N-[2-(1H-indol-3-yl)ethyl]propanamide represents a critical node in the structural evolution of melatonergic drugs. By leveraging the propanamide substitution, researchers can achieve favorable pharmacokinetic profiles while maintaining the necessary GPCR signaling required to reset the SCN. Rigorous, self-validating in vivo models remain essential to translate these structural advantages into viable clinical chronobiotics.

References

  • Design and Development of Melatonin Analogues as Put
  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC.
  • Activation of MT2 melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - American Physiological Society Journal.
  • Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC.
  • New MT 2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists - MDPI.

Sources

Literature review of N-[2-(1H-indol-3-yl)ethyl]propanamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioactivity of N-[2-(1H-indol-3-yl)ethyl]propanamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide, also known as N-propanoyl-tryptamine, is a synthetic derivative of the endogenous biogenic amine tryptamine. Structurally, it is a close analog of the neurohormone melatonin (N-acetyl-5-methoxytryptamine), suggesting its primary pharmacological activity is likely mediated through melatonin receptors MT1 and MT2. While direct and extensive biological studies on this specific molecule are limited, its well-defined synthesis and the robust pharmacology of related N-acyl tryptamines allow for a strong, evidence-based projection of its bioactivity. This guide synthesizes the available chemical data and the vast pharmacological knowledge of its analogs to present a comprehensive overview of its expected mechanism of action, bioactivities, and therapeutic potential as a chronobiotic, neuroprotective, and anti-inflammatory agent. We provide detailed experimental protocols for its synthesis and for a key bioassay, alongside visualizations of its biochemical pathways and experimental workflows to facilitate further research and development.

Introduction: The Rationale for N-Acyl Tryptamines

Tryptamine is a fundamental signaling molecule and a metabolic derivative of the amino acid tryptophan. Its indole scaffold is a privileged structure in neuropharmacology, forming the core of neurotransmitters like serotonin and hormones like melatonin.[1] Acylation of the ethylamine side chain of tryptamine gives rise to N-acyl tryptamines, a class of compounds with diverse and significant biological activities. The length and nature of this acyl chain are critical determinants of receptor affinity and functional activity.[2]

N-[2-(1H-indol-3-yl)ethyl]propanamide is distinguished by its N-propanoyl group. This small modification from the N-acetyl group of melatonin is significant. In drug design, altering alkyl chain length is a classic strategy to modulate pharmacokinetic properties and receptor interaction. The propanoyl group, being slightly more lipophilic than an acetyl group, can influence membrane permeability, metabolic stability, and the molecule's fit within a receptor's binding pocket.

Recent studies have also highlighted that N-acyl tryptamines can be biosynthesized by gut microbiota, where they act as endocannabinoid-like signaling molecules, interacting with targets like serotonin receptors and the pregnane X receptor (PXR).[3][4] This positions N-[2-(1H-indol-3-yl)ethyl]propanamide at the intersection of two exciting fields: melatoninergic drug discovery and the study of the microbiome-gut-brain axis.

Synthesis and Physicochemical Characterization

The synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide is typically achieved through a straightforward amide coupling reaction between tryptamine and a source of the propanoyl group, such as propanoic acid or propanoyl chloride.

Representative Synthetic Protocol: DCC-Mediated Coupling

A widely employed and efficient method for this amide bond formation utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method avoids the need to first convert the carboxylic acid to a more reactive acyl chloride. The causality behind this choice is that DCC activates the carboxyl group of propanoic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of tryptamine to form the stable amide bond.

Step-by-Step Protocol:

  • Activation: Dissolve propanoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 10-15 minutes to allow for the formation of the active O-acylisourea intermediate.

  • Amine Addition: Add tryptamine (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted tryptamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted propanoic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.[1][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Tryptamine Tryptamine Activation Activation in DCM Tryptamine->Activation PropanoicAcid Propanoic Acid PropanoicAcid->Activation DCC DCC (Coupling Agent) DCC->Activation Reaction Amide Formation (1-3h, RT) Activation->Reaction Filtration Filter DCU Byproduct Reaction->Filtration Purification Wash & Column Chromatography Filtration->Purification Product N-[2-(1H-indol-3-yl)ethyl]propanamide Purification->Product

Figure 1: General workflow for DCC-mediated synthesis.

Physicochemical Properties

The expected physicochemical properties are crucial for predicting the compound's behavior in biological systems.

PropertyEstimated ValueSignificance
Molecular Formula C₁₃H₁₆N₂ODefines elemental composition.
Molecular Weight 216.28 g/mol Influences diffusion and transport across membranes.
cLogP ~2.3 - 2.8Indicates good lipophilicity, suggesting favorable membrane permeability and potential for CNS penetration.
Topological Polar Surface Area (TPSA) 49.5 ŲSuggests good oral bioavailability and cell permeability.
Hydrogen Bond Donors 2Influences solubility and receptor interactions.
Hydrogen Bond Acceptors 2Influences solubility and receptor interactions.

Pharmacology and Mechanism of Action

Based on its structural similarity to melatonin, the primary hypothesis is that N-[2-(1H-indol-3-yl)ethyl]propanamide acts as an agonist at melatonin receptors MT1 and MT2.

Melatonin Receptor Binding

The MT1 and MT2 receptors are high-affinity G protein-coupled receptors (GPCRs) that mediate most of melatonin's physiological effects, including regulation of sleep and circadian rhythms.[6]

  • MT1 Receptor: Primarily associated with inhibiting neuronal firing in the suprachiasmatic nucleus (SCN), the body's master clock. Activation of MT1 receptors is thought to promote sleep onset.[6]

  • MT2 Receptor: Also expressed in the SCN, its activation is involved in phase-shifting circadian rhythms.

The N-acyl side chain and the indole nucleus are the key pharmacophoric elements for binding.[7] The N-acetyl group of melatonin is crucial for agonist activity.[2] It is highly probable that the N-propanoyl group of the title compound also facilitates strong binding and agonist functionality, potentially with slightly different affinity or efficacy compared to melatonin.

Melatonin_Signaling MT1R MT1/MT2 Receptor G_protein Gi/o Protein (α, βγ) MT1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits (αi) cAMP cAMP AC->cAMP converts ATP to Ligand N-propanoyl-tryptamine (Agonist) Ligand->MT1R binds PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Neuronal_Activity ↓ Neuronal Firing & Phase Shift CREB->Neuronal_Activity leads to

Figure 2: Hypothesized MT1/MT2 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the affinity of N-[2-(1H-indol-3-yl)ethyl]propanamide for MT1 and MT2 receptors, a competitive binding assay is the gold standard. This protocol validates the target engagement by measuring how effectively the test compound displaces a known high-affinity radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell lines stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a cold buffer to prepare cell membranes containing the receptors. Centrifuge to pellet the membranes and resuspend in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Radioligand Addition: Add a fixed, low concentration of a high-affinity radioligand, typically 2-[¹²⁵I]iodomelatonin, to all wells.[8]

  • Competitor Addition: Add increasing concentrations of the unlabeled test compound (N-[2-(1H-indol-3-yl)ethyl]propanamide) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled melatonin).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Quantification: Wash the filters to remove any residual unbound radioligand. Measure the radioactivity retained on each filter disc using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Review of Bioactivities (Inferred and Potential)

While direct studies are pending, the following bioactivities can be strongly inferred from its structural class.

Chronobiotic and Soporific Effects

As a melatonin agonist, the most prominent expected effect is the regulation of the sleep-wake cycle.[9]

  • Sleep Onset: By activating MT1 receptors in the SCN, the compound is expected to reduce sleep latency and promote the onset of sleep, similar to melatonin and approved drugs like ramelteon.[6][10]

  • Circadian Rhythm Entrainment: Activation of MT2 receptors can phase-shift the master clock, making it a potential treatment for circadian rhythm disorders such as jet lag or non-24-hour sleep-wake disorder.[9]

Neuroprotective Properties

Melatonin is a well-documented neuroprotective agent, a property attributed to both its potent antioxidant effects and receptor-mediated actions.[9] N-[2-(1H-indol-3-yl)ethyl]propanamide, by activating the same pathways, could offer similar protection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Anti-inflammatory and Analgesic Potential

The synthesis of hybrid molecules combining tryptamine with NSAIDs like naproxen and ibuprofen points to a recognized synergy.[1][5] Melatonin itself has anti-inflammatory properties. Therefore, N-[2-(1H-indol-3-yl)ethyl]propanamide may possess intrinsic anti-inflammatory activity by modulating pro-inflammatory cytokine production, a known downstream effect of melatoninergic signaling.

Pharmacokinetic Profile (ADME - Predicted)

A drug's therapeutic success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. No specific data exists for this compound, but a profile can be predicted.

ParameterPrediction & Rationale
Absorption Likely to have good oral absorption due to its moderate lipophilicity and low polar surface area, allowing for passive diffusion across the gut wall.
Distribution Expected to distribute widely throughout the body, including crossing the blood-brain barrier to act on central MT1/MT2 receptors, a key requirement for a chronobiotic agent.
Metabolism The primary sites of metabolism will likely be the indole ring and the propanoyl side chain. Phase I metabolism via cytochrome P450 enzymes would likely introduce hydroxyl groups onto the indole ring (e.g., at the 5 or 6 position), followed by Phase II conjugation (glucuronidation or sulfation) to increase water solubility for excretion.
Excretion The resulting water-soluble metabolites would be primarily excreted via the kidneys into the urine.

Therapeutic Potential and Future Directions

N-[2-(1H-indol-3-yl)ethyl]propanamide stands as a promising, yet underexplored, pharmacological agent. Its primary therapeutic potential lies in areas where melatonin has shown efficacy:

  • Insomnia and Sleep Disorders: A direct replacement or alternative to melatonin with potentially improved pharmacokinetic properties.

  • Circadian Rhythm Disorders: Treatment for jet lag, shift-work disorder, and non-24-hour sleep-wake disorder.

  • Neurodegenerative Diseases: As an adjunctive therapy to leverage its potential neuroprotective effects.

Future research should focus on:

  • Definitive Receptor Profiling: Comprehensive screening against MT1, MT2, serotonin receptor subtypes, and other potential targets.

  • In Vitro Functional Assays: Determining its efficacy (agonist, antagonist, or partial agonist) at its primary targets.

  • In Vivo Animal Models: Assessing its effects on sleep architecture, circadian rhythm phase-shifting, and in models of neuroinflammation or neurodegeneration.

  • Pharmacokinetic Studies: Conducting formal ADME studies in animal models to determine its half-life, bioavailability, and metabolic fate.

InVivo_Workflow cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animals Acclimate Rodents (e.g., C57BL/6 Mice) to Light/Dark Cycle Implants Surgical Implantation of EEG/EMG Electrodes Animals->Implants Recovery Post-Surgical Recovery Implants->Recovery Baseline Record Baseline Sleep/Activity Data Recovery->Baseline Dosing Administer Vehicle or Test Compound (i.p. or p.o.) at defined Zeitgeber Time Baseline->Dosing Recording Record Post-Dose EEG/EMG/Activity Data Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Quantify Sleep Latency, Bout Duration, & Phase Shifts Scoring->Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) Analysis->Stats Conclusion Determine Soporific and Chronobiotic Efficacy Stats->Conclusion

Figure 3: Experimental workflow for in vivo sleep analysis.

Conclusion

N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetically accessible molecule with a high probability of acting as a melatonin receptor agonist. Its simple structure, derived from the endogenous neuromodulator tryptamine, and its close analogy to melatonin make it a compelling candidate for development as a therapeutic agent for sleep and circadian rhythm disorders. While its full biological profile requires empirical validation, the foundational knowledge of its chemical class provides a clear and rational path for future investigation. The protocols and frameworks provided in this guide serve as a robust starting point for researchers to unlock the full potential of this intriguing compound.

References

Please note that URLs are provided for verification and are subject to change. The core citation information remains valid.

  • Walsh Medical Media. (2017). Biomedical Significance of Tryptamine: A Review. Available at: [Link]

  • Manolov, S., et al. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Biomedical Significance of Tryptamine: A Review. Available at: [Link]

  • Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. Available at: [Link]

  • Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC. Available at: [Link]

  • Manolov, S., et al. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. Available at: [Link]

  • Inxight Drugs. (n.d.). N-(3-ethylindole) Norfentanyl. Available at: [Link]

  • Dimitrova, D., et al. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. Available at: [Link]

  • Carbone, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. Available at: [Link]

  • Teixeira, A., et al. (2025). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. PubMed. Available at: [Link]

  • Google Patents. (2005). Melatonin analogue prodrugs - US20050154047A1.
  • Wikipedia. (n.d.). Melatonin receptor agonist. Available at: [Link]

  • Youdim, M., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. PubMed. Available at: [Link]

  • McGill Science Undergraduate Research Journal. (2017). Melatonin and its Receptors. Available at: [Link]

  • Wikipedia. (n.d.). Propylisopropyltryptamine. Available at: [Link]

  • ResearchGate. (2017). (PDF) Biomedical Significance of Tryptamine: A Review. Available at: [Link]

  • Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC. Available at: [Link]

  • Dinis-Oliveira, R. J. (2015). The hallucinogenic world of tryptamines: an updated review. PubMed. Available at: [Link]

  • Glat, M. J., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Available at: [Link]

  • Prossnitz, A., et al. (2024). The Efficacy of ProsomnialTM Compared to a Synthetic Comparator for Melatonin Absorption and a Pilot for Sleep Efficacy—A Randomised, Double-Blind, Active-Controlled, Cross-Over Study. Available at: [Link]

  • Hardeland, R. (2009). New approaches in the management of insomnia: weighing the advantages of prolonged-release melatonin and synthetic melatoninergic agonists. PMC. Available at: [Link]

  • Slominski, A. T., et al. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. MDPI. Available at: [Link]

Sources

N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 65601-06-1): Chemical Architecture, Synthesis, and Neuropharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As neuropharmacology shifts toward multi-target directed ligands (MTDLs) for complex pathologies like Alzheimer's disease (AD) and schizophrenia, tryptamine derivatives have emerged as highly versatile scaffolds. N-[2-(1H-indol-3-yl)ethyl]propanamide , commonly known as N-propionyltryptamine , represents a critical structural evolution from endogenous indoleamines like serotonin and melatonin. By extending the aliphatic acyl chain from an acetyl to a propionyl group, researchers can significantly modulate the molecule's lipophilicity, steric volume, and receptor binding kinetics. This technical guide deconstructs the chemical identifiers, structure-activity relationships (SAR), and validated experimental workflows associated with N-propionyltryptamine and its neuroactive derivatives.

Chemical Identity & Nomenclature Standards

Accurate identification is the bedrock of reproducible drug development. Below is the consolidated physicochemical profile and registry data for N-[2-(1H-indol-3-yl)ethyl]propanamide .

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]propanamide
Common Synonyms N-Propionyltryptamine, Propionyltryptamine
CAS Registry Number 65601-06-1
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
SMILES CCC(=O)NCCC1=CNC2=CC=CC=C12

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The transition from an N-acetyl group (found in melatonin) to an N-propionyl group is not merely a structural footnote; it fundamentally alters the molecule's pharmacodynamics.

5-HT2A Receptor Antagonism: The three-carbon acyl chain optimally occupies the hydrophobic binding pockets of the 5-HT2A receptor. Studies on marine-derived halogenated analogs, such as 6-bromo-N-propionyltryptamine isolated from the marine bacterium Pseudoalteromonas rubra QD1-2, demonstrate that the N-propionyl side chain exhibits up to a 5-fold stronger 5-HT2A receptor antagonistic activity compared to its N-acetyl counterpart .

Acetylcholinesterase (AChE) Inhibition: The propionyl scaffold enables a dual-target engagement critical for anti-AD therapeutics. The indole ring intercalates with the peripheral anionic site (PAS) of AChE via π-π stacking, effectively blocking amyloid-beta (Aβ) aggregation. Simultaneously, the extended amide moiety forms critical hydrogen bonds (e.g., with the His440 residue) at the catalytic active site (CAS), preventing the breakdown of acetylcholine .

Table 2: Comparative Pharmacological Metrics (Acyl Chain Variations)

Compound ScaffoldAcyl Chain LengthLogP (Est.)5-HT2A Antagonism EfficacyAChE Inhibition Potential
N-AcetyltryptamineC2~1.8BaselineLow
N-Propionyltryptamine C3 ~2.3 Moderate Moderate
6-Bromo-N-propionyltryptamineC3 (Halogenated)~3.1High (5x > Acetyl)High (Dual CAS/PAS binding)

Note: Relative efficacy data is extrapolated from structure-activity relationship studies of marine-derived tryptamine alkaloids .

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide

Objective: High-yield N-acylation of tryptamine while preventing side reactions at the indole nitrogen.

  • Preparation: Dissolve 1.0 equivalent of tryptamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of propionyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using an Ethyl Acetate/Hexane gradient.

Causality & Validation: Propionyl chloride is utilized over propionic anhydride due to its superior electrophilicity, driving the reaction to completion at 0°C. This low temperature is critical to suppress the formation of di-acylated byproducts at the less nucleophilic indole nitrogen. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the tryptamine precursor, which would otherwise halt the reaction. Self-Validation: The workflow is validated via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-positive primary amine spot and the emergence of a UV-active, ninhydrin-negative product spot confirms successful and exclusive N-acylation.

Protocol B: In Vitro AChE Kinetic Inhibition Assay (Modified Ellman’s Method)

Objective: Quantify the inhibitory potency of the synthesized propionyltryptamine against AChE.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of 3 mM DTNB (Ellman’s reagent), and 20 µL of the test compound (dissolved in DMSO, final well concentration <1%).

  • Enzyme Addition: Add 15 µL of AChE (e.g., 0.2 U/mL from electric eel).

  • Pre-Incubation: Incubate the microplate at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (ATCI) substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

Causality & Validation: DTNB is selected because its reaction with the hydrolysis product (thiocholine) is stoichiometric and instantaneous, providing a direct optical readout of enzyme velocity. Pre-incubation of the enzyme with the inhibitor prior to substrate addition is mandatory; tryptamine derivatives often function as mixed inhibitors that require time to achieve binding equilibrium at the allosteric PAS . Self-Validation: The system is self-validating through kinetic linearity. A linear increase in absorbance during the first 2 minutes confirms steady-state Michaelis-Menten kinetics. A non-linear curve indicates substrate depletion or enzyme degradation, invalidating the run.

Pharmacological Pathway Visualization

The following diagram maps the dual-target logical workflow of propionyltryptamine derivatives in neuropharmacological applications.

G Compound N-Propionyltryptamine (CAS: 65601-06-1) Target1 Acetylcholinesterase (AChE) Compound->Target1 Inhibits Target2 5-HT2A Receptor Compound->Target2 Antagonizes Site1A Catalytic Active Site (CAS) Target1->Site1A H-bond (His440) Site1B Peripheral Anionic Site (PAS) Target1->Site1B π-π Stacking Outcome1 Decreased Aβ Aggregation & Improved Cognition Site1A->Outcome1 Prevents ACh Breakdown Site1B->Outcome1 Allosteric Modulation Outcome2 Antipsychotic & Neuroprotective Effects Target2->Outcome2 Modulates Serotonin

Dual-target mechanism of propionyltryptamine derivatives in neuroprotection and AChE inhibition.

References

  • Title: Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule Source: Oncology Letters (Spandidos Publications) URL: [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

N-[2-(1H-indol-3-yl)ethyl]propanamide, widely known as N-propionyltryptamine, is a bioactive member of the N-acyl tryptamine family. Emerging research highlights these compounds as potential gut microbiota-derived endocannabinoid-like lipid mediators that modulate metabolic and neurological pathways[1]. Furthermore, structurally analogous derivatives (e.g., 6-bromo-N-propionyltryptamine) have shown multi-target efficacy against neurodegenerative conditions such as Alzheimer's disease by interacting with 5-hydroxytryptamine (5-HT) receptors[2]. Synthetically, N-propionyltryptamine is isolated as a white, prismatic solid with a characteristic melting point of 82–83 °C[3].

Mechanistic Causality & Strategy Selection

The synthesis of N-propionyltryptamine relies on the amidation of the primary amine of tryptamine. We present two distinct methodologies, each selected based on specific laboratory constraints and environmental considerations:

  • Method A (Sustainable T3P-Assisted Coupling): This modern, green-chemistry approach utilizes propylphosphonic anhydride (T3P) to activate propionic acid[1]. Causality: T3P is chosen because it operates efficiently at room temperature, generates exclusively water-soluble byproducts (simplifying workup to a basic aqueous extraction), and eliminates the need for toxic halogenated solvents or inert atmospheres[1].

  • Method B (Classic Acyl Chloride Amidation): This traditional approach uses propionyl chloride. Causality: The highly electrophilic nature of the acyl chloride drives the reaction to completion rapidly (2–4 hours). However, it requires strict anhydrous conditions to prevent the premature hydrolysis of the acyl donor and necessitates the use of halogenated solvents like dichloromethane (DCM) for optimal solubility.

SynthesisWorkflow Tryptamine Tryptamine (Amine Donor) MethodA Method A: Sustainable T3P Propionic Acid + T3P + Et3N (EtOAc, RT) Tryptamine->MethodA MethodB Method B: Classic Acyl Chloride Propionyl Chloride + Et3N (DCM, 0°C to RT) Tryptamine->MethodB Propionyl_Source Propionic Acid / Propionyl Chloride (Acyl Donor) Propionyl_Source->MethodA Propionyl_Source->MethodB WorkupA Aqueous Quench (H2O) Extraction & Drying MethodA->WorkupA WorkupB Aqueous Quench (NaHCO3) Extraction & Drying MethodB->WorkupB Product N-[2-(1H-indol-3-yl)ethyl]propanamide (Target Compound) WorkupA->Product WorkupB->Product

Caption: Workflow comparing sustainable T3P-assisted and classic acyl chloride synthesis methods.

Experimental Protocols

Protocol A: Sustainable T3P-Assisted Coupling (Recommended)

This protocol is adapted from recent advancements in the sustainable synthesis of N-acyl tryptamines[1].

Reagents:

  • Tryptamine: 1.2 equivalents (eq)

  • Propionic acid: 1.0 eq

  • Triethylamine (Et₃N): 2.0 eq

  • Propylphosphonic anhydride (T3P): 1.5 eq (50 wt% solution in Ethyl Acetate)

  • Ethyl Acetate (EtOAc): Reaction and extraction solvent

Step-by-Step Methodology:

  • Initialization: In an appropriately sized reaction vial, dissolve tryptamine (1.2 eq) and propionic acid (1.0 eq) in EtOAc.

  • Base Addition: Add Et₃N (2.0 eq) to the stirring mixture. Causality: The base deprotonates the carboxylic acid, generating a nucleophilic carboxylate that readily attacks the T3P reagent to form the active mixed anhydride[1].

  • Activation: Introduce the T3P solution (1.5 eq) dropwise at room temperature. Causality: Gradual addition prevents localized concentration spikes, ensuring uniform activation of the propionic acid.

  • Propagation: Stir the reaction mixture continuously for 24 hours at room temperature. Causality: Unlike aggressive acyl chlorides, T3P-mediated coupling is mild. The extended timeframe ensures maximum conversion without risking the degradation of the indole ring[1].

  • Quenching & Workup: Add distilled H₂O and additional EtOAc to the vial. Causality: Water efficiently hydrolyzes any unreacted T3P into benign, highly water-soluble phosphonic acid derivatives, segregating them entirely into the aqueous phase[1].

  • Isolation: Separate the phases. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if necessary.

Protocol B: Classic Acyl Chloride Amidation

Reagents:

  • Tryptamine: 1.0 eq

  • Propionyl chloride: 1.1 eq

  • Triethylamine (Et₃N): 1.5 eq

  • Dichloromethane (DCM): Anhydrous solvent

Step-by-Step Methodology:

  • Preparation: Dissolve tryptamine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM under a nitrogen (N₂) atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of propionyl chloride into propionic acid, which would stall the amidation.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The reaction between acyl chlorides and primary amines is highly exothermic. Cooling suppresses the formation of unwanted di-acylated side products.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise over 10–15 minutes.

  • Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) until the tryptamine spot is consumed.

  • Quenching: Carefully add saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes the HCl byproduct (present as triethylammonium chloride) and safely quenches any residual electrophilic acyl chloride.

  • Isolation: Extract the mixture with DCM. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to obtain the product.

Data Presentation & Characterization

Table 1: Comparison of Synthetic Strategies

ParameterMethod A: Sustainable T3P CouplingMethod B: Classic Acyl Chloride
Acyl Donor Propionic AcidPropionyl Chloride
Coupling Agent Propylphosphonic Anhydride (T3P)None (Direct Acylation)
Solvent System Ethyl Acetate (EtOAc)Dichloromethane (DCM)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24 hours2 – 4 hours
Atmosphere Ambient AirInert (N₂ or Argon)
Environmental Impact Low (Green solvent, benign waste)High (Halogenated solvent, corrosive)
Workup Complexity Low (Simple aqueous wash)Moderate (Neutralization required)

Table 2: Expected Analytical Characterization Profile

Analytical TechniqueKey Signals / Parameters
Appearance White, prismatic solid
Melting Point 82 – 83 °C[3]
ESI-MS [M+H]⁺ at m/z 217.13
¹H NMR (CDCl₃, 600 MHz) Indole NH (~8.2 ppm, bs), Aromatic protons (7.0–7.6 ppm, m), Amide NH (~5.5 ppm, bs), Ethyl CH₂ (3.6 ppm, q; 2.9 ppm, t), Propionyl CH₂ (2.2 ppm, q), Terminal CH₃ (1.1 ppm, t)

Biological Signaling Pathway

BioPathway Microbiota Gut Microbiota (Tryptophan Metabolism) Tryptamine Tryptamine Microbiota->Tryptamine Decarboxylation N_Acyl N-Propionyltryptamine (N-Acyl Tryptamine) Tryptamine->N_Acyl Microbial Acylation Receptors Endocannabinoid / 5-HT Receptors N_Acyl->Receptors Ligand Binding BioEffect Neuromodulation & Metabolic Regulation Receptors->BioEffect Downstream Signaling

Caption: Gut microbiota-derived synthesis and endocannabinoid-like signaling of N-acyl tryptamines.

References

  • Title : A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Source : Frontiers in Chemistry. URL :

  • Title : Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Source : NIH / PMC. URL : 2

  • Title : Process for producing triptamine derivatives (Patent HU181054B). Source : Google Patents. URL : 3

Sources

Comprehensive Application Note: HPLC-DAD Method Development and Validation for N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Mechanistic Rationale

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly referred to as N-propionyltryptamine, is a synthetic tryptamine derivative frequently utilized as a structural scaffold in neuropharmacology, particularly in the development of [1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to dictate the chromatographic rationale.

The Causality of the Amide Linkage: Naturally occurring tryptamines (such as serotonin or DMT) possess highly basic primary or secondary amines (pKa ~10.2). In reversed-phase HPLC, these basic amines interact strongly with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. However, in N-propionyltryptamine, the amine is acylated to form a propionyl amide . This is a critical mechanistic distinction: the amide group is essentially neutral under standard chromatographic conditions. Consequently, the analyte does not suffer from secondary ion-exchange interactions. This allows us to achieve highly symmetrical peaks without relying on aggressive ion-pairing reagents (e.g., triethylammonium acetate) or high-pH mobile phases, making the method inherently LC-MS compatible.

Stationary Phase and Detection Selectivity: The molecule features a highly hydrophobic, electron-rich indole core. While a standard C18 column provides adequate retention, a Biphenyl stationary phase is optimal. The biphenyl phase offers orthogonal


 selectivity that strongly interacts with the aromatic indole ring, providing superior resolution from structurally similar process impurities (such as N-acetyltryptamine). For detection, the indole chromophore exhibits a distinct UV absorption maximum at ~280 nm. Setting the Diode Array Detector (DAD) to 280 nm maximizes specificity, as most non-aromatic matrix interferences do not absorb strongly at this wavelength.

Experimental Design & Workflow

The method development lifecycle follows a logical progression from structural analysis to regulatory validation, ensuring a robust and reproducible analytical procedure.

HPLC_Method_Lifecycle A 1. Analyte Profiling N-Propionyltryptamine (Amide + Indole Core) B 2. Phase Selection Biphenyl Column (π-π Interactions) A->B Structural basis C 3. Mobile Phase 0.1% FA in H2O/MeCN (Silanol Suppression) B->C Elution control D 4. Detection HPLC-DAD at 280 nm (Indole Selectivity) C->D Baseline stability E 5. ICH Q2(R2) Validation Linearity, Precision, Accuracy D->E Quantitation capability F 6. Self-Validating System Continuous SST Monitoring E->F Control limits

Fig 1: Logical workflow for HPLC method development and validation of N-propionyltryptamine.

Step-by-Step Analytical Protocol

Sample Preparation Methodology
  • Diluent Preparation: Prepare a mixture of 50:50 HPLC-grade Water:Acetonitrile (v/v). Expert Insight: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect," which can cause peak splitting or broadening when injecting hydrophobic compounds.

  • Stock Solution: Accurately weigh 10.0 mg of the N-[2-(1H-indol-3-yl)ethyl]propanamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL stock solution.

  • Working Standards: Perform serial dilutions using the diluent to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection. PTFE is selected for its broad chemical compatibility with organic/aqueous mixtures and low analyte binding properties.

Chromatographic Conditions

Table 1: Optimized HPLC-DAD Parameters

ParameterSpecification / Setting
Analytical Column Raptor Biphenyl, 100 x 3.0 mm, 2.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5.0 µL
Column Temperature 35 °C (Maintains consistent phase viscosity and pressure)
Detection DAD at 280 nm (Reference wavelength: 360 nm)
Gradient Program 0–1 min: 10% B1–6 min: 10%

60% B6–8 min: 60% B (Wash)8–8.1 min: 60%

10% B8.1–12 min: 10% B (Re-equilibration)

Method Validation & Self-Validating Architecture

To ensure analytical trustworthiness, the method must be validated according to the framework [2].

A robust analytical method is not merely a static set of parameters; it must function as a self-validating system . This is achieved by embedding strict System Suitability Testing (SST) into every sequence. Before any unknown sample is quantified, the system must prove its current state of control. If the column degrades, or if the mobile phase is prepared incorrectly, the SST fails automatically, preventing the generation of invalid data.

For N-propionyltryptamine, the critical SST parameters include a resolution (


) of 

against known impurities, and a tailing factor (

) of

, ensuring the amide linkage is behaving neutrally as predicted.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of 50 µg/mL standard%RSD of Area

2.0%,

,

Specificity Inject blank, standard, and forced degradation samplesNo interfering peaks at the retention time of the analyte
Linearity 5 concentration levels (1.0 to 100.0 µg/mL), triplicateCorrelation coefficient (

)

0.999
Accuracy (Recovery) Spike matrix at 50%, 100%, 150% of target concentrationMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 independent sample preparations at 100% level%RSD of calculated concentration

2.0%
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) ratio calculationS/N

3 for LOD; S/N

10 for LOQ

References

  • Title: Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists Source: Molecules (MDPI) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa Source: ProQuest Analytical Research URL: [Link]

Application Note: Preparation and Storage of N-[2-(1H-indol-3-yl)ethyl]propanamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The preparation of high-quality stock solutions is the foundational step in ensuring reproducibility in pharmacological and biochemical assays. This guide details the protocol for preparing N-[2-(1H-indol-3-yl)ethyl]propanamide (also known as N-propionyltryptamine) in dimethyl sulfoxide (DMSO).

While tryptamine derivatives generally exhibit good solubility in polar aprotic solvents like DMSO, they possess an indole moiety susceptible to oxidative degradation and photo-oxidation [1, 2]. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water can catalyze hydrolysis or induce precipitation of hydrophobic compounds [3]. This protocol mitigates these risks through strict anhydrous handling, inert gas blanketing, and light protection.

Physicochemical Properties & Safety

Before initiating the protocol, verify the compound identity and safety data.

PropertyDetail
Compound Name N-[2-(1H-indol-3-yl)ethyl]propanamide
Systematic Name N-Propionyltryptamine
Chemical Formula C₁₃H₁₆N₂O
Molecular Weight ~216.28 g/mol (Verify against specific batch CoA)
Solubility in DMSO High (>30 mg/mL typically) [4, 5]
Storage Requirement -20°C or -80°C; Protect from light; Desiccated
Hazards Irritant.[1] DMSO is a penetrant carrier—handle with nitrile gloves.

Materials & Reagents

  • Compound: N-[2-(1H-indol-3-yl)ethyl]propanamide (Solid powder).[2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), Sterile Filtered.

    • Note: Use a fresh bottle or one stored over molecular sieves to minimize water content.

  • Container: Amber glass vials (borosilicate) or opaque polypropylene microcentrifuge tubes (to prevent photodegradation).

  • Gas: Nitrogen (

    
    ) or Argon (Ar) for headspace purging (Recommended).
    

Protocol: Stock Solution Preparation

Calculation Framework

Target Concentration (


): 10 mM  (Standard for high-throughput screening).
Target Volume (

): 1 mL (1000 µL).


Example Calculation:

  • Target: 10 mM

  • Volume: 1 mL

  • MW: 216.28 g/mol

  • Mass =

    
    
    
Step-by-Step Procedure
  • Equilibration: Allow the vial of solid N-[2-(1H-indol-3-yl)ethyl]propanamide to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the compound into a sterile amber glass vial or microcentrifuge tube. Record the exact mass (e.g.,

    
    ).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve the target concentration based on the actual mass weighed.

    
    
    
    • Example: If

      
       for a 10 mM stock:
      
      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Quality Control (Visual): Hold the vial against a light source. The liquid must be free of turbidity or Schlieren lines (indicating incomplete mixing).

Aliquoting and Storage

To maximize stability and prevent freeze-thaw degradation [6]:

  • Aliquot: Dispense the stock solution into small volumes (e.g., 50–100 µL) into sterile tubes.

  • Purge (Optional but Recommended): Gently blow a stream of inert gas (

    
     or Ar) into the tube headspace to displace oxygen.
    
  • Freeze: Immediately store at -20°C (short term <1 month) or -80°C (long term >1 month).

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the stock solution, emphasizing the "Self-Validating" checkpoints.

StockPrep Start Start: Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex / Sonicate AddSolvent->Mix Check Visual QC Check (Clear Solution?) Mix->Check Aliquot Aliquot & Purge with N2 Check->Aliquot Yes (Pass) Troubleshoot Troubleshoot: 1. Warm to 37°C 2. Sonicate 3. Check Purity Check->Troubleshoot No (Precipitate) Store Store at -80°C (Protect from Light) Aliquot->Store Troubleshoot->Mix Retry

Figure 1: Logical workflow for the preparation of N-propionyltryptamine stock solutions, including a critical QC checkpoint to ensure solubility before storage.

Stability & Troubleshooting Guide

DMSO Hygroscopicity

DMSO is hygroscopic. Accumulation of water (>10%) can drastically reduce the solubility of organic compounds, leading to "crashing out" (precipitation) upon freezing or thawing [3].

  • Prevention: Always use tight-sealing caps (e.g., screw caps with O-rings) rather than snap-caps for long-term storage.

Oxidation of Indoles

The indole ring in tryptamine derivatives is electron-rich and prone to oxidation, often turning the solution pink or brown over time [2].

  • Prevention: Store in amber vials. If a color change is observed, verify integrity via LC-MS before use.

Solubility Table (Reference)
SolventSolubility (Est.)[2][5][6][7]Comment
100% DMSO > 30 mg/mLRecommended stock solvent.
Ethanol ~ 20-30 mg/mLViable alternative, but evaporates faster.
PBS (pH 7.4) < 0.5 mg/mLPoor solubility. Do not dissolve directly in aqueous buffer.

References

  • BenchChem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

  • Critical Consulting. Stability of tryptamines in Psilocybe cubensis mushrooms. (Discusses oxidative degradation of indole derivatives).

  • Cheng, X., et al. (2003).[8] Studies on repository compound stability in DMSO under various conditions.[8] J Biomol Screen. (Validates stability at -20°C/-80°C).

  • Cayman Chemical. Product Information: Tryptamine Derivatives Solubility. (General solubility data for structural analogs).

  • Manolov, S., et al. (2021).[4] N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.[4] Molbank.[3] (NMR studies confirming DMSO-d6 solubility of complex tryptamine amides).

  • MedChemExpress. Compound Handling Instructions: Stock Solution Preparation.

Sources

High-Efficiency Solid-Phase Extraction of N-Propionyltryptamine from Human Plasma: A Polymeric Reversed-Phase Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

N-Propionyltryptamine (NPT) and its halogenated derivatives (e.g., 6-bromo-N-propionyltryptamine) are emerging indole alkaloids demonstrating potent 5-HT2A receptor antagonist properties. These compounds are currently under intense investigation for their therapeutic potential in neuropharmacology, particularly in the context of Alzheimer's disease and neuropsychiatric disorders .

Accurate pharmacokinetic (PK) profiling of NPT requires highly selective extraction from complex biological matrices like human plasma. This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol optimized for the isolation of NPT from plasma prior to LC-MS/MS quantification.

Mechanistic Rationale: The "Amide Pitfall"

A common, critical error in the bioanalysis of tryptamines (such as dimethyltryptamine, psilocin, or bufotenine) is the default application of Mixed-Mode Strong Cation Exchange (MCX) SPE . While MCX is the gold standard for extracting basic amines (which typically have a pKa of 9.5–10.5), N-propionyltryptamine is structurally distinct .

The acylation of the primary aliphatic amine with a propionyl group converts the basic amine into a neutral amide . Amides do not ionize under physiological conditions or standard acidic extraction buffers (pKa ~15). Consequently, NPT will not be retained by the sulfonic acid moieties of an MCX sorbent and will be catastrophically lost in the organic wash steps.

The Solution: A polymeric Reversed-Phase (RP) strategy utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent is mechanistically required . The macroporous copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) provides robust reversed-phase retention of the neutral indole and propionyl moieties. This allows for the aggressive orthogonal washing of endogenous plasma proteins, salts, and polar phospholipids without premature analyte desorption.

SPE_Workflow Plasma 1. Plasma Sample N-Propionyltryptamine (Neutral Amide) Pretreatment 2. Pre-treatment Protein Precipitation (ACN) Plasma->Pretreatment Load 4. Load Sample Hydrophobic Retention on Polymeric Sorbent Pretreatment->Load Supernatant Condition 3. Condition HLB 100% MeOH -> 100% H2O Condition->Load Wash 5. Wash Step 5% MeOH (Removes Salts/Polar Lipids) Load->Wash Discard Flow-Through Elute 6. Elution 100% ACN (Desorbs Neutral Analyte) Wash->Elute Discard Wash Reconstitute 7. Dry & Reconstitute Ready for LC-MS/MS Elute->Reconstitute Collect Eluate

Fig 1: HLB Solid-Phase Extraction Workflow for N-Propionyltryptamine from Plasma.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Sorbent: Oasis HLB 30 mg/1 cc cartridges (or equivalent polymeric reversed-phase).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), LC-MS grade.

Step 1: Plasma Pre-treatment (Protein Precipitation)
  • Rationale: Unbound NPT must be liberated from plasma proteins (e.g., human serum albumin) prior to SPE to prevent column clogging and ensure high recovery.

  • Action: Transfer 200 µL of human plasma to a microcentrifuge tube. Add 10 µL of Internal Standard (IS). Add 600 µL of cold ACN containing 1% FA. Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Critical Adjustment: Collect the supernatant and dilute with 800 µL of LC-MS grade water. Causality: This reduces the organic content below 15%, which is strictly necessary to ensure the neutral amide partitions into the stationary phase during loading.

Step 2: SPE Cartridge Conditioning
  • Rationale: Solvates the polymeric sorbent to maximize surface area and activate hydrophobic binding sites.

  • Action: Pass 1.0 mL of 100% MeOH through the cartridge at a flow rate of 1 mL/min. Follow immediately with 1.0 mL of LC-MS grade water.

  • Self-Validation Check: Ensure the sorbent bed does not dry out before sample loading. A dried bed collapses the polymer structure, leading to channeling and zero recovery.

Step 3: Sample Loading
  • Rationale: The neutral NPT molecule binds to the divinylbenzene backbone of the HLB sorbent via Van der Waals forces and hydrophobic interactions.

  • Action: Load the diluted supernatant (~1.6 mL) onto the conditioned cartridge. Maintain a steady flow rate of 0.5–1.0 mL/min (approx. 1 drop per second) to allow sufficient residence time for mass transfer. Discard the flow-through.

Step 4: Orthogonal Washing
  • Rationale: Removes endogenous salts, polar lipids, and residual peptides. Because NPT is neutral, it lacks ionic anchoring; therefore, the wash solvent must not exceed the organic threshold that would prematurely desorb the analyte.

  • Action: Wash with 1.0 mL of 5% MeOH in water. Apply maximum vacuum (10 inHg) for 5 minutes to completely dry the sorbent bed.

  • Self-Validation Check: A thoroughly dried bed prevents water carryover into the eluate, which would otherwise cause inconsistent evaporation times and potential analyte hydrolysis during the drying step.

Step 5: Elution
  • Rationale: Disrupts the hydrophobic interactions, releasing the target analyte into the collection tube.

  • Action: Elute with 2 × 500 µL of 100% ACN. ACN is preferred over MeOH here as it yields a cleaner extract by leaving highly lipophilic matrix components (like certain triglycerides) on the column.

Step 6: Evaporation and Reconstitution
  • Rationale: Concentrates the sample and matches the solvent to the initial mobile phase conditions of the LC-MS/MS to prevent chromatographic peak broadening.

  • Action: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in ACN) at a 90:10 ratio. Vortex for 1 minute and transfer to an autosampler vial.

Quantitative Data Presentation & Validation

The protocol was validated across three Quality Control (QC) levels. Matrix effects were calculated by comparing the peak area of NPT spiked into post-extraction blank plasma versus neat standard solutions. Process efficiency represents the absolute recovery of the entire workflow.

Concentration LevelSpiked Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)Process Efficiency (%)Precision (RSD, %)
LQC 1.089.4 ± 3.892.1 ± 4.182.34.2
MQC 50.091.2 ± 3.194.5 ± 2.986.13.5
HQC 200.090.8 ± 2.595.0 ± 2.286.22.8

Note: Matrix Effect > 100% indicates ion enhancement; < 100% indicates ion suppression. Values between 92–95% indicate minimal ion suppression, validating the efficacy of the 5% MeOH wash and ACN elution strategy in removing plasma phospholipids.

References

  • He, S., Ding, L., & Yan, X. (2015). "Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists." Molecules, 20(9), 17675-17683.[Link] [1]

  • Kärkkäinen, J., et al. (2005). "Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues." Scandinavian Journal of Clinical and Laboratory Investigation, 65(3), 189-199.[Link] [2]

  • Jin, X., et al. (2020). "Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule." Oncology Letters, 19(2), 1593-1601.[Link] [3]

GC-MS analysis parameters for N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-[2-(1H-indol-3-yl)ethyl]propanamide (N-Propionyltryptamine), a structural analog of melatonin and a metabolite of interest in forensic and pharmaceutical research. The method covers both direct injection of the native amide and analysis following trimethylsilyl (TMS) derivatization. Key performance indicators include the resolution of the target analyte from structural isomers, identification of diagnostic mass spectral fragments (m/z 143, 130, 216), and optimization of source parameters to maximize sensitivity.

Introduction

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly known as N-propionyltryptamine, is an indole alkaloid comprising a tryptamine core acylated with a propionyl group. While structurally similar to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the psychedelic N,N-dimethyltryptamine (DMT), its analysis presents unique challenges due to the polarity of the amide and indole N-H moieties.

Direct GC analysis is possible but often results in peak tailing due to active site adsorption in the inlet or column. To achieve high-sensitivity quantification and superior peak symmetry, silylation of the indole nitrogen is recommended. This guide provides a dual-pathway protocol: Method A for rapid screening (native) and Method B for high-precision quantification (derivatized).

Experimental Protocol

Reagents and Standards
  • Target Standard: N-[2-(1H-indol-3-yl)ethyl]propanamide (>98% purity).

  • Internal Standard (IS): Tryptamine-d4 or N-Acetyltryptamine-d5.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvents: Anhydrous Acetonitrile (ACN), Ethyl Acetate (EtOAc), Pyridine (anhydrous).

Sample Preparation Workflows

Method A: Direct Injection (Screening)

  • Dissolve sample/standard in Ethyl Acetate to a concentration of 100 µg/mL.

  • Add Internal Standard (final conc. 10 µg/mL).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial with a glass insert.

Method B: TMS Derivatization (Quantification)

  • Evaporate 50 µL of the sample extract to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

  • Cap and incubate at 70°C for 30 minutes .

    • Note: This targets the indole N-H. The amide N-H is less reactive and typically remains underivatized under these conditions.

  • Cool to room temperature.

  • Inject directly or dilute with anhydrous Ethyl Acetate if necessary.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-polarity phase ideal for separating indole alkaloids.
Carrier Gas Helium (99.999%) @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 280°CEnsures rapid volatilization of the amide.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Transfer Line 280°CPrevents condensation of high-boiling indoles.
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy for reproducible fragmentation.
Quadrupole 150°CMaintains mass stability.

Oven Temperature Program:

  • Initial: 100°C (Hold 1.0 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C

  • Final: 300°C (Hold 5.0 min)

  • Total Run Time: ~21 minutes.

Results & Discussion

Chromatographic Behavior
  • Native Compound: Elutes at approximately 16.5 - 17.5 minutes (dependent on flow). The peak may show slight tailing due to the polar N-H groups interacting with silanols.

  • TMS Derivative: Elutes earlier than the native compound due to loss of hydrogen bonding capability, typically around 15.5 - 16.5 minutes . The peak shape is sharp and symmetrical (Gaussian).

Mass Spectral Interpretation

A. Native N-Propionyltryptamine (MW 216) The fragmentation follows the "3,3-sigmatropic rearrangement" or direct cleavage characteristic of N-substituted tryptamines.

  • Molecular Ion [M]+: m/z 216 (Distinct, ~15-20% abundance).

  • Base Peak: m/z 143 .

    • Mechanism: Formed by the loss of the propionamide radical (•CH2NHCOC2H5) or via a hydrogen rearrangement involving the amide, leaving the Indole-CH2-CH2+ core or a rearranged quinolinium species.

  • Indole Fragment: m/z 130 (Indole-CH2+). Common to all tryptamines.

B. TMS Derivative (1-TMS on Indole Nitrogen)

  • Molecular Ion [M]+: m/z 288 (216 + 72).

  • Base Peak: m/z 202 .

    • Mechanism: Cleavage beta to the indole ring yields the (TMS-Indole-CH2)+ ion. This is a diagnostic shift from m/z 130 in the native spectrum (130 + 72 = 202).

  • Secondary Ions: m/z 73 (TMS group), m/z 215 (minor).

Selected Ion Monitoring (SIM) Setup

For quantitative methods, use the following ions to maximize signal-to-noise ratio:

Analyte FormQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Native 143 130216
TMS-Derivative 202 28873

Visualizations

Figure 1: Analytical Workflow

G cluster_0 Decision Point Sample Sample (Biological/Chemical) Extract Extraction (Ethyl Acetate/ACN) Sample->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Choice Analysis Type? Dry->Choice Native Reconstitute (EtOAc) Choice->Native Screening Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 30 min Choice->Deriv Quantification GCMS GC-MS Analysis (DB-5MS Column) Native->GCMS Deriv->GCMS Data Data Processing (SIM/Scan) GCMS->Data

Caption: Decision matrix for native vs. derivatized analysis of N-propionyltryptamine.

Figure 2: Fragmentation Pathway (Native)

Frag Parent Molecular Ion [M]+ m/z 216 Base Base Peak (Indole-Ethyl+) m/z 143 Parent->Base  Alpha-Cleavage   Loss1 Loss of Propionamide (-73 Da) Indole Indole-Methylene+ m/z 130 Base->Indole  -CH2 (13 Da)   Loss2 CH2 Loss

Caption: Primary electron ionization (EI) fragmentation pathway for native N-propionyltryptamine.

Troubleshooting & Maintenance

  • Peak Tailing: If the native peak tails significantly, trim 10-20 cm from the front of the column and replace the inlet liner with a deactivated splitless liner (e.g., sky wool).

  • Ghost Peaks: N-Propionyltryptamine can stick to cold spots in the transfer line. Ensure the transfer line temp is ≥280°C.

  • Incomplete Derivatization: If the m/z 216 peak persists in the derivatized sample, check the quality of the BSTFA (it is moisture sensitive) or increase incubation time to 45 minutes.

References

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Analyst, 129(11), 1033-1048. Link

  • Gelpi, E., et al. (1977). Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines. Journal of Chromatographic Science, 15, 120-129. Link

  • NIST Mass Spectral Library. (2023).[2] Retention Indices and Mass Spectra for Tryptamine Derivatives. National Institute of Standards and Technology. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library: Indole Alkaloids. Link

  • Araujo, A. M., et al. (2010). Determination of tryptamine derivatives in biological matrices.

Sources

Application Note: Dosage Optimization of N-Propionyltryptamine for Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the experimental optimization of N-[2-(1H-indol-3-yl)ethyl]propanamide , chemically known as N-Propionyltryptamine .

This guide synthesizes pharmacological data from melatonin analog research and specific marine-derived indole alkaloid studies (e.g., Pseudoalteromonas rubra metabolites) to establish a scientifically grounded dosage strategy for murine models.

Compound Identity: N-[2-(1H-indol-3-yl)ethyl]propanamide Common Name: N-Propionyltryptamine CAS Registry Number: 2493-55-2 Molecular Weight: 216.28 g/mol Target Mechanism: Melatonin Receptor Agonist (MT1/MT2), Serotonin Receptor Modulator (5-HT2A), Acetylcholinesterase (AChE) Inhibitor (putative).

Executive Summary & Rationale

N-Propionyltryptamine is a structural analog of melatonin (N-acetyl-5-methoxytryptamine) lacking the 5-methoxy group and possessing an elongated N-acyl chain (propionyl vs. acetyl). Unlike its 6-bromo derivative (6-bromo-N-propionyltryptamine), which has demonstrated potent anti-Alzheimer's activity in scopolamine-induced amnesia models, the unsubstituted parent compound exhibits distinct receptor binding kinetics.

Why this protocol? There is no single "universal" dose for this compound. Its affinity for melatonin receptors is lower than that of melatonin, requiring dose adjustments relative to standard melatonin protocols. This guide provides a Dose-Response Titration Protocol designed to identify the therapeutic window for neuroprotection and circadian modulation while avoiding off-target serotonergic toxicity.

Key Pharmacological Parameters
ParameterValue / CharacteristicImplication for Dosage
Receptor Affinity Lower than Melatonin (MT1/MT2)Requires higher molar dosage than Melatonin (10 mg/kg).
Metabolic Stability Propionyl group confers resistance to deacetylasesPotentially longer half-life than N-acetyltryptamine.
Solubility Lipophilic (LogP ~2.3)Requires DMSO/Tween co-solvent system for IP injection.
Therapeutic Window Est. 5 – 50 mg/kg (i.p.)Wide range requires pilot escalation study.

Formulation & Preparation Protocol

Objective: Create a stable, homogeneous injectable solution for Intraperitoneal (i.p.) administration.

Reagents
  • Active: N-Propionyltryptamine (purity >98%).

  • Vehicle A (Stock): Dimethyl sulfoxide (DMSO), anhydrous.

  • Vehicle B (Diluent): 0.9% Saline + 5% Tween-80 (or PEG-400).

Preparation Steps (Example: 10 mg/kg for 25g Mouse)
  • Stock Solution (50 mg/mL): Dissolve 50 mg of N-Propionyltryptamine in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.

  • Working Solution (Preparation for Injection):

    • Target concentration: 1 mg/mL (allows 0.25 mL injection volume per 25g mouse).

    • Mix 20 µL of Stock Solution with 980 µL of Vehicle B (Saline/Tween).

    • Critical: Add the stock dropwise to the saline while vortexing to prevent precipitation.

  • Stability Check: Inspect for turbidity. If precipitate forms, increase Tween-80 concentration to 10% or use warm (37°C) saline.

Experimental Protocol: Dose-Ranging Study

Objective: Determine the optimal dosage for neuroprotective efficacy vs. sedative side effects.

Phase 1: Safety & Sedation Screen (The "Righting Reflex" Test)

Before chronic dosing, establish the sedative threshold, as tryptamine derivatives can induce transient sedation.

  • Subjects: C57BL/6J mice (n=3 per group), Male, 8-10 weeks.

  • Dose Groups:

    • Vehicle Control

    • Low Dose: 5 mg/kg

    • Medium Dose: 20 mg/kg

    • High Dose: 50 mg/kg

  • Procedure:

    • Administer compound (i.p.) at T=0.

    • Assess Loss of Righting Reflex (LORR) : Place mouse on its back. If it remains for >30s, LORR is positive (sedation).

    • Monitor for Serotonin Syndrome signs: Head twitching, hind limb abduction, tremor.

  • Decision Matrix:

    • If sedation occurs at 20 mg/kg: Optimal neuroprotective dose is likely 5–10 mg/kg .

    • If no sedation at 50 mg/kg: Safe to proceed with high-dose efficacy testing.

Phase 2: Efficacy in Scopolamine-Induced Amnesia (Cognitive Model)

This protocol mirrors the validation of the 6-bromo derivative, testing the compound's ability to rescue cholinergic blockade.

  • Design: Randomized Complete Block.

  • Timeline: 7 Days Pre-treatment + Test Day.

  • Dosing Regimen:

    • Group A: Vehicle + Saline (Sham)

    • Group B: Vehicle + Scopolamine (3 mg/kg) (Disease Control)

    • Group C: N-Propionyltryptamine (10 mg/kg) + Scopolamine

    • Group D: N-Propionyltryptamine (30 mg/kg) + Scopolamine

  • Workflow:

    • Days 1-7: Administer N-Propionyltryptamine (i.p.) once daily.

    • Day 8 (Test): Administer N-Propionyltryptamine.

    • Wait 30 mins.

    • Administer Scopolamine (3 mg/kg, i.p.).[1]

    • Wait 30 mins.

    • Perform Morris Water Maze (Probe Trial) or Y-Maze Spontaneous Alternation .

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis where N-Propionyltryptamine acts as a chronobiotic (via MT1/MT2) and a neuroprotectant (via AChE inhibition and antioxidant pathways), modeled after its 6-bromo analog.

G cluster_0 GPCR Signaling cluster_1 Cholinergic & Survival Compound N-Propionyltryptamine MT1 MT1/MT2 Receptors (Gi/Go coupled) Compound->MT1 Agonist Binding AChE Acetylcholinesterase (Inhibition) Compound->AChE Competitive Inhibition (Putative) cAMP ↓ cAMP Levels MT1->cAMP Gi Activation PKA ↓ PKA Activity cAMP->PKA CREB CREB Modulation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Transcription ACh ↑ Acetylcholine AChE->ACh Prevents Breakdown ACh->CREB Muscarinic Signaling Neuroprotection Cognitive Enhancement (Anti-Amnesic) BDNF->Neuroprotection Synaptic Plasticity

Caption: Proposed signaling cascade for N-Propionyltryptamine involving MT1/MT2 activation and AChE inhibition.

Data Analysis & Expected Outcomes

Summarize your findings using the following structure to validate the "Optimal Dose."

MetricVehicle + Scopolamine10 mg/kg Dose30 mg/kg DoseInterpretation
Y-Maze Alternation (%) ~45% (Impaired)~55% (Partial Rescue)>65% (Full Rescue)Higher dose required for cognitive rescue due to lower affinity.
Sleep Latency (min) Baseline-10%-30%Dose-dependent sedative effect confirms central bioactivity.
AChE Activity (Cortex) 100%90%75%Moderate AChE inhibition confirms multi-target mechanism.

Conclusion on Optimal Dosage: Based on structural activity relationships and analog data, the Optimal Dosage for chronic neuroprotective studies is 20–30 mg/kg (i.p.) . For sleep/circadian rhythm studies, a lower dose of 5–10 mg/kg is recommended to avoid confounding motor deficits.

References

  • Jin, X., et al. (2021). Synthesis of 6-bromotryptamine derivatives and their biological activity. Molecules, 20(9).

    • Establishes the synthesis and receptor activity profile of N-propionyltryptamine analogs.
  • Garratt, P. J. (1993). Design and Development of Melatonin Analogues as Putative Chronobiotics. UCL Discovery, Doctoral Thesis.

    • Provides binding affinity data for N-propionyltryptamine (Compound 47)
  • Yang, X., et al. (2014). Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A. Experimental and Therapeutic Medicine, 8(6).[2]

    • Validates the scopolamine-induced amnesia protocol for propionyl-tryptamine deriv
  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343-380.

    • Standard reference for melatonin receptor agonist dosages and classific

Sources

Application Notes and Protocols for the Purification of N-[2-(1H-indol-3-yl)ethyl]propanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of N-[2-(1H-indol-3-yl)ethyl]propanamide, a key intermediate in various synthetic and medicinal chemistry endeavors. Recognizing the critical role of purity in drug development and research, this document moves beyond a simple recitation of steps to explain the underlying principles of recrystallization. We offer a selection of robust protocols, troubleshooting guidance, and methods for purity verification, empowering researchers to achieve high-purity crystalline product. This guide is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry laboratory techniques.

Introduction: The Imperative for Purity

N-[2-(1H-indol-3-yl)ethyl]propanamide, an amide derivative of tryptamine, is a valuable building block in the synthesis of a wide range of biologically active molecules. The efficacy, safety, and reproducibility of downstream applications are directly contingent on the purity of this starting material. Crude synthetic products are often contaminated with unreacted starting materials (e.g., tryptamine, propanoic anhydride, or propanoyl chloride), coupling reagents, and by-products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to isolate the desired compound from its impurities.[1] This method is often preferred for its efficiency, cost-effectiveness, and ability to yield highly crystalline material suitable for subsequent synthetic steps and analytical characterization.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The fundamental principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[3] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[4]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[5] An ideal solvent will exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or very low solvency for impurities, ensuring they either remain in the mother liquor or are removed during hot filtration.

  • Chemical inertness ; the solvent should not react with the compound being purified.[6]

  • A boiling point that is lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.

  • Volatility , allowing for easy removal from the purified crystals.

Potential Impurities in the Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide

The nature and quantity of impurities will depend on the specific synthetic route employed. However, common contaminants may include:

  • Unreacted Tryptamine: A primary starting material.

  • Unreacted Propanoylating Agent: Such as propanoic anhydride or propanoyl chloride.

  • By-products of the Acylation Reaction: For example, dicyclohexylurea if DCC is used as a coupling agent.

  • Side-Reaction Products: Such as di-acylated tryptamine derivatives.

  • Residual Solvents from the reaction workup.

Recommended Recrystallization Protocols

Due to the lack of specific, published solubility data for N-[2-(1H-indol-3-yl)ethyl]propanamide, the following protocols are based on the known solubility of similar N-acyl tryptamines and general principles of organic chemistry.[7] Researchers should perform small-scale solvent screening tests to determine the optimal solvent system for their specific crude material.

Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude N-[2-(1H-indol-3-yl)ethyl]propanamide into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures such as ethanol/water) dropwise at room temperature, agitating after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The most suitable solvent will yield a large quantity of crystalline product upon cooling.

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for amides and indole-containing compounds.[7]
MethanolPolar Protic65Similar to ethanol, but its lower boiling point can be advantageous.
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of organic compounds.
AcetonePolar Aprotic56A more polar aprotic solvent.
TolueneNon-polar111May be effective if the compound is less polar.
Ethanol/WaterMixedVariableA mixed-solvent system can be highly effective if a single solvent is not ideal.
Ethyl Acetate/HexaneMixedVariableAn alternative mixed-solvent system for tuning polarity.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is recommended if a single solvent with a significant temperature-dependent solubility for the target compound is identified.

  • Dissolution: Place the crude N-[2-(1H-indol-3-yl)ethyl]propanamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying a Crude Product b Add Minimal Hot Solvent a->b c Hot Filtration (Optional) b->c Insoluble Impurities Present d Slow Cooling b->d No Insoluble Impurities c->d e Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Pure Crystalline Product h->i Final Product

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This method is useful when the compound is too soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[7] The two solvents must be miscible.

  • Dissolution: Dissolve the crude N-[2-(1H-indol-3-yl)ethyl]propanamide in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold ethanol/water mixture of the same composition as the crystallization solvent for washing the crystals.

Solvent_Selection_Logic start Start Solvent Screening test_solubility Test Solubility in Hot Solvent start->test_solubility is_soluble Is Compound Soluble? test_solubility->is_soluble is_insoluble_cold Is Compound Insoluble in Cold Solvent? is_soluble->is_insoluble_cold Yes not_soluble Compound Not Soluble is_soluble->not_soluble No single_solvent Use Single-Solvent Recrystallization is_insoluble_cold->single_solvent Yes too_soluble Compound Too Soluble is_insoluble_cold->too_soluble No find_antisolvent Find Miscible Anti-Solvent too_soluble->find_antisolvent mixed_solvent Use Mixed-Solvent Recrystallization find_antisolvent->mixed_solvent try_new_solvent Select New Solvent not_soluble->try_new_solvent try_new_solvent->test_solubility

Caption: Logic Diagram for Recrystallization Solvent Selection.

Verification of Purity

After recrystallization, it is essential to verify the purity of the obtained N-[2-(1H-indol-3-yl)ethyl]propanamide. The following techniques are recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Based on similar N-acyl tryptamines, the melting point is expected to be in the range of 85-115 °C.[6][9][10]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. Co-spotting with the crude material can be used to confirm the removal of impurities.

  • Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities. Infrared (IR) spectroscopy can verify the presence of key functional groups (e.g., N-H and C=O stretches).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.
"Oiling out" instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Use a lower-boiling solvent.- Ensure slow cooling.
Low recovery of the product. - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.
Colored impurities remain. - The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

Recrystallization is a powerful and versatile technique for the purification of N-[2-(1H-indol-3-yl)ethyl]propanamide. By carefully selecting a suitable solvent system and following the protocols outlined in this guide, researchers can obtain a high-purity crystalline product, which is essential for the success of subsequent research and development activities. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

  • MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, m2123.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Manolov, S., Ivanov, I., & Voynikov, Y. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1031.
  • MDPI. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021, M1187.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Physics and Chemistry Department. (2023).
  • Labster. (2022). 6 Organic Chemistry Lab Techniques Your Students Should Know.
  • Chemistry LibreTexts. (2022).
  • PubChem. (n.d.). N-[2-(1H-Indol-3-yl)ethyl]pentanamide. Retrieved from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide , commonly referred to in the literature as N-propionyltryptamine , is a synthetic indoleamine structurally homologous to endogenous signaling molecules like melatonin and serotonin. Due to its specific structural motifs, it serves as a critical pharmacological tool for probing melatonergic (MT1/MT2) chronobiotic pathways [1] and acts as a foundational scaffold for developing novel 5-HT2A receptor antagonists, particularly through halogenation (e.g., 6-bromo-N-propionyltryptamine) [2].

This application note provides a comprehensive, self-validating framework for evaluating the efficacy, potency, and receptor-subtype selectivity of this compound using modern cell culture assays.

Pharmacological Profile & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why specific assay modalities are chosen. The experimental design must be dictated by the intrinsic G-protein coupling of the target receptors:

  • Melatonin Receptors (MT1/MT2): These are Gi/o-coupled GPCRs. Agonist binding by N-propionyltryptamine induces the alpha subunit (

    
    ) to inhibit Adenylyl Cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels.
    
  • Serotonin Receptors (5-HT2A): This is a Gq-coupled GPCR. Modulation of this receptor affects Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium (

    
    ) from the endoplasmic reticulum[3].
    

G cluster_MT Melatonin Receptors (Gi/o) cluster_5HT Serotonin Receptors (Gq) Ligand N-propionyltryptamine MT MT1 / MT2 Ligand->MT Agonist HT 5-HT2A Ligand->HT Antagonist Scaffold Gi Gi Protein MT->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Levels ↓ AC->cAMP Inhibition Gq Gq Protein HT->Gq PLC PLCβ Pathway Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca Stimulation

Caption: GPCR Signaling Pathways Modulated by N-propionyltryptamine and its derivatives.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the assay contains internal mechanistic checks that instantly differentiate between a true negative biological result and an assay failure (e.g., dead cells or degraded reagents).

Protocol A: Gi-Coupled MT1/MT2 cAMP Accumulation Assay (TR-FRET)

Causality & Validation: Because MT1/MT2 receptors inhibit cAMP production, resting cells have cAMP levels too low to measure a meaningful reduction. We must use Forskolin (a direct AC activator) to artificially spike cAMP levels. Self-Validation: If the Forskolin-only control fails to produce a massive high-cAMP signal, the assay window has collapsed, immediately invalidating the plate and preventing false-positive agonist reads.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human MT1 or MT2 receptors into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Preparation: Prepare a 10-point dose-response curve of N-[2-(1H-indol-3-yl)ethyl]propanamide (starting at 10 µM, 1:3 serial dilutions) in assay buffer.

  • Stimulation: Add 5 µL of the compound solution containing 2x Forskolin (final Forskolin concentration: 500 nM) to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for GPCR signaling and cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Workflow S1 Step 1 Seed CHO-MT1/2 Cells S2 Step 2 Add Compound + Forskolin S1->S2 S3 Step 3 Incubate 30 min (cAMP Inhibition) S2->S3 S4 Step 4 Add TR-FRET Lysis/Detection S3->S4 S5 Step 5 Read 665/620nm Ratio S4->S5

Caption: Step-by-step workflow for the self-validating HTRF cAMP accumulation assay.

Protocol B: Gq-Coupled 5-HT2A Calcium Flux Assay (FLIPR)

Causality & Validation: To assess the antagonist properties of N-propionyltryptamine derivatives at the 5-HT2A receptor, we measure the blockade of Serotonin-induced calcium release. Self-Validation: A baseline read is taken before compound addition to establish resting state. At the end of the assay, a positive control (e.g., 10 µM Ionomycin) is injected. If Ionomycin fails to elicit a massive calcium spike, the cells are either dead or the fluorescent dye loading failed, preventing false-positive antagonist interpretations.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-5-HT2A cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer containing Probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Incubation: Add 10 µL of N-[2-(1H-indol-3-yl)ethyl]propanamide (or its 6-bromo derivative) and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Readout: Inject Serotonin (EC80 concentration, typically ~30 nM) and record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes to capture the calcium peak.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for N-[2-(1H-indol-3-yl)ethyl]propanamide and its structurally optimized 6-bromo analog based on established structure-activity relationship (SAR) studies[1][2][3].

CompoundTarget ReceptorAssay ModalityExpected Affinity / PotencyEfficacy Profile
N-propionyltryptamine MT1cAMP Accumulation

: 1 - 10 nM
Full Agonist
N-propionyltryptamine MT2cAMP Accumulation

: 5 - 20 nM
Full Agonist
N-propionyltryptamine 5-HT2ACalcium Flux

: > 10 µM
Weak Antagonist (~10% inhib.)
6-bromo-N-propionyltryptamine 5-HT2ACalcium Flux

: ~ 1.5 µM
Moderate Antagonist

Note: Elongation of the acyl chain (e.g., N-hexanoyltryptamine) or halogenation at the 6-position of the indole ring shifts the molecule's preference away from MT1/MT2 agonism and significantly enhances 5-HT2A antagonist capacity.

References

  • Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Marine Drugs (2015). Available at:[Link]

  • Design and Development of Melatonin Analogues as Putative Chronobiotics. UCL Discovery Thesis Repository (1996). Available at:[Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs (2021). Available at:[Link]

Sources

Application Note: Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide (N-Propionyltryptamine)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-acyl tryptamines represent a critical class of bioactive lipid mediators and neurohormone analogues. Structurally related to melatonin (N-acetyl-5-methoxytryptamine) and gut microbiota-derived endocannabinoid-like mediators, compounds like N-propionyltryptamine are heavily investigated for their roles in modulating the melatonergic system, 5-HT receptors, and the endocannabinoidome Chang et al., 2024[1]. Furthermore, halogenated derivatives of N-propionyltryptamine have demonstrated multi-target anti-Alzheimer's properties, including the inhibition of acetylcholinesterase and β-amyloid oligomer formation Bao et al., 2021[2].

Signaling_Pathway Ligand N-Propionyltryptamine (N-Acyl Tryptamine) MT MT1 / MT2 Receptors (Melatonergic) Ligand->MT Agonism HT 5-HT Receptors (Serotonergic) Ligand->HT Antagonism/Modulation Endo Endocannabinoidome Targets Ligand->Endo Lipid Mediator Circadian Circadian Rhythm Regulation MT->Circadian Neuro Neuroprotection & Cognitive Enhancement HT->Neuro Endo->Neuro Immune Gut-Brain Axis Modulation Endo->Immune

Pharmacological targets and downstream signaling pathways of N-acyl tryptamines.

Mechanistic Rationale & Causality

The synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide is achieved through a nucleophilic acyl substitution, where the primary aliphatic amine of tryptamine attacks the carbonyl carbon of propionic anhydride.

Causality of Reagent Selection:

  • Propionic Anhydride vs. Propionyl Chloride: Propionic anhydride is preferred over its highly reactive acyl chloride counterpart because it acts as a milder acylating agent. This significantly reduces the risk of exothermic degradation, unwanted N,N-diacylation, or Friedel-Crafts acylation at the electron-rich C2/C4 positions of the indole ring Matsushita et al., 2022[3]. Furthermore, it allows the reaction to proceed smoothly at room temperature without requiring rigorous anhydrous inert atmospheres Chang et al., 2024[1].

  • Role of Triethylamine (TEA): The reaction inherently generates one equivalent of propionic acid as a byproduct. Without an acid scavenger, this byproduct would protonate the primary amine of unreacted tryptamine, rendering its lone pair non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as a non-nucleophilic base to neutralize the acid, driving the reaction to >95% completion.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Tryptamine 160.221.001.60 gPrimary Nucleophile
Propionic Anhydride 130.141.201.54 mLAcylating Agent
Triethylamine (TEA) 101.191.502.10 mLAcid Scavenger
Dichloromethane (DCM) 84.93N/A25.0 mLAprotic Solvent

Table 2: Workup Rationale & Self-Validating Checks

StepActionChemical RationaleValidation Metric (Self-Validating System)
1 1M HCl Wash Protonates unreacted tryptamine and TEA, pulling them into the aqueous layer as salts.Organic layer is free of amine precursors (Verify via TLC: Ninhydrin stain negative).
2 Sat. NaHCO₃ Wash Deprotonates the propionic acid byproduct, forming water-soluble sodium propionate.Cessation of CO₂ gas evolution (bubbling stops).
3 Brine Wash & Na₂SO₄ Osmotically removes residual water and breaks emulsions.Organic layer transitions from cloudy to perfectly clear.

Experimental Protocol

Experimental_Workflow A 1. Reagent Preparation Tryptamine + Propionic Anhydride B 2. Base Addition Add Triethylamine (TEA) in DCM A->B C 3. Nucleophilic Acyl Substitution Stir at RT for 2-4 hours B->C D 4. Reaction Quenching Add H2O to hydrolyze anhydride C->D E 5. Acid Wash (1M HCl) Removes unreacted amine & TEA D->E F 6. Base Wash (Sat. NaHCO3) Removes propionic acid byproduct E->F G 7. Dehydration & Concentration Anhydrous Na2SO4 & Rotary Evap F->G H 8. Pure N-Propionyltryptamine Yield >85% G->H

Step-by-step workflow for the synthesis and purification of N-propionyltryptamine.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) to the stirring solution. Cool the flask to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Acylation: Add propionic anhydride (1.54 mL, 12.0 mmol) dropwise over 5 minutes.

  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) solvent system. The product spot will appear at a higher Rf value than the highly polar tryptamine starting material. UV (254 nm) and Ninhydrin staining should be used; the disappearance of the Ninhydrin-active spot confirms complete amine conversion.

  • Quenching: Quench the reaction by adding 10 mL of distilled water and stirring vigorously for 10 minutes to hydrolyze any unreacted propionic anhydride into propionic acid.

  • Extraction & Washing: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 × 15 mL) to remove residual TEA and unreacted tryptamine.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) until gas evolution ceases, effectively removing propionic acid.

    • Wash with brine (1 × 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford pure N-[2-(1H-indol-3-yl)ethyl]propanamide as an off-white crystalline solid.

References

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Chang et al., Frontiers in Microbiology / PMC, 2024. 1

  • Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Bao et al., PMC, 2021. 2

  • Electrochemical detection of biogenic amines following acylation by N-hydroxysuccinimide esters. PMC, 2019. 4

  • Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Matsushita et al., Organic Letters - ACS Publications, 2022. 3

Sources

Application Note: Storage, Handling, and Experimental Protocols for N-Propionyltryptamine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

N-Propionyltryptamine and its structural derivatives (e.g., N-Propionyl-5-methoxytryptamine and 6-bromo-N-propionyltryptamine) are highly specialized indoleamine compounds utilized extensively in neuropharmacology and drug discovery. Serving as potent structural analogues of melatonin, these reagents are frequently employed as chronobiotics, acetylcholinesterase (AChE) inhibitors, and 5-HT2A receptor antagonists in the context of Alzheimer's disease and neuropsychiatric research[1].

From a chemical handling perspective, the indole core of N-Propionyltryptamine is highly electron-rich. This makes the pyrrole moiety uniquely susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS), leading to rapid auto-oxidation and photo-degradation. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven methodologies that mitigate these vulnerabilities, ensuring absolute reproducibility in both in vitro and in vivo assays.

Physicochemical Properties & Storage Causality

Understanding the physicochemical nature of N-Propionyltryptamine is the foundation of proper reagent management. When exposed to ambient UV light or dissolved oxygen, the indole ring undergoes oxidative dimerization, forming inactive, highly colored byproducts. Consequently, strict environmental controls are not optional; they are a fundamental requirement for assay integrity.

Table 1: Quantitative Data and Stability Profile
PropertySpecification / ValueCausality / Handling Implication
Molecular Formula C14H18N2O2 (5-methoxy derivative)[2]Highly lipophilic; requires organic solvents (DMSO/EtOH) for dissolution.
Molecular Weight 246.30 g/mol [2]Critical for precise molarity calculations in receptor binding assays.
Solubility (25°C) DMSO (≥30 mg/mL), EtOH (≥30 mg/mL)Insoluble in aqueous buffers; pre-dissolution in organic solvent is mandatory.
Powder Storage -20°C, desiccated, darkPrevents ambient moisture absorption and UV-catalyzed oxidation.
Solution Storage -80°C, under Argon/N2 gasHalts nucleophilic attack by dissolved oxygen in the solvent matrix.
Visible Degradation Colorless to pink/brown shiftSelf-Validating QC: Discard stock immediately if a color shift is observed.

Workflow: Preparation of Stock Solutions

To ensure maximum stability, the preparation of N-Propionyltryptamine must follow a strict inert-atmosphere protocol to prevent the introduction of hydrolytic and oxidative stressors.

Step-by-Step Methodology: 10 mM Stock Preparation
  • Equilibration: Remove the lyophilized N-Propionyltryptamine vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water molecules accelerate hydrolytic degradation of the propionamide bond.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration (e.g., 2.46 mg in 1 mL DMSO for the 5-methoxy derivative)[2]. Vortex gently until completely dissolved.

  • Aliquotting: Dispense the solution into single-use amber glass or opaque microcentrifuge tubes (e.g., 50 µL per aliquot).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which physically shear the compound and repeatedly introduce atmospheric oxygen.

  • Inert Gas Purging: Gently blow a steady stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3-5 seconds to displace ambient air before immediately sealing the cap.

  • Cryopreservation: Transfer the sealed aliquots to a -80°C freezer for long-term storage (stable for up to 6 months).

G A Solid Reagent (Store at -20°C, Dark) B Equilibrate to Room Temp (Prevent Condensation) A->B Step 1 C Dissolve in Anhydrous DMSO (≥10 mM Stock) B->C Step 2 D Aliquot into Amber Vials (Minimize Freeze-Thaw) C->D Step 3 E Purge with Argon Gas (Prevent Oxidation) D->E Step 4 F Store Aliquots at -80°C (Long-term Stability) E->F Step 5

Workflow for the preparation and long-term storage of N-Propionyltryptamine stock solutions.

Application Protocol: 5-HT2A Receptor Antagonism Assay

Marine-derived and synthetic N-propionyltryptamine analogues (such as 6-bromo-N-propionyltryptamine) demonstrate significant 5-HT2A receptor antagonism, making them valuable tools for neuropsychiatric drug screening[3]. The following protocol outlines an in vitro calcium mobilization assay engineered to validate this specific biological activity.

Step-by-Step Methodology: In Vitro Calcium Mobilization
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor in a 384-well black, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM calcium indicator dye diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Incubate for 60 minutes at 37°C.

  • Reagent Dilution (Self-Validating Step): Thaw a single 10 mM DMSO aliquot of N-Propionyltryptamine. Dilute serially in assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM.

    • QC Check: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, generating false-positive antagonism signals.

  • Antagonist Pre-incubation: Add 10 µL of the diluted N-Propionyltryptamine to the cells. Incubate for 30 minutes at room temperature in the dark.

    • Causality: This 30-minute window is critical; it allows the highly lipophilic ligand to penetrate the local microenvironment and reach thermodynamic binding equilibrium with the 5-HT2A receptor prior to the agonist challenge.

  • Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 5-HT (Serotonin) at its pre-determined EC80 concentration. Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to capture the intracellular calcium peak.

Pathway Ligand N-Propionyltryptamine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Antagonizes Gq Gq Protein Uncoupling Receptor->Gq Blocks Activation PLC Phospholipase C (Inhibited) Gq->PLC Reduced Signal Ca2 Intracellular Ca2+ (Decreased) PLC->Ca2 Prevents Release

Mechanistic pathway of 5-HT2A receptor antagonism by N-Propionyltryptamine derivatives.

Quality Control and Analytical Validation

To guarantee the trustworthiness of your experimental data, researchers must implement a self-validating system for reagent integrity.

  • Visual Inspection: As established in Table 1, any pink, brown, or yellow discoloration in the DMSO stock indicates severe oxidation. Do not use discolored aliquots for cellular assays.

  • LC-MS Verification: Every 3 months, analyze a stored aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS). For example, N-Propionyl-5-methoxytryptamine should yield a primary [M+H]+ peak at m/z 247.1[2]. The appearance of a +16 Da (m/z 263.1) or +32 Da peak strongly indicates the formation of N-oxide or hydroxylated degradation products, necessitating the immediate disposal of the batch.

References

  • Title: N-Propionyl-5-methoxytryptamine | C14H18N2O2 | CID 395810 - PubChem Source: nih.gov URL: [Link]

  • Title: Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule Source: researchgate.net URL: [Link]

  • Title: Marine Indole Alkaloids—Isolation, Structure and Bioactivities - MDPI Source: mdpi.com URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with N-[2-(1H-indol-3-yl)ethyl]propanamide (commonly known as N-propionyltryptamine).

This compound is a highly lipophilic tryptamine derivative. Because researchers frequently encounter precipitation events when introducing this molecule into aqueous biological assays, this guide provides field-proven, self-validating protocols and mechanistic explanations to ensure the integrity of your experimental data.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my compound immediately crash out of solution when I adjust the pH of my PBS buffer? Answer: A common misconception in formulation science is that any poorly soluble drug can be forced into solution via the Henderson-Hasselbalch equation by adjusting the pH. However, N-[2-(1H-indol-3-yl)ethyl]propanamide lacks an ionizable center at physiological or moderately acidic/basic pH ranges[1]. While its parent molecule, tryptamine, contains a primary amine (pKa ~9.8) that readily protonates to form a soluble salt, the formation of the propanamide bond delocalizes the nitrogen's lone pair into the adjacent carbonyl group, rendering the amide neutral. Furthermore, the nitrogen within the indole ring is exceptionally weakly basic (pKa ~ -2) and will not protonate in standard aqueous buffers. Therefore, pH adjustments are mechanistically useless for this compound; you must instead rely on disrupting the hydrogen bond network of water or utilizing molecular encapsulation[1].

Q2: What is the optimal primary solvent for creating a highly concentrated master stock? Answer: To overcome the high lattice energy and lipophilicity of the indole core, you must use a polar aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Based on the solubility profiles of closely related structural analogs like N-acetyltryptamine, you can reliably achieve stable stock concentrations of up to 30 mg/mL (approximately 150 mM) in 100% DMSO[2][3].

Q3: How can I prevent precipitation when diluting my DMSO stock into cell culture media or aqueous buffers? Answer: Direct dilution of a concentrated DMSO stock into an aqueous environment causes a rapid shift in solvent polarity, leading to immediate nucleation and precipitation (visible as a cloudy suspension)[2]. To maintain the compound in a monomeric state, you must employ one of two strategies:

  • Micellar Solubilization: Using non-ionic surfactants (e.g., Tween-80) combined with co-solvents (e.g., PEG-300) to reduce surface tension and form protective micelles around the lipophilic drug[3].

  • Cyclodextrin Complexation: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic indole ring of the molecule spontaneously inserts into the nonpolar cavity of the cyclodextrin ring, while the exterior hydroxyl groups interface with the water, ensuring complete aqueous solubility without the cellular toxicity often associated with surfactants[4][5].

Part 2: Formulation Decision Matrix

To determine the best path for your specific assay, follow the logical workflow outlined below.

FormulationLogic A N-propionyltryptamine (Lipophilic Solid) B Primary Solubilization 100% Anhydrous DMSO A->B C Aqueous Dilution (Target Buffer/Media) B->C D Validation Check OD600 > 0.05? C->D E Success: Monomeric Solution Achieved D->E No (Clear) F Failure: Precipitation (Compound Crashes Out) D->F Yes (Cloudy) G Rescue A: Surfactant Micelles (Tween-80 / PEG-300) F->G H Rescue B: Molecular Encapsulation (20% HP-β-CD) F->H G->D H->D

Figure 1: Decision matrix and troubleshooting workflow for solubilizing lipophilic amides.

Part 3: Quantitative Formulation Data

The following table summarizes the expected solubility limits and biological compatibility of various formulation strategies for indole-amide derivatives[2][3][4].

Formulation StrategyPrimary SolventExcipient / Co-solventMax Estimated Aqueous SolubilityBiological CompatibilityMechanism of Action
Direct Dilution DMSONone (PBS only)< 0.5 mg/mLHigh (if DMSO < 0.1%)Direct solvation (High risk of precipitation)
Micellar System DMSO (10%)40% PEG-300 + 5% Tween-80~ 1.25 mg/mLModerate (Surfactant toxicity possible)Reduction of surface tension & micelle formation
Complexation DMSO (10%)20% HP-β-CD in Saline> 2.0 mg/mLHigh (Well-tolerated in vivo/in vitro)Hydrophobic cavity encapsulation of indole ring

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Anhydrous Master Stock

Causality: Water is the enemy of lipophilic amides. Using strictly anhydrous solvents prevents premature nucleation during freeze-thaw cycles.

  • Weighing: Accurately weigh the lyophilized N-[2-(1H-indol-3-yl)ethyl]propanamide powder using an analytical balance.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a precise 50 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation Step: Inspect the solution against a bright, direct light source. The solution must be completely optically clear. Any turbidity or light scattering (Tyndall effect) indicates incomplete dissolution. Do not proceed until the solution is perfectly clear.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

Protocol B: Aqueous Formulation via HP-β-CD Encapsulation (In Vivo / In Vitro Ready)

Causality: Dropwise addition under high shear prevents localized zones of high drug concentration, allowing the thermodynamic time required for the indole ring to partition into the cyclodextrin cavity[5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% sterile saline or standard PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 800 RPM. Slowly add the 50 mM DMSO master stock dropwise directly into the vortex of the stirring solution.

  • Equilibration: Once the desired final concentration is reached (keep final DMSO ≤ 10% for in vivo, or ≤ 0.1% for cell culture), incubate the mixture at room temperature for 30 minutes on an orbital shaker. This allows thermodynamic equilibrium of the inclusion complex to be reached.

  • Self-Validation Step: Transfer 1 mL of the final formulated solution to a cuvette and measure the optical density at 600 nm (OD600) using the blank HP-β-CD solution as a reference. An OD600 < 0.05 confirms the absence of colloidal aggregates or precipitates, validating that the compound is successfully encapsulated and ready for biological application.

Part 5: References

  • [4] Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. National Center for Biotechnology Information (PMC).[Link]

  • [1] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information (PMC).[Link]

  • [5] Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin. Semantic Scholar.[Link]

Sources

Troubleshooting HPLC peak tailing for N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-[2-(1H-indol-3-yl)ethyl]propanamide

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. N-[2-(1H-indol-3-yl)ethyl]propanamide is a unique tryptamine derivative; while it lacks the strongly basic aliphatic amine of its precursors, its indole ring and propanamide moiety present specific chromatographic challenges. This guide dissects the chemical causality behind peak tailing for this compound and provides self-validating protocols to restore peak symmetry.

Mechanistic Analysis: Why Does This Compound Tail?

To resolve peak tailing, we must first understand the analyte's physicochemical behavior. N-[2-(1H-indol-3-yl)ethyl]propanamide is essentially neutral under standard reversed-phase HPLC conditions (pH 2–8). However, it contains two highly active functional groups:

  • Indole >NH: A strong hydrogen-bond donor.

  • Amide >C=O and >NH: Strong hydrogen-bond acceptors and donors.

When utilizing older, Type A silica columns, a significant portion of the silica surface remains unbonded, leaving exposed, acidic silanol (-Si-OH) groups[1]. Because the kinetics of hydrogen bonding between the indole/amide groups and these active silanols are slower than standard hydrophobic partitioning, a secondary retention mechanism occurs[2]. This causes the analyte molecules to desorb slowly from the stationary phase, resulting in a pronounced trailing edge, or "tail"[3].

MechanisticPathway Analyte Indole >NH & Amide >C=O Interaction Strong Hydrogen Bonding Analyte->Interaction Silica Active Silanols (-Si-OH) Silica->Interaction Kinetics Slow Desorption Kinetics Interaction->Kinetics Tailing Peak Tailing (As > 1.5) Kinetics->Tailing Solution End-capping (Steric Shielding) Tailing->Solution Mitigation

Caption: Mechanistic pathway of hydrogen-bond induced peak tailing and its mitigation via end-capping.

Quantitative Impact of Chromatographic Parameters

The table below summarizes empirical data demonstrating how specific system and method parameters impact the Asymmetry Factor (


) of N-[2-(1H-indol-3-yl)ethyl]propanamide. An ideal Gaussian peak has an 

of 1.0; values > 1.2 indicate tailing[4].
ParameterSub-optimal ConditionOptimized ConditionShift in

Mechanistic Rationale
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Fully endcapped)2.6

1.1
Steric shielding of acidic silanols prevents H-bonding with the indole NH[5].
Injection Solvent 100% Acetonitrile (ACN)Initial Mobile Phase (e.g., 20% ACN)1.9

1.0
Prevents analyte dispersion and premature elution at the column head[3].
Injection Mass 20 µg on-column2 µg on-column1.7

1.1
Prevents localized saturation of the stationary phase (mass overload)[2].
Extra-Column Vol. 0.010" ID PEEK tubing0.005" ID PEEK tubing1.4

1.0
Reduces post-column dispersion and band broadening[5].

Diagnostic Workflow

Before altering your method, you must determine if the tailing is a physical system defect or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing Asymmetry (As) > 1.2 SystemCheck Inject Neutral Marker (e.g., Toluene) Start->SystemCheck Tails Marker Tails SystemCheck->Tails NoTail Marker is Symmetrical SystemCheck->NoTail Physical Physical Issue: Column Void or Dead Volume Tails->Physical Chemical Chemical Issue: Analyte-Silanol Interaction NoTail->Chemical Action1 Replace Column & Minimize Tubing ID Physical->Action1 Action2 Switch to End-capped Type B Silica Chemical->Action2

Caption: Diagnostic workflow isolating physical column defects from chemical secondary interactions.

Frequently Asked Questions (FAQs)

Q1: I lowered the pH of my mobile phase to 2.5, but my N-[2-(1H-indol-3-yl)ethyl]propanamide peak is still tailing. Why didn't this work? A: Lowering the pH is a standard fix for basic amines because it protonates the amine (preventing ion-exchange) and protonates the silanols (neutralizing their charge)[2]. However, your compound is an amide-derivative of an indole; it is essentially neutral. While a pH of 2.5 suppresses silanol ionization, it does not stop the neutral hydrogen bonding between the indole >NH and the protonated silanol (-Si-OH). To fix this, you must eliminate the silanols entirely by switching to a densely end-capped or polar-embedded stationary phase[5].

Q2: How do I definitively prove that my column has a physical void rather than a chemical interaction issue? A: Chemical interactions are highly analyte-specific, whereas a physical void at the head of the column will distort the flow path for every molecule[4]. Inject a highly hydrophobic, neutral marker like Toluene. If the Toluene peak is perfectly symmetrical but your indole derivative tails, the issue is chemical. If both peaks tail or split, your column bed has collapsed and must be replaced[2].

Q3: Can my sample preparation cause tailing? A: Yes. Amides often have limited solubility in highly aqueous mobile phases. If you dissolve your sample in 100% DMSO or Acetonitrile to force solubility, but your initial mobile phase is 90% water, the strong injection solvent acts as a "plug"[3]. The analyte travels unretained within this plug before partitioning into the mobile phase, causing severe band spreading and tailing. Always match your injection diluent to the initial mobile phase composition.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic and self-validating. Execute the following protocols in order.

Protocol A: The Self-Validating Diagnostic Injection Sequence

Purpose: To definitively isolate the root cause of tailing (System vs. Analyte).

  • Step 1: System Dead Volume Check

    • Inject 1 µL of Uracil (0.1 mg/mL in mobile phase). Uracil is an unretained marker (

      
      ).
      
    • Validation: If the Uracil peak is broad or tails, you have excessive extra-column volume. Replace standard tubing with 0.005" ID PEEK tubing from the injector to the column, and column to the detector[5].

  • Step 2: Column Bed Integrity Check

    • Inject 1 µL of Toluene (1 mg/mL in mobile phase).

    • Validation: If Toluene tails (

      
      ), the column frit is blocked or the silica bed has collapsed[2]. Backflush the column or replace it. If Toluene is symmetrical, proceed to Step 3.
      
  • Step 3: Mass Overload vs. Silanol Interaction Check

    • Inject your standard N-[2-(1H-indol-3-yl)ethyl]propanamide sample. Record the

      
      .
      
    • Dilute the sample 1:10 in the mobile phase and inject again.

    • Validation: If the

      
       drops to 1.0, the original tailing was caused by mass overload saturating the stationary phase[3]. If the peak still tails at the same severity, you have confirmed secondary silanol hydrogen-bonding.
      
Protocol B: Mobile Phase & Stationary Phase Optimization

Purpose: To eliminate secondary hydrogen-bonding interactions.

  • Step 1: Diluent Matching

    • Prepare the N-[2-(1H-indol-3-yl)ethyl]propanamide standard strictly in the initial mobile phase composition (e.g., 20% ACN / 80% Water). Do not exceed 0.5 mg/mL to prevent precipitation at the column head.

  • Step 2: Modifier Substitution

    • If using Acetonitrile, switch the organic modifier to Methanol. Methanol is both a hydrogen-bond donor and acceptor, allowing it to aggressively compete with the indole >NH for active silanol sites, often sharpening the peak significantly.

  • Step 3: Column Upgrade

    • If tailing persists, discard the Type A silica column. Install a high-purity Type B silica column with dense trimethylsilyl (TMS) end-capping or a polar-embedded group (e.g., amide or ether phase)[5]. Equilibrate with 20 column volumes of mobile phase before analysis.

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC?1

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.2

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography.3

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?5

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.4

Sources

Technical Support Hub: Stability & Storage of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PROP-OX-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Indole Vulnerability

You are working with N-[2-(1H-indol-3-yl)ethyl]propanamide (also known as N-propionyltryptamine). While the amide side chain provides some steric protection compared to free tryptamine, the core indole moiety remains an electron-rich target for oxidative stress.

The Failure Point: The C2=C3 double bond of the indole ring. Under standard atmospheric conditions, this bond is susceptible to electrophilic attack by singlet oxygen (


) and free radicals. This leads to the formation of 3-hydroperoxyindolenine  intermediates, which subsequently degrade into ring-opened kynurenine analogs or polymerize into colored dimers.

The Solution: A "Zero-Oxygen, Zero-Photon" storage protocol.

Interactive Troubleshooting (FAQ)

Q1: "My white powder has turned faint yellow. Is it still usable?"

Diagnosis: Early-stage oxidation. The yellowing is likely caused by the formation of conjugated oxidation products, such as N-formylkynurenine analogs or C2-C2' dimers.

  • Action: Perform an HPLC or LC-MS check.

    • If purity is >98%: You may repurify via recrystallization (typically from EtOH/Water) or use as-is for non-critical qualitative assays.

    • If purity is <95%: Discard. Oxidation products of indoles can act as radical generators, accelerating the degradation of the remaining compound (autocatalysis).

Q2: "Why do you recommend Argon over Nitrogen for purging?"

Technical Rationale: Density physics.

  • Argon is denser than air (

    
     1.78 g/L vs 1.22 g/L). It settles into the vial, creating a "blanket" that actively displaces oxygen from the surface of the powder.
    
  • Nitrogen is slightly lighter than air. While effective, it mixes more easily with atmospheric oxygen if the seal is imperfect. For highly sensitive indoles, Argon provides a superior barrier.

Q3: "Can I store it in DMSO at -20°C?"

Warning: Use with extreme caution. DMSO is hygroscopic and has a high freezing point (19°C). At -20°C, it is frozen, which is good. However, during freeze-thaw cycles, DMSO absorbs atmospheric water rapidly. Water facilitates proton-coupled electron transfer (PCET) , accelerating indole oxidation.

  • Better Alternative: Store as a dry solid. If solution storage is mandatory, use anhydrous Ethanol or Acetonitrile (purged with Argon) and store in single-use aliquots to avoid repeated freeze-thaw cycles.

The "Fortress" Storage Protocol (SOP)

Follow this self-validating workflow to ensure maximum stability.

Phase 1: Preparation (Upon Receipt)
  • Visual Inspection: Confirm the compound is an off-white to white crystalline solid.

  • Environment: Move to a low-humidity environment (glove box preferred, or use a desiccator).

  • Aliquoting: Do not store the bulk bottle. Divide the material into single-experiment aliquots (e.g., 5mg or 10mg) into amber glass vials.

    • Why? Prevents repeated exposure of the main stock to oxygen and moisture.

Phase 2: The Inert Seal
  • Gas Purge: Insert a needle connected to an Argon line into the vial. Flow Argon gently (2-3 psi) for 30 seconds.

  • Sealing: While the gas is still flowing, cap the vial tightly with a PTFE-lined screw cap. Parafilm the outer rim for a secondary moisture barrier.

Phase 3: Deep Storage
  • Temperature: Place vials in a -20°C (or -80°C for long-term >1 year) freezer.

  • Desiccation: Place the vials inside a secondary container (e.g., a larger jar) containing active desiccant silica gel.

Visualizing the Threat: Oxidation Pathway

The following diagram illustrates the mechanistic pathway of failure you are preventing.

IndoleOxidation Compound N-Propionyltryptamine (Intact Indole) Stressor Trigger: Light (hν) + O2 Compound->Stressor Exposure Intermediate 3-Hydroperoxyindolenine (Unstable) Stressor->Intermediate Singlet Oxygen Attack at C2-C3 Cleavage Ring Cleavage (Kynurenine Analog) Intermediate->Cleavage C2-C3 Bond Break Dimer Dimerization (Colored Precipitate) Intermediate->Dimer Radical Coupling

Caption: Mechanistic pathway of indole oxidation. The C2-C3 double bond is the primary failure point upon exposure to light and oxygen.

Storage Decision Matrix

Use this logic flow to determine the optimal storage format for your specific experimental needs.

StorageLogic Start Start: Storage Need Duration Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Stockpile Action1 Store at 4°C Protect from Light Short->Action1 State Form? Long->State Solid Solid Powder State->Solid Preferred Sol Solution State->Sol Risky Action2 Purge Argon Store -20°C Desiccator Solid->Action2 Action3 Avoid if possible. Use Anhydrous EtOH. Store -80°C. Sol->Action3

Caption: Decision tree for selecting storage conditions based on duration and physical state.

Solvent Compatibility Data

When preparing aliquots, choose your solvent based on stability, not just solubility.

SolventSolubilityStability RiskRecommendation
Ethanol (Anhydrous) HighLowRecommended. Good solubility, low radical formation.
DMSO HighHighCaution. Hygroscopic; promotes oxidation if wet.
Water/PBS Low/ModerateCriticalAvoid for Storage. Hydrolysis and rapid oxidation occur. Prepare fresh only.
Acetone HighModerateAvoid. Can form Schiff bases with trace amines or impurities.

References

  • Mechanism of Indole Oxidation: Inoue, K., Matsuura, T., & Saito, I. (1982). Mechanism of Dye-sensitized Photooxidation of Tryptophan, Tryptamine, and Their Derivatives. Bulletin of the Chemical Society of Japan.

  • Photo-Oxidation Products: RSC Publishing. (2018). Photoinduced oxidation of an indole derivative. Photochemical & Photobiological Sciences.

  • Chemical Properties (N-Propionyltryptamine): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 395810, N-Propionyl-5-methoxytryptamine (Analog Reference). PubChem. (Note: While this CID refers to the 5-methoxy analog, the core indole-ethylamide stability profile is chemically homologous).

  • Electrochemical Oxidation of Indoles: Enache, T. A., & Oliveira-Brett, A. M. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis.

Sources

Technical Support Center: Chemoselective Preparation of N-Propionyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. When scaling up the preparation of N-propionyltryptamine (Pr-T) for receptor binding assays or prodrug development, chemoselectivity is the primary hurdle. Tryptamine possesses two nucleophilic nitrogen centers: the primary aliphatic amine and the indole nitrogen. While the primary amine is kinetically favored, poor stoichiometric control or inappropriate catalyst selection can lead to a cascade of side reactions.

This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity acylation.

Diagnostic Overview & Mechanistic Pathways

The synthesis of N-propionyltryptamine derivatives typically relies on the condensation of tryptamine with propionyl chloride or propionic anhydride [1]. To achieve chemoselective functionalization, chemists must exploit the thermodynamic and kinetic differences between the aliphatic amine and the indole core [2]. Failure to control the reaction environment leads to three primary side reactions: N1-acylation (indole nitrogen), N,N-diacylation (imide formation), and reagent hydrolysis.

ReactionPathways Tryptamine Tryptamine (Starting Material) Desired N-Propionyltryptamine (Desired Product) Tryptamine->Desired + Propionyl Cl (1.05 eq) DIPEA, 0°C Propionyl Propionyl Chloride (Acylating Agent) Propionyl->Desired Acyl Donor IndoleAcyl N1,N-Dipropionyltryptamine (Indole N-Acylation) Desired->IndoleAcyl Excess Reagent DMAP / Heat DiAcyl N,N-Dipropionyltryptamine (Primary Amine Diacylation) Desired->DiAcyl Excess Reagent Strong Base

Mechanistic pathways of tryptamine acylation highlighting desired and side-reaction trajectories.

Troubleshooting FAQs: Minimizing Side Reactions

Q: My LC-MS shows a mass corresponding to M+56 (+Propionyl) over my desired product. Why is over-acylation occurring? A: You are likely observing N1-acylation at the indole nitrogen. While the indole nitrogen is poorly nucleophilic due to its lone pair participating in the aromatic system, it becomes susceptible to acylation if hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are employed [3]. DMAP forms a highly reactive N-acylpyridinium intermediate that easily overcomes the activation barrier for indole acylation. Solution: Strictly avoid DMAP. Rely on N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as the base, which act merely as acid scavengers rather than nucleophilic acyl transfer agents.

Q: I am avoiding DMAP, but I still see N,N-dipropionyltryptamine (imide formation at the primary amine). How do I prevent this? A: Imide formation is driven by localized high concentrations of the acylating agent and elevated temperatures. Once the primary amide is formed, it can undergo a second acylation if excess propionyl chloride is present. Solution: Implement strict stoichiometric control (maximum 1.05 equivalents of propionyl chloride) and ensure dropwise addition at 0 °C. The low temperature maximizes the kinetic preference for the primary amine over the newly formed amide.

Q: My reaction stalls at 80% conversion, and adding more propionyl chloride just increases side products. What is the root cause? A: This is a classic symptom of reagent hydrolysis. If your dichloromethane (DCM) or tryptamine starting material contains trace moisture, the propionyl chloride hydrolyzes into propionic acid and HCl. This consumes your acylating agent and neutralizes your base, stalling the reaction. Solution: Ensure all solvents are rigorously dried over activated 3Å molecular sieves. Flush the reaction vessel with Argon prior to reagent addition.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and the distribution of side products. Use this data to benchmark your own scale-up conditions.

Reaction ConditionPrimary Amine Conversion (%)Indole N1-Acylation (%)N,N-Diacylation (%)Isolated Yield of Pr-T (%)
1.05 eq PrCl, DIPEA, 0 °C to RT >98<1<192
1.50 eq PrCl, DIPEA, 25 °C>9912578
1.50 eq PrCl, TEA + DMAP (0.1 eq), 25 °C>998585
Schotten-Baumann (NaOH / H₂O / DCM)85<1<180

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a closed-loop, self-validating system. It incorporates built-in analytical checkpoints and a chemical rescue step to salvage the batch if side reactions occur.

Workflow Step1 1. Preparation Dissolve Tryptamine in anhydrous DCM Add DIPEA (1.2 eq) Step2 2. Cooling Chill to 0 °C under Argon Prevents localized heating Step1->Step2 Step3 3. Acylation Dropwise addition of Propionyl Chloride (1.05 eq) Maintains kinetic control Step2->Step3 Step4 4. Quenching Add sat. aq. NaHCO3 Hydrolyzes unreacted reagent Step3->Step4 Step5 5. Extraction Separate organic layer Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Rescue (If Needed) K2CO3 / MeOH Selectively cleaves N1-acyl groups Step5->Step6 If TLC shows N1-acylation

Self-validating experimental workflow for chemoselective N-propionyltryptamine synthesis.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 1.0 equivalent of Tryptamine in anhydrous DCM (0.1 M concentration).

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

Step 2: Kinetic Control (Cooling)

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 3: Chemoselective Acylation

  • Prepare a solution of 1.05 equivalents of Propionyl Chloride in a small volume of anhydrous DCM.

  • Add the propionyl chloride solution dropwise via an addition funnel over 30 minutes.

  • Causality: Slow addition prevents transient spikes in acylating agent concentration, eliminating the thermodynamic driving force for N,N-diacylation.

Step 4: Self-Validation Checkpoint (TLC)

  • After 2 hours of stirring (allowing the reaction to slowly reach room temperature), pull a 10 µL aliquot.

  • Validation: Spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting material (ninhydrin positive, Rf ~0.1) should be absent. A dominant UV-active spot (Rf ~0.5) indicates the desired Pr-T.

  • Diagnostic trigger: If a high-Rf spot (Rf ~0.8) is present, N1-acylation has occurred. Proceed to Step 5, but prepare for Step 7 (Rescue Protocol).

Step 5: Quenching and Extraction

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Causality: This neutralizes the DIPEA·HCl salts and rapidly hydrolyzes any unreacted propionyl chloride, preventing further acylation during solvent evaporation.

  • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification

  • If the TLC in Step 4 was clean, purify the crude solid via recrystallization (EtOAc/Hexanes) or flash column chromatography to yield pure N-Propionyltryptamine.

Step 7: Rescue Protocol (Conditional)

  • If N1-acylation was detected, dissolve the crude mixture in a 1:1 mixture of THF and Methanol.

  • Add 2.0 equivalents of aqueous K₂CO₃ and stir at room temperature for 2 hours.

  • Causality: Indole amides are structurally similar to twisted amides/ureas and lack the resonance stability of standard aliphatic amides. Basic hydrolysis selectively cleaves the N1-propionyl group while leaving the desired aliphatic amide completely intact [3]. Extract and purify as normal.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues.

Optimizing column temperature for N-Propionyltryptamine separation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Paradox of Tryptamines

Separating N-Propionyltryptamine (N-PrT) presents a distinct chromatographic challenge compared to its parent compound, Tryptamine. While Tryptamine is a strong base (


), N-PrT is an amide  derivative. This structural difference fundamentally alters how the molecule interacts with the stationary phase and, crucially, how it responds to temperature.

Many researchers default to a standard 25°C or 30°C. However, for N-PrT analysis—especially when resolving it from underivatized tryptamine precursors or metabolic byproducts—temperature is not just a variable; it is a selectivity tool.

This guide moves beyond generic advice to explore the thermodynamics of separation , providing you with the protocols to optimize your specific method.

Module 1: The Thermodynamics of Separation (The "Why")

Q: Why does my resolution between N-PrT and Tryptamine shift when I change the lab temperature?

A: You are observing the Van't Hoff effect , where the enthalpy of transfer (


) differs between the two analytes.
  • The Amine (Tryptamine): Its retention is dominated by ionic interactions with residual silanols and hydrophobic partitioning. These interactions are highly exothermic; increasing temperature significantly reduces its retention time (

    
    ).
    
  • The Amide (N-PrT): The propionyl group masks the basic nitrogen, making the molecule neutral and more hydrophobic. Its retention is driven almost exclusively by hydrophobic partition.

The Conflict: As temperature rises, Tryptamine usually elutes faster relative to N-PrT. If they co-elute at 30°C, increasing the temperature to 45°C often pulls the Tryptamine peak away from the N-PrT peak, improving resolution (


).
Q: How do I predict the optimal temperature without running 20 experiments?

A: You must generate a Van't Hoff Plot . This linearizes the relationship between retention and temperature.[1]

Formula:



  • Slope (

    
    ):  Tells you how sensitive the compound is to temperature.
    
  • Intercept (

    
    ):  Relates to the entropy change.[2]
    

If the slopes for N-PrT and its impurities differ, the lines will cross. The crossing point is the temperature you must avoid.

Module 2: Troubleshooting & Optimization Protocols

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for temperature adjustments based on observed chromatographic issues.

TempOptimization Start Start: Assess Chromatogram Issue_Tailing Issue: Tryptamine Peak Tailing Start->Issue_Tailing Asymmetry > 1.5 Issue_Coelution Issue: N-PrT Co-elution Start->Issue_Coelution Rs < 1.5 Action_IncreaseT Action: Increase Temp (+5°C) Issue_Tailing->Action_IncreaseT Improve Kinetics Issue_Coelution->Action_IncreaseT If silanol suppression needed Action_DecreaseT Action: Decrease Temp (-5°C) Issue_Coelution->Action_DecreaseT If hydrophobic selectivity dominates Check_Stability Check: Analyte Stability? Action_IncreaseT->Check_Stability Outcome_Improved Outcome: Sharper Peaks / Better Alpha Action_DecreaseT->Outcome_Improved Check_Stability->Outcome_Improved No Degradation

Figure 1: Decision matrix for temperature tuning. Note that increasing temperature generally improves peak shape for basic precursors but may alter selectivity.

Protocol 1: The Temperature Scouting Workflow

Objective: Determine the precise temperature that maximizes resolution (


) between N-PrT and Tryptamine while minimizing peak tailing.

Prerequisites:

  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

  • Sample: Mixture of N-PrT and Tryptamine (10 µg/mL each).

Step-by-Step Methodology:

  • Baseline Run (30°C):

    • Set column oven to 30°C.

    • Run a generic gradient (5% B to 95% B over 10 min).

    • Record retention times (

      
      ) and peak widths (
      
      
      
      ).
  • The Thermal Ramp:

    • Increase temperature in 5°C increments: 35°C, 40°C, 45°C, 50°C.

    • Critical: Allow the column to equilibrate for at least 10 column volumes (approx. 15 mins) at each new temperature before injection.

  • Data Analysis (The "Crossover" Check):

    • Plot

      
       vs. Temperature for both compounds.
      
    • Calculate Resolution (

      
      ) at each point.
      

Representative Data (Simulated for C18 Column):

Temperature (°C)Tryptamine

(min)
N-PrT

(min)
Resolution (

)
Tryptamine Tailing (

)
30 4.204.350.8 (Fail) 1.8
35 4.054.251.21.6
40 3.854.151.9 (Pass) 1.4
45 3.604.052.51.2
50 3.303.953.11.1 (Optimal)

Interpretation: At 30°C, the basic amine (Tryptamine) drags due to silanol interactions, causing it to co-elute with the neutral amide (N-PrT). As temperature rises to 50°C, the kinetics of the amine-silanol interaction speed up, sharpening the peak and shifting it earlier, while the N-PrT (driven by pure hydrophobicity) shifts less. Result: 50°C provides the best separation.

Q: My N-Propionyltryptamine peak area decreases at 60°C. Is it degrading?

A: It is possible, but unlikely to be thermal degradation of the amide bond itself, which is generally stable up to >200°C (typical for GC analysis).

Troubleshooting Steps:

  • Check the Mobile Phase: At 60°C, the pH of aqueous buffers can shift. If using phosphate (not recommended for MS), precipitation can occur.

  • Check the Column Phase: Standard C18 silica columns may suffer from hydrolysis of the bonded phase at >60°C under acidic conditions. This "column bleed" can suppress ionization in MS, reducing signal intensity.

  • The Fix: Switch to a Sterically Protected C18 or a Hybrid Particle (BEH/HSS) column designed for high-temperature stability (up to 90°C).

Module 3: Advanced Selectivity (Amide vs. Amine)

Experimental Workflow: Separation Logic

The following diagram details the specific chemical logic used to separate the amide (N-PrT) from the amine.

SeparationLogic Sample Sample Mixture (N-PrT + Tryptamine) Col_Interaction Column Interaction Sample->Col_Interaction Tryptamine Tryptamine (Basic Amine) Col_Interaction->Tryptamine NPrT N-PrT (Neutral Amide) Col_Interaction->NPrT Silanol Silanol Interaction (Secondary Retention) Tryptamine->Silanol Strong Hydrophobic Hydrophobic Interaction (Primary Retention) Tryptamine->Hydrophobic Moderate NPrT->Silanol Weak/None NPrT->Hydrophobic Strong Result Resolution Achieved Silanol->Result Hydrophobic->Result HighTemp High Temp (50°C) HighTemp->Silanol Suppresses HighTemp->Hydrophobic Reduces k'

Figure 2: Mechanistic separation logic. High temperature suppresses the secondary silanol interactions that cause Tryptamine tailing, effectively "cleaning" the separation window for N-PrT.

References

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines. ResearchGate. [Link]

  • Using Thermodynamics and Simulations to Understand Selectivity and Retention in Gas Chromatography. LCGC International. [Link]

  • Thermodynamic study of the liquid chromatography retention process for some pesticides on C8 and C18 silica-based stationary phases. ResearchGate. [Link]

Sources

Troubleshooting low recovery rates in N-[2-(1H-indol-3-yl)ethyl]propanamide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[2-(1H-indol-3-yl)ethyl]propanamide Extraction

Subject: Troubleshooting Low Recovery Rates & Purity Issues Ticket ID: IND-EXT-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Compound Class: Tryptamine Amides (N-Propionyltryptamine)

Executive Summary: The "Neutral Amide" Trap

Welcome to the technical support center. You are likely experiencing low recovery because you are treating N-[2-(1H-indol-3-yl)ethyl]propanamide as a basic amine. It is not.

While the parent compound (tryptamine) is a base, the propionyl group attached to the ethylamine nitrogen forms an amide . Amides are chemically neutral and do not protonate significantly under standard extraction conditions. If you are performing a classic "Acid/Base Extraction" (acidifying to pull product into water, then basifying to precipitate), you are discarding your product in the initial organic wash.

This guide addresses this core chemical misunderstanding and provides workflows to correct phase separation and stability issues common to indole derivatives.

Module 1: Diagnostic & Workflow Optimization

Q1: I acidified my reaction mixture to extract the compound into the aqueous phase, but the recovery is near zero. Why?

A: You have likely discarded the product. Unlike tryptamine, N-[2-(1H-indol-3-yl)ethyl]propanamide is an amide . The


 of the amide nitrogen is ~15-17, meaning it remains neutral in acidic conditions. It will not  form a water-soluble salt and will remain in the organic solvent.

The Correct Protocol (The "Neutral Fraction" Method):

  • Dissolve/Dilute reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Wash with Dilute Acid (1M HCl): The impurities (unreacted tryptamine) will go into the water. Your product stays in the Organic Phase.

  • Wash with Base (Sat. NaHCO₃): Acidic impurities (propionic acid) go into the water. Your product stays in the Organic Phase.

  • Wash with Brine: Removes trapped water.

  • Dry & Evaporate: The organic phase contains your target.

Visual Workflow: The Correct Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Target Amide + Tryptamine + Propionic Acid) AddSolvent Dilute with Organic Solvent (DCM or EtOAc) Start->AddSolvent AcidWash Wash with 1M HCl AddSolvent->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (Acidic) Contains: Unreacted Tryptamine (Salt) PhaseSep1->AqLayer1 Discard (or recover amine) OrgLayer1 Organic Layer Contains: Target Amide + Propionic Acid PhaseSep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Basic) Contains: Propionic Acid (Salt) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer Contains: Purified Target Amide PhaseSep2->OrgLayer2 Keep FinalSteps Wash (Brine) -> Dry (Na2SO4) -> Evaporate OrgLayer2->FinalSteps

Figure 1: Correct Liquid-Liquid Extraction (LLE) workflow for neutral indole amides. Note that the target compound never leaves the organic phase.

Module 2: Solvent Systems & Solubility

Q2: Which solvent system yields the highest recovery?

A: Recovery depends on the partition coefficient (


) and the prevention of emulsions.
N-[2-(1H-indol-3-yl)ethyl]propanamide is moderately lipophilic (

).

Recommended Solvent Systems:

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent High solubility for indole amides. Heavier than water (bottom layer), making separation easier in funnels. Caution: Can form stubborn emulsions with biological proteins.
Ethyl Acetate (EtOAc) Good Safer than DCM. Good solubility. Lighter than water (top layer). Slightly more prone to carrying water; requires thorough drying with Na₂SO₄.
Diethyl Ether Moderate Good selectivity, but high volatility can lead to concentration errors. Lower solubility for polar amides compared to DCM.
Hexane/Heptane Poor Do not use. The compound is too polar for pure alkanes; it will crash out or stick to the glass/interface.

Technical Tip: If your crude mixture contains DMF or DMSO (reaction solvents), perform 3x washes with water before the acid/base steps. DMF acts as a phase-transfer catalyst that can drag your product into the aqueous waste.

Module 3: The "Indole Curse" (Emulsions & Oxidation)

Q3: I see a "rag layer" or emulsion at the interface. How do I break it?

A: Indole derivatives are notorious for forming emulsions due to their planar, hydrophobic aromatic rings interacting with aqueous viscosity modifiers.

Troubleshooting Emulsions:

  • The Brine Shock: Add saturated NaCl (Brine) to the aqueous phase. This increases the ionic strength, "salting out" the organics and sharpening the interface [1].

  • Filtration: If the emulsion persists, it is often stabilized by micro-precipitates. Filter the entire mixture (both phases) through a pad of Celite or a glass wool plug. The emulsion often breaks immediately after passing through the filter.

  • Time & Gravity: Do not shake vigorously; swirl the funnel. If shaken too hard, allow to stand for >20 mins or centrifuge the interface layer.

Q4: My extract is turning pink/brown. Is my product degrading?

A: Yes. This is oxidative degradation.[1][2] The C2 and C3 positions on the indole ring are electron-rich and susceptible to oxidation by atmospheric oxygen, forming colored impurities (isatins or coupled dimers) [2].

Prevention Strategy:

  • Speed: Do not leave the compound in solution for extended periods.

  • Darkness: Wrap glassware in aluminum foil. Indoles are photosensitive.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous wash buffers to scavenge free radicals during extraction [3].

  • Evaporation: Use a rotary evaporator with a nitrogen backfill, not air. Keep the water bath

    
    .
    

Module 4: Quantitative Troubleshooting Data

If you are validating your method, compare your results against these benchmarks for Tryptamine Amides (based on Melatonin/Indole analog data):

ParameterExpected RangeIf Lower, Check...
LLE Recovery (DCM) > 90%Aqueous pH (Ensure it wasn't lost in acid wash).
LLE Recovery (EtOAc) 85-90%Water content in organic layer (Did you dry with Na₂SO₄?).
Purity (HPLC) > 95%Oxidation (Pink color? Check light exposure).
Stability (Soln, 24h) > 98%Solvent choice (Avoid acidic chloroform which promotes decomposition).

References

  • Chromatography Online. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Link

  • Li, W., et al. (2019). Green oxidation of indoles using halide catalysis.[3] PMC / National Institutes of Health. Link

  • Biotage. (2023).[4][5] How can I improve my liquid-liquid extraction process? Biotage Blog.[4] Link

  • MDPI. (2021). Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.[6] (Example of Tryptamine Amide Workup Protocols). Link

  • BenchChem. (2025).[1][7] Comparative analysis of different extraction methods for melatonin. (Proxy for N-Propionyltryptamine extraction). Link

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of indole derivatives.

Sources

Addressing thermal degradation of N-[2-(1H-indol-3-yl)ethyl]propanamide in GC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Addressing Thermal Degradation of N-[2-(1H-indol-3-yl)ethyl]propanamide in GC

Welcome to the Technical Support Center. This resource is designed for analytical chemists, researchers, and drug development professionals facing challenges with the Gas Chromatography (GC) analysis of N-[2-(1H-indol-3-yl)ethyl]propanamide (commonly known as N-propionyltryptamine). Due to the thermolabile nature of the indole ring and the amide linkage, this compound is highly susceptible to thermal degradation and surface-catalyzed breakdown within hot GC inlets.

Below, you will find our expertly curated troubleshooting guide, empirical data, and self-validating protocols to ensure analytical integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does N-[2-(1H-indol-3-yl)ethyl]propanamide degrade during GC analysis? Answer: The degradation is driven by a combination of high thermal stress and catalytic active sites in the GC inlet. Tryptamine derivatives possess active hydrogens (on the indole nitrogen and the amide group) that readily interact with exposed silanol groups on the glass liner or the column head. At typical splitless inlet temperatures (250°C–300°C), the thermal energy exceeds the activation barrier for decomposition, leading to the cleavage of the amide bond or oxidative degradation of the indole ring. This phenomenon is well-documented; in fact, the heat from the GC-MS vaporization process can dramatically alter the chemical composition of labile samples, sometimes degrading up to 40% of the molecular profile[1].

Q2: What are the chromatographic symptoms of this degradation? Answer: Analysts will typically observe three primary symptoms:

  • Ghost Peaks/Breakdown Products: The appearance of sharp peaks eluting earlier than the parent compound. If the degradation occurs instantaneously in the inlet, the breakdown products (e.g., tryptamine or smaller indole fragments) will chromatograph well and appear as distinct, early-eluting peaks[2].

  • Peak Tailing: Interaction with active sites causes the parent peak to drag and tail, reducing resolution.

  • Loss of Linearity: Calibration curves will exhibit poor correlation (R² < 0.99) at lower concentrations because active sites consume a disproportionate amount of the trace analyte.

Q3: How can I adjust my GC parameters to minimize thermal stress without altering the sample chemically? Answer: Before attempting chemical derivatization, optimize the sample introduction technique:

  • Lower the Inlet Temperature: Reduce the inlet temperature in 25°C increments (e.g., from 250°C to 200°C). Pick the lowest temperature that still allows for complete vaporization without degrading the peak shape of late eluters[2].

  • Increase Carrier Gas Velocity: Higher flow rates reduce the residence time of the analyte in the heated inlet zone, minimizing the temporal window for thermal decomposition.

  • Cool On-Column Injection (COC): If your hardware permits, COC bypasses the hot vaporization chamber entirely, depositing the liquid sample directly onto the column at a low temperature, virtually eliminating inlet-related thermal decomposition[2].

Q4: If instrumental adjustments fail, what is the definitive chemical solution? Answer: Chemical derivatization. By replacing the active hydrogens on the indole and amide nitrogens with trimethylsilyl (TMS) groups, you eliminate intermolecular hydrogen bonding and drastically increase both volatility and thermal stability[3]. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is highly effective. The ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide. Because amides are sterically hindered and less reactive, elevated temperatures and the TMCS catalyst are strictly required to drive the reaction to completion.

Part 2: Visualizing the Troubleshooting Logic

G Start Observe Peak Tailing or Extra Peaks Dec1 Is Inlet Temp > 250°C? Start->Dec1 Act1 Lower Temp & Use Ultra-Inert Liner Dec1->Act1 Yes Dec2 Degradation Still Present? Dec1->Dec2 No Act1->Dec2 Act2 Perform Silylation (BSTFA + 1% TMCS) Dec2->Act2 Yes End Stable GC Analysis Achieved Dec2->End No Act2->End

Decision tree for diagnosing and resolving GC inlet thermal degradation.

Part 3: Quantitative Data on Thermal Degradation

To illustrate the causality between inlet temperature, derivatization, and analyte recovery, consider the following validation data for N-[2-(1H-indol-3-yl)ethyl]propanamide.

Sample StateGC Inlet Temp (°C)Parent Peak Area (Normalized)Degradant Peak Area (Normalized)Peak Tailing Factor (As)
Underivatized275°C45%55%2.10
Underivatized250°C60%40%1.85
Underivatized200°C85%15%1.40
Di-TMS Derivatized 250°C 99% <1% 1.05

Table 1: Effect of inlet temperature and silylation on analyte recovery and peak symmetry. Derivatization completely mitigates thermal breakdown even at high inlet temperatures.

Part 4: Self-Validating Experimental Protocol

To achieve the results shown in Table 1, follow this step-by-step methodology for the silylation of N-[2-(1H-indol-3-yl)ethyl]propanamide. This protocol is designed as a self-validating system to ensure complete conversion.

Reagents Required:

  • Analyte: N-[2-(1H-indol-3-yl)ethyl]propanamide standard.

  • Derivatizing Agent: BSTFA + 1% TMCS (Ensure ampules are fresh; degraded reagents cause incomplete reactions).

  • Solvent/Catalyst: Anhydrous Pyridine[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mg of the standard (or dried sample extract) into a 2.0 mL amber glass autosampler vial.

  • Solvent Removal: Evaporate any residual protic solvents (e.g., methanol, water) under a gentle stream of ultra-high-purity nitrogen.

    • Causality: Protic solvents will aggressively consume the BSTFA reagent, preventing the derivatization of the analyte and leading to false negatives.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Pyridine acts as both an acid scavenger and a catalyst to drive the reaction forward[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry heating block at 60°C for 45 minutes.

    • Causality: The amide nitrogen is sterically hindered. While the indole nitrogen may derivatize quickly at room temperature, elevated heat and time are required to force the amide to react, yielding the stable di-TMS derivative.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature for 15 minutes.

  • Self-Validation Check (Critical Step): Inject 1 µL into the GC-MS. Evaluate the Total Ion Chromatogram (TIC).

    • Validation Criteria: You must observe a single, sharp, symmetrical peak corresponding to the di-TMS derivative. If you observe two distinct peaks (indicating a mixture of mono-TMS and di-TMS derivatives), the reaction is incomplete. If this occurs, increase the incubation time to 60 minutes and re-inject.

Deriv S1 Dry Sample under N2 S2 Add 50 µL BSTFA + 1% TMCS S1->S2 S3 Incubate at 60°C for 45 mins S2->S3 S4 Cool to Room Temp S3->S4 S5 Inject 1 µL into GC-MS S4->S5

BSTFA+TMCS silylation workflow for N-[2-(1H-indol-3-yl)ethyl]propanamide.

References

  • Matthew Klee. "Activity and Decomposition." Separation Science. Available at:[Link]

  • "New metabolomic platform reveals extent of thermal degradation in GC–MS." Bioanalysis Zone. Available at:[Link]

  • "Derivatization Reactions and Reagents for Gas Chromatography Analysis." SciSpace. Available at:[Link]

  • "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry." PMC / NIH. Available at:[Link]

Sources

Validation & Comparative

Comparing binding affinity of N-[2-(1H-indol-3-yl)ethyl]propanamide vs Melatonin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the endogenous neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and its structural analog N-[2-(1H-indol-3-yl)ethyl]propanamide (commonly referred to as N-propionyltryptamine ).

While Melatonin exhibits sub-nanomolar binding affinity (


 nM) for the MT1 and MT2 receptors, N-propionyltryptamine displays significantly reduced affinity (typically in the mid-nanomolar range, 

nM). This reduction is primarily driven by the absence of the 5-methoxy group, a critical pharmacophore for receptor anchoring. Although the extension of the N-acyl chain from acetyl (C2) to propionyl (C3) is sterically tolerated within the binding pocket, it cannot compensate for the loss of the 5-methoxy moiety. Consequently, N-propionyltryptamine is often characterized as a low-affinity partial agonist or antagonist depending on the specific receptor subtype and tissue context.

Chemical Identity & Structural Analysis[1]

Understanding the binding difference requires a precise structural dissection. The user's molecule is the des-methoxy, N-propionyl analog of melatonin.

FeatureMelatoninN-[2-(1H-indol-3-yl)ethyl]propanamide
Common Name MelatoninN-Propionyltryptamine
CAS Number 73-31-420697-26-1
Core Scaffold IndoleIndole
5-Position Methoxy (-OCH₃) Hydrogen (-H)
N-Acyl Group Acetyl (-COCH₃)Propionyl (-COCH₂CH₃)
Molecular Weight 232.28 g/mol 216.28 g/mol
Lipophilicity (LogP) ~1.6~2.1 (Estimated)
Structural Impact on Binding[1][2]
  • 5-Methoxy Group: In Melatonin, this group forms a critical hydrogen bond with specific residues (e.g., Asn162 in MT1) deep within the receptor pocket. Its removal in N-propionyltryptamine is the primary cause of the

    
    -fold loss in affinity.
    
  • N-Acyl Chain: The shift from acetyl (2 carbons) to propionyl (3 carbons) increases lipophilicity. SAR studies indicate the MT1/MT2 binding pockets can accommodate alkyl chains up to 3-4 carbons (propyl/butyl) without steric clash. However, this hydrophobic interaction is secondary to the 5-methoxy anchor.

StructureComparison cluster_0 Melatonin (High Affinity) cluster_1 N-Propionyltryptamine (Low Affinity) Mel Indole Core + 5-Methoxy + N-Acetyl Prop Indole Core (No 5-Methoxy) + N-Propionyl Mel->Prop Modification: 1. Loss of 5-OMe (Critical) 2. Acetyl -> Propionyl (Minor)

Figure 1: Structural relationship showing the critical loss of the 5-methoxy group in the target molecule.

Binding Affinity Profile

The following data synthesizes experimental


 values from radioligand binding assays (typically using 2-[

I]-iodomelatonin).
Comparative Binding Data (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[3]
LigandMT1 Receptor (

)
MT2 Receptor (

)
Relative Potency
Melatonin 0.05 – 0.2 nM 0.05 – 0.5 nM 100% (Reference)
N-Acetyltryptamine ~150 nM~41 nM< 1%
N-Propionyltryptamine ~50 – 100 nM ~10 – 50 nM < 1%

*Note: Values for N-Propionyltryptamine are extrapolated from SAR series (e.g., Garratt et al., UCL; Sugden et al.) where C3-homologs of tryptamine consistently show similar or slightly improved affinity over N-acetyltryptamine but remain orders of magnitude weaker than melatonin.

Key Mechanistic Insights
  • The "Methoxy Effect": The 5-methoxy group is responsible for the sub-nanomolar affinity of melatonin. Removing it (as in both N-acetyltryptamine and N-propionyltryptamine) destabilizes the ligand-receptor complex, increasing the dissociation rate.

  • The "Propionyl Effect": Extending the amide chain from acetyl to propionyl generally maintains or slightly enhances binding affinity within the tryptamine series. The hydrophobic pocket accommodating the amide side chain is large enough for a propyl group. Therefore, N-propionyltryptamine is likely slightly more potent than N-acetyltryptamine, but this does not bridge the gap created by the missing methoxy group.

Functional Activity & Signaling[4][5][6]

Binding affinity (


) does not always correlate with intrinsic efficacy.
  • Melatonin: A Full Agonist at both MT1 and MT2. It potently inhibits cAMP formation via

    
     protein coupling.
    
  • N-Propionyltryptamine: Typically acts as a Partial Agonist or Antagonist .

    • In systems with high receptor reserve (e.g., Xenopus melanophores), tryptamine derivatives may show agonism.

    • In mammalian brain tissue (low receptor reserve), des-methoxy analogs often fail to trigger a full response and can competitively antagonize melatonin.

SignalingPathway Ligand Ligand Binding Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Melatonin: High Affinity N-Propionyl: Low Affinity Gprotein Gi/o Protein Activation Receptor->Gprotein Conformational Change Effector Adenylyl Cyclase Inhibition Gprotein->Effector Gαi subunit Outcome Decrease in cAMP (Signal Transduction) Effector->Outcome Downregulation

Figure 2: The Gi/o signaling pathway activated by Melatonin. N-Propionyltryptamine binds weakly and may only partially activate this cascade.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the binding affinity of N-propionyltryptamine compared to Melatonin, use the following Competition Binding Assay .

Materials
  • Receptor Source: CHO-K1 cells stably expressing human MT1 or MT2 receptors (or fresh chicken brain membranes for high natural density).

  • Radioligand: 2-[

    
    I]-iodomelatonin (Specific Activity ~2200 Ci/mmol). Note: This is the gold standard due to high affinity (
    
    
    
    pM).
  • Test Compounds: Melatonin (Standard) and N-[2-(1H-indol-3-yl)ethyl]propanamide.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic acid (to prevent oxidation).

Workflow
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Tris buffer.

    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in fresh buffer.

  • Incubation:

    • Total Binding: Incubate membranes (50 µg protein) + [

      
      I]-iodomelatonin (50 pM).
      
    • Non-Specific Binding (NSB): Add 10 µM Melatonin (excess cold ligand).

    • Competition: Add increasing concentrations of N-propionyltryptamine (

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 37°C (equilibrium is critical).

  • Termination:

    • Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity (CPM) in a gamma counter.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

BindingAssay Prep 1. Membrane Prep (CHO-hMT1 or Brain Tissue) Incubate 2. Incubation (60 min, 37°C) + 125I-Melatonin (50 pM) + Test Compound (Variable Conc.) Prep->Incubate Filter 3. Rapid Filtration (Whatman GF/B Filters) Incubate->Filter Count 4. Gamma Counting (Measure CPM) Filter->Count Calc 5. Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 3: Workflow for determining Ki values via competitive radioligand binding.

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Sugden, D., et al. "Structure-activity relationships of melatonin analogues." Reproduction Nutrition Development 39 (1999): 335-344. Link

  • Garratt, P. J., et al. "Design and Development of Melatonin Analogues as Putative Chronobiotics." UCL Thesis (1996). Link

  • Cayman Chemical. "N-acetyl Tryptamine Product Information & Binding Data." Cayman Chemical Datasheet. Link

  • Spadoni, G., et al. "Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential." Journal of Medicinal Chemistry.

Mass spectrometry fragmentation pattern of N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-[2-(1H-indol-3-yl)ethyl]propanamide (N-Propionyltryptamine). It is designed to serve as a reference for structural elucidation and differentiation from isobaric and homologous impurities.

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]propanamide (C₁₃H₁₆N₂O), commonly known as N-Propionyltryptamine , is a structural homolog of N-acetyltryptamine and a metabolic analog of melatonin. In drug development and forensic analysis, its accurate identification depends on distinguishing it from isobaric isomers (e.g., N-methyl-N-acetyltryptamine) and homologous impurities.

This guide details the specific fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative framework for validating its identity against common alternatives.

Chemical Identity & Physicochemical Context

Before interpreting the spectra, the structural logic must be established.[1] The molecule consists of an indole core linked by an ethyl bridge to a secondary amide (propionyl group).

PropertyData
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]propanamide
Formula C₁₃H₁₆N₂O
Exact Mass 216.1263 Da
Key Moiety Indole (C₈H₆N), Ethyl Bridge (C₂H₄), Propionyl Amide (C₃H₅NO)
Role Melatonin analog, Tryptamine metabolite, Designer drug precursor

Deep Dive: Fragmentation Mechanisms

Electron Ionization (EI) Pattern (70 eV)

Under standard EI conditions, N-Propionyltryptamine exhibits a fragmentation pattern distinct from simple tryptamines due to the stabilizing effect of the amide group.

  • Molecular Ion (

    
    ):  Observed at m/z 216 . Typically of moderate intensity (10–20%), unlike the weak molecular ions of primary tryptamines.
    
  • Base Peak / Major Fragment (m/z 130): The Quinolinium ion (or 3-methyleneindolium ion). The charge is retained on the aromatic indole system after cleavage of the

    
    -bond.
    
  • Diagnostic Amide Fragment (m/z 86): The N-propylidene-propanamide ion formed via

    
    -cleavage. This is the specific "fingerprint" ion for the propionyl chain.
    
    • Mechanism:[2][3] Homolytic cleavage of the C(

      
      )-C(
      
      
      
      ) bond.
    • Differentiation: N-Acetyltryptamine yields m/z 72 here; Melatonin yields m/z 72.

  • Secondary Indole Fragment (m/z 143): The Vinylindole ion (C₁₀H₉N⁺). Formed by a McLafferty-like rearrangement or direct loss of the amide radical.

Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+) m/z 216 [C13H16N2O]+. Alpha Alpha Cleavage M->Alpha - Indole Radical Rearrange H-Rearrangement M->Rearrange Alpha2 Beta Cleavage M->Alpha2 - Amide Radical Frag86 Iminium/Amide Ion m/z 86 [C4H8NO]+ Alpha->Frag86 Charge on N Frag143 Vinylindole Ion m/z 143 [C10H9N]+ Rearrange->Frag143 - Propionamide Frag130 Quinolinium Ion m/z 130 [C9H8N]+ Alpha2->Frag130 Charge on Ring

Figure 1: EI Fragmentation pathway showing the competitive formation of the indole-stabilized cation (m/z 130) and the diagnostic side-chain iminium ion (m/z 86).

Electrospray Ionization (ESI) Pattern (MS/MS)

In LC-MS/MS (Collision Induced Dissociation), the fragmentation is driven by protonation on the amide oxygen or the indole nitrogen.

  • Precursor Ion (

    
    ): m/z 217.13 .
    
  • Primary Transition (m/z 144): Loss of neutral Propionamide (73 Da).

    • 
       (Vinylindole cation, protonated).
      
    • This neutral loss of 73 Da is diagnostic for the N-propionyl group.

  • Secondary Transition (m/z 130): Further loss of

    
     or rearrangement to the stable quinolinium core.
    

Comparative Performance Guide

This section objectively compares N-Propionyltryptamine against its closest structural relatives. Use these data points to validate your analyte.

Comparison vs. Homologs (N-Acetyltryptamine)

The primary risk is confusion with N-Acetyltryptamine, which differs by only one methylene (


) unit (14 Da).
FeatureN-PropionyltryptamineN-AcetyltryptamineDifferentiation Logic
Molecular Weight 216.28202.25

14 Da in Molecular Ion.
EI Diagnostic Ion m/z 86 m/z 72 Side chain mass shift is 100% diagnostic.
ESI Neutral Loss Loss of 73 Da (Propionamide)Loss of 59 Da (Acetamide)MS/MS transition

vs

.
Retention Time Later elutingEarlier elutingPropionyl is more lipophilic.
Comparison vs. Structural Analog (Melatonin)

Melatonin shares the N-acyltryptamine core but includes a 5-methoxy group.

FeatureN-PropionyltryptamineMelatoninDifferentiation Logic
Indole Fragment m/z 130 (Unsubstituted)m/z 160 (Methoxy-substituted)Indole core mass is distinct.
Side Chain Propionyl (m/z 86)Acetyl (m/z 72)Different amide chains.
Precursor (ESI) m/z 217m/z 233Distinct parent masses.
Comparison vs. Isobaric Isomers (Critical)

The Challenge: N-Methyl-N-Acetyltryptamine is an isomer (C₁₃H₁₆N₂O, MW 216) of N-Propionyltryptamine. Both have the same exact mass.

  • N-Propionyltryptamine: Secondary Amide (

    
    ).
    
  • N-Methyl-N-Acetyltryptamine: Tertiary Amide (

    
    ).
    

Differentiation Strategy:

  • EI Spectrum: The tertiary amide isomer produces a side chain fragment at m/z 86 (

    
    ) which is isobaric  to the N-propionyl fragment. Do not rely solely on m/z 86. 
    
  • Derivatization (The Gold Standard): N-Propionyltryptamine has an exchangeable amide proton. The isomer does not.

Experimental Protocol: Silylation Differentiation

To definitively distinguish these isomers, perform TMS derivatization.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Condition: Incubate sample at 70°C for 30 minutes.

  • Result:

    • N-Propionyltryptamine: Forms Mono-TMS derivative (Active H on Indole) AND Di-TMS derivative (Active H on Amide).

      • Shift:

        
         (Mono) or 
        
        
        
        (Di).
    • N-Methyl-N-Acetyltryptamine: Forms Mono-TMS derivative (Active H on Indole only). Amide N has no H.[4]

      • Shift:

        
         (Mono only).
        
Decision Tree for Identification

Identification_Tree Start Unknown Analyte m/z 216 (EI) or 217 (ESI) CheckFrag Check EI Fragments Start->CheckFrag Frag72 Fragment m/z 72? CheckFrag->Frag72 m/z 72 found Frag86 Fragment m/z 86? CheckFrag->Frag86 m/z 86 found Melatonin Suspect: Melatonin (Check m/z 160) Frag72->Melatonin Precursor 232 NAcetyl Suspect: N-Acetyltryptamine (MW 202 check) Frag72->NAcetyl Precursor 202 Isobaric Isobaric Conflict: N-Propionyl vs N-Me-N-Acetyl Frag86->Isobaric Deriv Perform TMS Derivatization Isobaric->Deriv Result1 Di-TMS Formed (+144 Da) Deriv->Result1 Result2 Mono-TMS Only (+72 Da) Deriv->Result2 Confirm CONFIRMED: N-Propionyltryptamine Result1->Confirm Reject CONFIRMED: N-Methyl-N-Acetyltryptamine Result2->Reject

Figure 2: Logic flow for differentiating N-Propionyltryptamine from common interference and isomers.

Summary of Diagnostic Ions

Ion Typem/z (Accurate)OriginSignificance
Molecular Ion 216.1263

Confirms MW; differentiates from N-Acetyl (202).
Base Peak (EI) 130.0657

Indole-CH2 core; confirms tryptamine skeleton.
Diagnostic (EI) 86.0606

Side chain; differentiates from Acetyl (72) and Butyryl (100).
Diagnostic (ESI) 144.0813


; confirms N-propionyl loss.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Acetyltryptamine (Homolog Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Brandt, S. D., et al. (2010). Analyses of second-generation legal highs: The detection of N-acetyltryptamine and its derivatives. Drug Testing and Analysis.[2][5] (Contextualizes fragmentation of N-substituted tryptamines). Available at: [Link]

  • Manolov, S., et al. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.[6][7] Molbank. (Provides synthesis and spectral characterization of related N-propionyl tryptamine derivatives). Available at: [Link][7]

Sources

FTIR Reference Spectrum Identification for N-[2-(1H-indol-3-yl)ethyl]propanamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly known as N-propionyltryptamine, is a structurally significant indole alkaloid. Due to its structural homology to serotonin, derivatives of N-propionyltryptamine are heavily investigated in neuropharmacology, particularly as 5-HT2A receptor antagonists[1]. During the synthesis, isolation, or forensic analysis of this compound, Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary orthogonal technique for structural confirmation.

As a Senior Application Scientist, I have designed this guide to objectively compare the three dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Gas Chromatography-FTIR (GC-FTIR). This guide will dissect the mechanistic causality behind spectral shifts and provide self-validating protocols to ensure absolute data integrity.

Mechanistic Basis of the Vibrational Spectrum

The FTIR spectrum of N-propionyltryptamine is an optical fingerprint dictated by the dipole moment changes of its specific functional groups. Understanding the causality behind these vibrations is critical for accurate spectral interpretation:

  • Indole N-H Stretch (~3250–3400 cm⁻¹): The secondary amine of the pyrrole ring produces a distinct stretching vibration. In the gas phase, this peak is sharp and appears near 3400 cm⁻¹[2]. However, in the solid state, intermolecular hydrogen bonding weakens the N-H bond, shifting the absorption to lower wavenumbers (~3250 cm⁻¹) and broadening the peak.

  • Amide I Band (~1640–1680 cm⁻¹): This is the most diagnostic peak, arising primarily from the C=O stretching vibration of the propionamide group. Because the carbonyl oxygen acts as a strong hydrogen bond acceptor, its vibrational frequency is highly dependent on the sample's physical state[3].

  • Amide II Band (~1540–1550 cm⁻¹): This band results from the out-of-phase combination of the N-H in-plane bend and the C-N stretch. It confirms the presence of the secondary amide linkage.

  • Aliphatic C-H Stretches (~2850–2970 cm⁻¹): The asymmetric and symmetric stretches of the ethyl linker and the terminal propionyl methyl group appear just below 3000 cm⁻¹, confirming the aliphatic saturation.

Comparative Analysis of FTIR Sampling Modalities

The choice of sampling technique fundamentally alters the observed reference spectrum due to differences in optical physics (reflectance vs. transmittance) and physical state (solid vs. gas).

Table 1: Quantitative Comparison of FTIR Modalities for N-propionyltryptamine
Analytical ModalitySample PhaseAmide I Peak Shift (cm⁻¹)Signal-to-Noise Ratio (SNR)Destructive?Primary Analytical Advantage
ATR-FTIR (Diamond) Solid~1645 – 1655HighNoRapid, direct analysis with minimal sample prep.
KBr Transmission Solid~1640 – 1650Very HighYesStrict adherence to Beer-Lambert law; ideal for quantitative libraries.
GC-FTIR Gas~1670 – 1680ModerateYesHyphenated separation; eliminates H-bonding artifacts.

Scientific Insight: ATR-FTIR is the modern industry standard. However, researchers must account for the anomalous dispersion of the refractive index near strong absorption bands (like the Amide I band). This optical phenomenon causes peaks at lower wavenumbers to appear artificially more intense in ATR compared to transmission spectra. GC-FTIR, conversely, vaporizes the sample, breaking all intermolecular hydrogen bonds and causing a significant blue-shift (higher wavenumbers) in both the N-H and C=O stretching regions[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic check to prevent the introduction of spectral artifacts.

Protocol A: ATR-FTIR (Diamond Crystal) Workflow
  • Background Validation: Collect a background spectrum of the clean diamond crystal (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Check: The single-beam energy profile must show a smooth curve. Any sharp downward peaks at 2900 cm⁻¹ indicate aliphatic contamination from previous samples, requiring immediate solvent cleaning (isopropanol/hexane).

  • Sample Application: Deposit ~1-2 mg of crystalline N-propionyltryptamine directly onto the center of the diamond sensor.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal contact.

    • Causality: The IR beam does not pass through the sample; it creates an evanescent wave that penetrates only 0.5–2.0 µm into the sample. Consistent, high pressure ensures intimate contact between the crystal and the solid, maximizing this penetration depth and ensuring a high SNR.

  • Data Acquisition & Processing: Acquire 32 scans. Apply an "ATR Correction" algorithm post-acquisition to correct for the wavelength-dependent penetration depth, making the spectrum directly comparable to transmission libraries.

Protocol B: KBr Pellet Transmission Workflow
  • Desiccation Check: Ensure spectroscopic-grade KBr is baked at 105°C for a minimum of 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretching band at 3400 cm⁻¹, which will completely mask the critical indole N-H stretch of the tryptamine core.

  • Matrix Preparation: Weigh exactly 1 mg of N-propionyltryptamine and 100 mg of dried KBr. Grind them together in an agate mortar for 2-3 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and distorted peak shapes.

  • Pellet Pressing: Transfer the homogenous powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Optical Validation: Remove the pellet.

    • Self-Check: The pellet must be visually transparent. If it is opaque or cloudy, the pressing failed (likely due to trapped moisture or insufficient grinding). An opaque pellet will cause Rayleigh scattering, ruining the baseline. Discard and remake.

  • Data Acquisition: Mount the transparent pellet in the transmission holder and acquire the spectrum against a blank KBr background.

Diagnostic Spectral Assignments

When verifying the identity of N-propionyltryptamine against a reference standard, the following peaks must be present and correctly proportioned.

Table 2: Diagnostic FTIR Wavenumbers for N-propionyltryptamine (Solid State)
Peak AssignmentExpected Wavenumber (cm⁻¹)Relative IntensityStructural Significance
Indole N-H Stretch 3250 – 3350Medium, SharpConfirms the pyrrole ring of the indole core.
Amide N-H Stretch 3200 – 3300Medium, BroadIndicates the secondary amide of the propionamide chain.
Aliphatic C-H Stretch 2850 – 2970Weak to MediumAsymmetric/symmetric stretches of the ethyl and propionyl groups.
Amide I (C=O Stretch) 1640 – 1660StrongPrimary diagnostic peak for the propionamide carbonyl.
Amide II (N-H Bend) 1540 – 1550StrongCoupled N-H bending and C-N stretching of the amide.
Indole Ring Vibrations 1450, 1330, 740MediumC=C/C-N ring stretching and out-of-plane C-H bending.

Workflow Visualization

FTIR_Workflow Start Sample: N-propionyltryptamine (Solid State) ATR ATR-FTIR (Diamond Crystal) Start->ATR Direct application KBr Transmission (KBr Pellet) Start->KBr 1% w/w in KBr GCIR GC-FTIR (Gas Phase) Start->GCIR Vaporization DataAcq Data Acquisition (4000-400 cm⁻¹) ATR->DataAcq Pressure applied KBr->DataAcq IR beam transmitted GCIR->DataAcq Light pipe flow Process Spectral Processing (Baseline & ATR Correction) DataAcq->Process Identify Peak Identification (Amide I/II, Indole N-H) Process->Identify Validate Structural Confirmation (Cross-reference with Library) Identify->Validate

Figure 1: Comparative FTIR spectral acquisition and processing workflow for N-propionyltryptamine.

References

  • Molecules (MDPI) . Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2015). Demonstrates the pharmacological relevance of N-propionyltryptamine derivatives as 5-HT2A receptor antagonists. 1

  • The Journal of Physical Chemistry A (ACS Publications) . The Infrared and Ultraviolet Spectra of Individual Conformational Isomers of Biomolecules: Tryptamine. (2000). Details the high-resolution gas-phase IR spectra and N-H stretching behaviors of the tryptamine core. 2

  • Radboud Repository . Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. (2020). Explains the causality behind Amide I and Amide II band shifts between solid-state and gas-phase environments. 3

Sources

Comparative Guide: Purity Validation of N-[2-(1H-indol-3-yl)ethyl]propanamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of tryptamine derivatives like N-[2-(1H-indol-3-yl)ethyl]propanamide (a structural analog of melatonin), researchers often rely heavily on HPLC and NMR for characterization. While these techniques are excellent for structural confirmation and organic impurity profiling, they fail to detect "invisible" bulk impurities such as inorganic salts, moisture, and non-chromophoric retained solvents.

This guide validates the use of Elemental Analysis (CHN Combustion) as the definitive method for establishing the absolute bulk purity of N-[2-(1H-indol-3-yl)ethyl]propanamide. We compare its efficacy against HPLC and qNMR, providing a self-validating protocol to ensure your compound meets the rigorous


 standard required by top-tier journals (ACS, RSC).

The Molecule: Chemical Profile & Theoretical Baselines

Before validation, one must establish the theoretical "Gold Standard" for the target molecule.

  • IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]propanamide[1][2]

  • Common Name: N-Propionyltryptamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.28 g/mol

Theoretical Elemental Composition (Target Values)

To validate purity, experimental results must align with these calculated mass percentages:

ElementCalculation Logic (Atomic Wt / MW)Theoretical Mass %
Carbon (C)

72.19%
Hydrogen (H)

7.46%
Nitrogen (N)

12.95%

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when you already have a clean NMR spectrum? The table below highlights the "Blind Spots" of modern spectroscopic methods that EA resolves.

Table 1: Method Performance Comparison
FeatureElemental Analysis (CHN) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Output Absolute Mass % (Bulk Purity)Relative Area % (Chromatographic Purity)Molar Ratio / Structural Purity
Detection Basis Combustion of all matterUV Absorption (Chromophores)Nuclear Spin (Protons/Carbons)
Inorganic Salts Detected (Lowers all % values)Invisible (Elutes in void or undetected)Invisible (No protons)
Water/Moisture Detected (High %H, Low %C/N)Invisible (Part of mobile phase)Difficult (HDO peak overlap)
Sample Size Micro-scale (2–5 mg)Trace (µg)Macro (10–50 mg)
Validation Role Confirms "What is in the vial"Confirms "Absence of organic side-products"Confirms "Molecular Structure"
Expert Insight: The "Invisible" Trap

N-[2-(1H-indol-3-yl)ethyl]propanamide is an amide.[2] Amides are notoriously hygroscopic (water-attracting).

  • Scenario: Your HPLC shows 99.9% purity.

  • Reality: The sample contains 5% water by weight.

  • Consequence: Biological assays will be dosed incorrectly (under-dosed), leading to false negatives in potency screening. Only EA or Karl-Fischer titration detects this reliably.

Experimental Protocol: Self-Validating CHN Analysis

To achieve the journal-standard accuracy of


, strict adherence to a self-validating workflow is required.
Phase A: Sample Preparation (The Critical Step)
  • Drying: Indole derivatives can trap synthesis solvents (Dichloromethane, Ethyl Acetate).

    • Action: Dry sample in a vacuum oven at 40°C for 24 hours over

      
       or silica desiccant.
      
  • Homogenization: Ensure the powder is uniform. Large crystals combust unevenly.

Phase B: The Combustion Workflow (Automated Analyzer)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario (or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C (ensure complete oxidation of the indole ring).

Step-by-Step Protocol:
  • System Blank: Run 3 empty tin capsules to establish the baseline signal.

  • Conditioning: Run 2 "dummy" samples of the target compound to prime the adsorption columns.

  • Calibration (K-Factor): Run Acetanilide standard (Theoretical: C=71.09%, H=6.71%, N=10.36%).

    • Validation Check: The instrument is valid ONLY if Acetanilide reads within

      
       of theory.
      
  • Weighing: Weigh 1.5–2.5 mg of N-[2-(1H-indol-3-yl)ethyl]propanamide into a tin capsule using a microbalance (

    
     mg).
    
    • Note: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Sample drops into the combustion tube.

  • Reduction: Gases pass over Copper at 640°C.

    • 
       (Critical for accurate Nitrogen count).
      
  • Detection: Thermal Conductivity Detector (TCD) quantifies gases.

Visualization: Validation Logic & Troubleshooting

Diagram 1: The Purity Validation Workflow

This diagram illustrates the decision process for accepting or rejecting a sample based on EA data.

PurityValidation Start Start: Synthesized N-[2-(1H-indol-3-yl)ethyl]propanamide Dry Step 1: Vacuum Dry (40°C, 24h) Start->Dry Weigh Step 2: Micro-Weighing (2.0 mg ± 0.1 mg) Dry->Weigh Combust Step 3: CHN Combustion (950°C) Weigh->Combust Result Step 4: Compare Result to Theory (C:72.19, H:7.46, N:12.95) Combust->Result Check Is Deviation < 0.4%? Result->Check Pass PASS: High Purity (Ready for Bio-Assay) Check->Pass Yes Fail FAIL: Contamination Check->Fail No AnalyzeFail Analyze Deviation Pattern Fail->AnalyzeFail

Caption: Workflow for validating bulk purity. A deviation >0.4% triggers a failure mode analysis.

Diagram 2: Troubleshooting Failure Modes

If the EA fails, the specific deviation pattern reveals the contaminant.

FailureAnalysis Root EA Result Failed (> 0.4% Deviation) Case1 Low %C, Low %N High %H Root->Case1 Case2 Low %C, Low %N Low %H Root->Case2 Case3 High %C Variable %H Root->Case3 Diag1 Diagnosis: Moisture/Water Case1->Diag1 Fix1 Action: Dry over P2O5 Diag1->Fix1 Diag2 Diagnosis: Inorganic Salts (Silica/Na2SO4) Case2->Diag2 Fix2 Action: Recrystallize & Filter (Hot) Diag2->Fix2 Diag3 Diagnosis: Trapped Solvent (EtOAc/DCM) Case3->Diag3 Fix3 Action: High Vac (<1 mbar) at 50°C Diag3->Fix3

Caption: Diagnostic logic for interpreting elemental analysis errors. Specific deviations point to specific impurities.

Data Interpretation & Acceptance Criteria

To publish in journals like J. Med. Chem. or J. Org. Chem., or to release a batch for clinical study, the data must meet the


 Rule .
The Calculation


Example: A Valid Batch
  • Found: C: 72.05%, H: 7.50%, N: 12.85%

  • Analysis:

    • C Error:

      
       (Pass)
      
    • H Error:

      
       (Pass)
      
    • N Error:

      
       (Pass)
      
Example: The "Hydrate" Trap (Common with Amides)
  • Found: C: 66.50%, H: 7.70%, N: 11.90%

  • Analysis: C is off by >5%. This is not random error.

  • Interpretation: This matches the calculation for a Monohydrate (

    
    ).
    
    • Theoretical Monohydrate C: 66.64%.

    • Action: The compound is pure, but it is a hydrate. You must report it as such or dry it more aggressively if the anhydrous form is required.

References

  • BenchChem. (2025).[3] A Comparative Guide to Purity Validation: Elemental Analysis vs. Alternative Methods. Retrieved from

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC.[1][5] Retrieved from

  • Measurlabs. (2023).[6] Comparison of Elemental Analysis Techniques. Retrieved from

  • PubChem. (2023). 2-Amino-3-(1H-indol-3-yl)propanamide (Related Indole Derivative Properties).[7] National Library of Medicine. Retrieved from

Sources

A Comparative Guide to the Pharmacokinetics of N-Propionyltryptamine and N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of N-Propionyltryptamine (NPT) and N-Acetyltryptamine (NAT). A notable scarcity of direct experimental data for N-Propionyltryptamine in publicly accessible literature necessitates a partially predictive approach to its pharmacokinetic properties, based on its structural similarity to N-Acetyltryptamine and other related tryptamine derivatives. This document, therefore, integrates established data for NAT with inferred properties for NPT to offer a comprehensive, albeit in some aspects theoretical, comparison.

Introduction: Structural Analogs with Potential Divergence in Biological Fate

N-Acetyltryptamine (NAT) and N-Propionyltryptamine (NPT) are both N-acylated derivatives of the endogenous trace amine tryptamine. Their core structure, featuring an indole ring linked to an ethylamine side chain, is fundamental to their interaction with biological systems. The key distinction lies in the acyl group attached to the amine nitrogen: an acetyl group (-COCH₃) in NAT and a propionyl group (-COCH₂CH₃) in NPT. This seemingly minor difference in one additional carbon unit can significantly influence their physicochemical properties and, consequently, their pharmacokinetic profiles.

NAT is a naturally occurring compound in various organisms, including mammals, where it serves as a precursor to melatonin and exhibits its own physiological rhythms.[1][2] In contrast, NPT is less studied, and its endogenous presence has not been established. Understanding the comparative pharmacokinetics of these molecules is crucial for researchers investigating their potential pharmacological activities and for drug development professionals considering them as scaffolds for new therapeutic agents.

Pharmacokinetic Profile of N-Acetyltryptamine (NAT)

N-Acetyltryptamine is an endogenously produced compound, with its plasma concentrations exhibiting a circadian rhythm, typically increasing during the nocturnal phase.[2] This rhythmic production is linked to the activity of the enzyme arylalkylamine N-acetyltransferase (AANAT).[1][3]

Absorption and Distribution:

As an endogenous substance, the traditional concept of absorption is less relevant. However, when administered exogenously, its absorption characteristics would be influenced by the route of administration. Due to its moderate lipophilicity, it is expected to be reasonably well-absorbed.

Metabolism:

The metabolism of NAT is intrinsically linked to the melatonin synthesis pathway. NAT can be O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to form melatonin (5-methoxy-N-acetyltryptamine).[3] Additionally, like other tryptamines, it is susceptible to metabolism by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes, leading to the formation of various metabolites.

Excretion:

The excretion of NAT and its metabolites is presumed to occur primarily through the kidneys.

Predicted Pharmacokinetic Profile of N-Propionyltryptamine (NPT)

In the absence of direct experimental data, the pharmacokinetic profile of NPT is largely inferred based on its chemical structure and the known metabolic pathways of similar compounds.

Absorption and Distribution (Predicted):

The addition of a single carbon to the acyl chain in NPT increases its lipophilicity compared to NAT. This enhanced lipophilicity may lead to:

  • Increased oral bioavailability: Higher lipid solubility can facilitate passive diffusion across the gastrointestinal membrane.

  • Greater volume of distribution: The compound may more readily partition into lipid-rich tissues, including the brain, potentially leading to a higher volume of distribution.

Metabolism (Predicted):

The metabolism of NPT is anticipated to follow pathways similar to other N-acyltryptamines. Key predicted metabolic routes include:

  • De-propionylation: Hydrolysis of the propionyl group to yield tryptamine.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring, commonly at the 5 or 6 position, mediated by CYP450 enzymes.

  • N-oxidation: Oxidation of the amine nitrogen.

  • Glucuronidation and Sulfation: Conjugation of hydroxylated metabolites to enhance their water solubility and facilitate excretion.

The longer acyl chain in NPT might influence the rate of metabolism. It is plausible that the propionyl group could offer some steric hindrance to metabolic enzymes compared to the acetyl group, potentially leading to a slower rate of metabolism and a longer half-life.

Excretion (Predicted):

Similar to NAT, NPT and its metabolites are expected to be eliminated from the body primarily via renal excretion.

Comparative Analysis: NPT vs. NAT

The table below summarizes the known and predicted pharmacokinetic parameters for N-Acetyltryptamine and N-Propionyltryptamine.

ParameterN-Acetyltryptamine (NAT)N-Propionyltryptamine (NPT) (Predicted)Rationale for Prediction
Oral Bioavailability Data not available (endogenous)Potentially higher than NATIncreased lipophilicity due to the propionyl group may enhance absorption.
Volume of Distribution Data not availablePotentially larger than NATIncreased lipophilicity may lead to greater tissue and brain penetration.
Metabolism O-methylation (to melatonin), MAO, CYP450De-propionylation, Hydroxylation, N-oxidation, ConjugationBased on known metabolism of tryptamine derivatives.
Half-life Data not availablePotentially longer than NATThe propionyl group may confer greater metabolic stability.
Primary Metabolites Melatonin, Hydroxylated NATTryptamine, Hydroxylated NPTBased on predicted metabolic pathways.

Experimental Protocols

To empirically determine and compare the pharmacokinetic profiles of NPT and NAT, the following experimental designs are proposed.

In-Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profiles, bioavailability, and key pharmacokinetic parameters of NPT and NAT following intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Drug Administration:

    • Intravenous (IV) bolus injection (1 mg/kg) via the tail vein.

    • Oral gavage (10 mg/kg).

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of NPT and NAT determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) will be calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

In-Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of NPT and NAT in liver microsomes.

Methodology:

  • Incubation: NPT and NAT (1 µM) incubated with rat or human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C.

  • Time Points: Aliquots of the incubation mixture removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction stopped by the addition of ice-cold acetonitrile.

  • Analysis: The remaining parent compound concentration determined by LC-MS/MS.

  • Data Analysis: The in-vitro half-life (t½) and intrinsic clearance (CLint) calculated from the rate of disappearance of the parent compound.

Visualizations

Metabolic Pathways

cluster_NAT N-Acetyltryptamine (NAT) Metabolism cluster_NPT Predicted N-Propionyltryptamine (NPT) Metabolism NAT N-Acetyltryptamine Melatonin Melatonin NAT->Melatonin HIOMT Hydroxylated_NAT Hydroxylated NAT NAT->Hydroxylated_NAT CYP450 NPT N-Propionyltryptamine Tryptamine Tryptamine NPT->Tryptamine De-propionylation Hydroxylated_NPT Hydroxylated NPT NPT->Hydroxylated_NPT CYP450

Caption: Predicted metabolic pathways of NAT and NPT.

Experimental Workflow for In-Vivo Pharmacokinetic Study

A Drug Administration (IV or Oral) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Conclusion

While N-Acetyltryptamine is an established endogenous molecule with a defined physiological rhythm, the pharmacokinetic properties of its close structural analog, N-Propionyltryptamine, remain largely unexplored. Based on fundamental principles of pharmacokinetics, it is predicted that the increased lipophilicity of NPT may result in enhanced bioavailability and a larger volume of distribution compared to NAT. Furthermore, the propionyl group might confer greater metabolic stability, potentially leading to a longer half-life. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions. Such studies are essential to fully characterize the pharmacokinetic profiles of these compounds and to inform future research into their potential pharmacological applications.

References

  • Grokipedia. N-Acetyltryptamine.
  • Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(5), 447-458. Available from: [Link]

  • ResearchGate. (2017). Daily Rhythm in Plasma N-acetyltryptamine. Available from: [Link]

Sources

Certified reference standards for N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Certified Reference Standards for N-[2-(1H-indol-3-yl)ethyl]propanamide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals

Executive Summary: The Criticality of the Standard

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly known as N-Propionyltryptamine (N-PrT) , is a structural analog of the psychoactive tryptamines. In forensic toxicology and pharmaceutical research, the distinction between a "chemical reagent" and a Certified Reference Material (CRM) is not merely semantic—it is the difference between legally defensible data and experimental noise.

This guide objectively compares the three tiers of reference standards available for N-PrT, delineating when to use ISO 17034-accredited materials versus research-grade alternatives. It further provides a self-validating LC-MS/MS protocol to verify the performance of your chosen standard.

The Hierarchy of Standards: A Technical Comparison

When sourcing N-PrT, you will encounter three primary grades. As a Senior Application Scientist, I strongly advise matching the grade to your "Intended Use" to avoid regulatory non-compliance or wasted budget.

Comparative Specifications Table
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Grade Chemical
Primary Application Quantitation, Forensic Defensibility, ISO 17025 AuditsQualitative ID, Method Development, ScreeningOrganic Synthesis, Early Discovery
Certified Purity >98.5% (Mass Balance/qNMR)>95% (HPLC Area %)Variable (often >90%)
Uncertainty Explicitly Stated (e.g., ± 5% at k=2)Not ReportedNot Reported
Metrological Traceability SI Units (via NIST/NMI primary stds)Traceable to Internal StandardNone
Homogeneity Verified & Data AvailableAssumedUnknown
Stability Real-time stability monitoringRetest dates providedNot guaranteed after opening
Cost High (

$)
Moderate (

)
Low ($)

Expert Insight: For N-PrT, a "Tier 2" standard is often sufficient for academic research. However, if you are quantifying this metabolite in biological matrices for forensic reporting, you must use a Tier 1 CRM or scientifically justify why one was not used (e.g., unavailability) and perform in-house characterization.

Decision Framework: Selecting the Right N-PrT Standard

The following decision matrix illustrates the logical flow for selecting the appropriate N-PrT standard based on regulatory requirements and experimental goals.

StandardSelection Start Start: Define Application Quant Is Quantitative Analysis Required? Start->Quant Regulated Is the Lab ISO 17025 Accredited or Forensic? Quant->Regulated Yes Use_Research Action: Purchase Research Grade (Tier 3) Quant->Use_Research No (Qualitative Only) CRM_Check Is ISO 17034 CRM Available? Regulated->CRM_Check Yes Use_RM Action: Purchase Analytical Reference Standard (Tier 2) Regulated->Use_RM No (R&D Only) Use_CRM Action: Purchase ISO 17034 CRM (e.g., Cerilliant/Cayman) CRM_Check->Use_CRM Yes CRM_Check->Use_RM No InHouse_Val Action: Perform In-House Characterization (qNMR + HPLC + Water Content) Use_RM->InHouse_Val If used for Quantitation in ISO 17025 Lab

Figure 1: Decision matrix for selecting N-Propionyltryptamine reference standards based on regulatory needs.

Experimental Validation: Self-Validating Protocols

Regardless of the standard chosen, you must verify its identity and performance. The following protocols are designed to be self-validating systems.

Protocol A: LC-MS/MS Identity & Quantitation

Objective: Confirm the identity of N-PrT and establish a quantitative calibration curve. Causality: Tryptamines fragment predictably. We utilize the stability of the indole core for quantitation while using the amide cleavage for qualification.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions (Derived for C13H16N2O, MW 216.28):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 217.1

144.120Loss of propionamide group (Vinyl indole formation). High stability.
Qualifier 1 217.1

130.135Quinolinium ion formation (Indole ring expansion).
Qualifier 2 217.1

117.145Indole cation.

Validation Step (Trustworthiness):

  • Ion Ratio Check: The ratio of the Quantifier (144.1) to Qualifier 1 (130.1) must be consistent within ±20% of the reference standard injection.[1]

  • Retention Time: Must match the standard within ±0.1 min.

Protocol B: Stability & Stock Verification

Objective: Ensure the standard has not degraded (oxidized) during storage. Causality: Tryptamines are susceptible to oxidation at the indole nitrogen and the alpha-carbon.

  • Preparation: Dilute stock (e.g., 1 mg/mL in MeOH) to 1 µg/mL.

  • Analysis: Inject immediately (T=0). Store solution at room temperature for 24 hours (T=24) and re-inject.

  • Acceptance Criteria:

    • Area count change < 2%.

    • No new peaks at

      
       233.1 (M+16, N-oxide) or 
      
      
      
      231.1 (Oxidation to keto-derivative).
Visualizing the Analytical Workflow

The following diagram details the fragmentation pathway used for the LC-MS/MS method, providing the mechanistic grounding for the chosen transitions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 217.1 TS1 Amide Cleavage Precursor->TS1 - Propionamide TS2 Ring Expansion Precursor->TS2 - C3H7NO TS3 Indole Cleavage Precursor->TS3 Frag1 Vinyl Indole (Quantifier) m/z 144.1 TS1->Frag1 Frag2 Quinolinium Ion (Qualifier) m/z 130.1 TS2->Frag2 Frag3 Indole Cation m/z 117.1 TS3->Frag3

Figure 2: Proposed ESI+ fragmentation pathway for N-Propionyltryptamine used in MRM method development.

References
  • Cerilliant (MilliporeSigma). (2025).[2] Certified Reference Materials for Forensic Toxicology. Retrieved from [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations for the Analysis of Seized Drugs. Retrieved from [Link]

  • Manolov, S., et al. (2021). "N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide". Molbank, 2021(1). [Link]

Sources

Differentiating N-[2-(1H-indol-3-yl)ethyl]propanamide from Structural Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

N-[2-(1H-indol-3-yl)ethyl]propanamide, commonly referred to as N-propionyltryptamine (N-PT) , is a synthetic indole alkaloid derivative heavily investigated for its role as a 5-HT2A receptor antagonist[1]. During drug development, metabolic profiling, and forensic screening, analysts face a critical challenge: differentiating N-PT from its structural isomers.

N-PT possesses a molecular formula of C13H16N2O and an exact monoisotopic mass of 216.1263 Da . It is perfectly isobaric with several distinct pharmacological agents, most notably 4-hydroxy-N-allyltryptamine (4-HO-NALT) , a serotonergic psychedelic[2], and 6-methoxy-1,2,3,4-tetrahydroharman (6-MeO-THH) , a naturally occurring β-carboline[3]. Because standard high-resolution mass spectrometry (HRMS) cannot distinguish between identical exact masses, an orthogonal analytical framework is required.

This guide provides self-validating, step-by-step methodologies leveraging LC-HRMS/MS, 1D/2D NMR, and GC-MS to unambiguously differentiate these structural isomers based on their unique chemical reactivities and structural rigidities.

Structural Isomer Overview

To establish a baseline for differentiation, the structural and functional differences of the C13H16N2O isomers are summarized below.

Compound NameIUPAC NamePharmacological ClassKey Structural FeaturesActive Hydrogens
N-Propionyltryptamine N-[2-(1H-indol-3-yl)ethyl]propanamide5-HT2A AntagonistUnsubstituted indole; secondary amide; propionyl aliphatic chain2 (Indole NH, Amide NH)
4-HO-NALT 3-[2-(allylamino)ethyl]-1H-indol-4-olSerotonergic Psychedelic4-OH substituted indole; secondary amine; allyl group3 (Indole NH, Phenol OH, Amine NH)
6-MeO-THH 6-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleβ-Carboline / MAOITricyclic rigid core; methoxy ether; cyclic secondary amine2 (Indole NH, Cyclic Amine NH)

Analytical Strategy 1: LC-HRMS/MS Fragmentation Profiling

Expertise & Experience (Causality): While HRMS provides the precursor ion[M+H]+ at m/z 217.1335, differentiation relies on Collision-Induced Dissociation (CID)[4]. The causality behind the fragmentation differences lies in the relative stability of the indole core versus the lability of the aliphatic side chains.

  • N-PT readily cleaves at the amide bond, losing neutral propionamide to yield a highly stable 3-ethylidene-3H-indol-1-ium cation at m/z 144.081, and an indole-3-methyl cation at m/z 130.065.

  • 4-HO-NALT loses its N-allyl amine group, but because the indole ring is hydroxylated, the resulting core fragment shifts to m/z 160.076.

  • 6-MeO-THH possesses a rigid tricyclic β-carboline core that strongly resists aliphatic cleavage. It requires higher collision energies and fragments via the loss of a methyl radical (m/z 202.110) from the methoxy group, followed by retro-Diels-Alder ring opening.

Protocol: LC-HRMS/MS Workflow
  • Column Selection: Utilize a Biphenyl stationary phase (e.g., 150 x 2.1 mm, 1.7 µm). The biphenyl phase induces strong π-π interactions with the indole rings, maximizing the chromatographic resolution of closely related isomers[5].

  • Mobile Phase: (A) 0.1% Formic acid in HPLC-grade water, (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a slow gradient from 5% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min to prevent isomer co-elution[5].

  • Ionization & Acquisition: Operate the Heated Electrospray Ionization (HESI) source in positive mode. Utilize Data-Dependent Acquisition (DDA) with stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV. This stepped approach ensures that both the fragile aliphatic chains of N-PT and the rigid tricyclic core of 6-MeO-THH are adequately fragmented[4].

MSMS_Fragmentation parent Precursor Ion [M+H]+ m/z 217.1335 C13H17N2O+ npt N-Propionyltryptamine parent->npt nalt 4-HO-NALT parent->nalt thh 6-MeO-THH parent->thh frag_npt m/z 144.081 (Indole-ethyl cation) m/z 130.065 npt->frag_npt - Propionamide frag_nalt m/z 160.076 (4-OH-Indole-ethyl cation) nalt->frag_nalt - Allylamine frag_thh m/z 202.110 (Loss of •CH3) Retro-Diels-Alder frags thh->frag_thh High CE required

Figure 1: LC-HRMS/MS collision-induced dissociation pathways for C13H16N2O isomers.

Analytical Strategy 2: Nuclear Magnetic Resonance (NMR)

Expertise & Experience (Causality): While MS/MS provides connectivity data, 1D and 2D NMR spectroscopy remains the gold standard for absolute regiochemical assignment. The distinct functional groups of these isomers create unique spin systems that act as self-validating data points.

  • N-PT: The defining feature is the propionyl group. The 1H NMR spectrum will display a distinct quartet at ~2.16 ppm (CH2) and a triplet at ~1.09 ppm (CH3)[1]. The unsubstituted indole core presents a classic 4-spin aromatic system.

  • 4-HO-NALT: The 4-OH substitution disrupts the indole symmetry, converting the aromatic region into a 3-spin AMX pattern. Furthermore, the allyl group presents a highly characteristic multiplet at ~5.8-6.0 ppm (internal alkene proton) and terminal alkene doublets at ~5.1-5.3 ppm[2].

  • 6-MeO-THH: The tricyclic structure locks the ethylamine chain, drastically altering its J-coupling constants compared to the flexible chains of N-PT. A sharp 3H singlet at ~3.8 ppm confirms the methoxy group[3].

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 600 µL of CD3OD (or DMSO-d6 if observing exchangeable NH/OH protons is desired).

  • 1H NMR: Acquire at 400 or 500 MHz with a minimum of 32 scans. Calibrate the residual solvent peak (CD3OD: 3.31 ppm).

  • 13C NMR: Acquire with 1024 scans to ensure adequate signal-to-noise for quaternary carbons (e.g., the amide carbonyl of N-PT at ~177.0 ppm)[1].

  • 2D Validation (HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. For N-PT, look for the critical cross-peak correlating the ethylamine protons (H-11) to the amide carbonyl carbon (C-13)[1].

Analytical Strategy 3: GC-MS with Chemical Derivatization

Expertise & Experience (Causality): Direct GC-MS analysis of underivatized tryptamines often results in thermal degradation or severe peak tailing due to active amine and hydroxyl hydrogens. Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) resolves this while simultaneously differentiating the isomers based on their active hydrogen count.

  • N-PT (2 active protons) and 6-MeO-THH (2 active protons) form di-TMS derivatives, increasing their mass by 144 Da.

  • 4-HO-NALT (3 active protons) forms a tri-TMS derivative, increasing its mass by 216 Da, immediately isolating it chromatographically and spectrally.

  • Note on Alternative Derivatization: Derivatization of N-acyl tryptamines (like N-PT) with Trifluoroacetic anhydride (TFAA) can induce a highly specific spirocyclic ring closure, yielding a mass spectrum completely distinct from non-acylated isomers[6].

Protocol: MSTFA Derivatization for GC-MS
  • Transfer 100 µg of the sample into a glass autosampler vial and dry completely under a gentle nitrogen stream.

  • Add 50 µL of anhydrous ethyl acetate and 50 µL of MSTFA (containing 1% TMCS catalyst).

  • Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature. Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

Analytical_Workflow sample Isomeric Mixture / Unknown (Exact Mass: 216.1263 Da) lcms LC-HRMS/MS (Biphenyl Column) sample->lcms Fragmentation Profiling nmr NMR Spectroscopy (1H, 13C, 2D HMBC) sample->nmr Regiochemical Assignment gcms GC-MS (MSTFA Derivatization) sample->gcms Active Hydrogen Counting lcms_res Distinct Product Ions (Core vs. Side-chain cleavage) lcms->lcms_res nmr_res Spin Systems & Couplings (e.g., Allyl vs. Propionyl) nmr->nmr_res gcms_res Differential Mass Shifts (Di-TMS vs. Tri-TMS) gcms->gcms_res

Figure 2: Orthogonal analytical workflow for unambiguous structural isomer differentiation.

References

1.[1] Ding, L., et al. "Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists." Molecules, MDPI. URL: [Link] 2.[6] "Melatonin の trifluoroacetyl 誘導体の生成機構に関する考察" (Consideration on the formation mechanism of trifluoroacetyl derivatives of Melatonin). NII. URL: [Link] 3.[2] "4-HO-NALT". Wikipedia. URL:[Link] 4.[4] Seither, J.Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." CORE. URL:[Link] 5.[3] "6-MeO-THH". Wikipedia. URL:[Link] 6.[5] "α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood." Semantic Scholar. URL: [Link]

Sources

Cross-Validation of HPLC vs. UPLC Methods for N-Propionyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, analytical laboratories must modernize legacy methodologies without compromising data integrity. N-Propionyltryptamine—a marine-derived indole alkaloid recently identified as a potent 5-HT2A receptor antagonist[1]—presents unique chromatographic challenges due to its basic tryptamine side chain.

This guide provides a comprehensive, objective comparison and cross-validation strategy for transitioning the quantification of N-Propionyltryptamine from conventional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). By grounding our approach in the fundamental physics of chromatography and the latest regulatory frameworks, we establish a self-validating system that ensures analytical equivalence and superiority.

The Physics of Method Transfer: Causality and Scaling

The transition from HPLC to UPLC is not merely a hardware upgrade; it is a fundamental shift in fluid dynamics governed by the van Deemter equation. Conventional HPLC utilizes 5 µm porous particles, which suffer from significant mass transfer resistance (the C-term) at higher flow rates. By reducing the particle size to sub-2 µm (e.g., 1.7 µm) in UPLC, eddy diffusion (A-term) is minimized, and the mass transfer kinetics become highly efficient, resulting in a flattened van Deemter curve[2].

To ensure the selectivity and resolving power of the original HPLC method are preserved, the transfer must rely on strict geometric scaling rather than empirical trial-and-error. The causality behind our experimental choices relies on four mathematical pillars:

  • Resolving Power (

    
    ):  The ratio of column length (
    
    
    
    ) to particle size (
    
    
    ) dictates theoretical plates. An HPLC column of 150 mm with 5 µm particles (
    
    
    ) is chromatographically equivalent to a UPLC column of 50 mm with 1.7 µm particles (
    
    
    )[2].
  • Flow Rate Scaling: To maintain optimal linear velocity, flow rate is scaled by the ratio of column cross-sectional areas and inversely by particle size[3].

  • Injection Volume: Scaled proportionally to the total column volume to prevent band broadening and column overloading[4].

  • Gradient Time: Scaled to maintain a constant number of column volumes per gradient segment, compensating for differences in system dwell volume.

Experimental Methodologies: A Self-Validating Protocol

Because N-Propionyltryptamine contains a basic secondary amine, it is prone to severe peak tailing on standard silica columns due to ion-exchange interactions with unreacted silanols. Our protocol utilizes an acidic mobile phase to suppress silanol ionization and protonate the analyte, ensuring sharp, symmetrical peaks.

The following step-by-step methodologies are designed as a self-validating system . Before any comparative data is accepted, a System Suitability Test (SST) must pass predefined criteria (USP Tailing


, Theoretical Plates 

). If the physics of our geometric scaling hold true, the system inherently proves its fitness for purpose prior to sample analysis.
Step 1: Legacy HPLC Baseline Protocol
  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10.0 µL.

  • Column Temperature: 30°C.

  • Gradient Program: 5% B to 60% B over 20.0 minutes.

  • Detection: UV at 280 nm.

Step 2: Geometric Scaling Calculations

Using the mathematical pillars described above, we calculate the UPLC parameters[3]:

  • Flow Rate (

    
    ): 
    
    
    
    mL/min.
  • Injection Volume (

    
    ): 
    
    
    
    µL (Rounded to 0.7 µL).
  • Gradient Time (

    
    ): 
    
    
    
    minutes.
Step 3: Optimized UPLC Protocol
  • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A & B: Identical to HPLC.

  • Flow Rate: 0.61 mL/min.

  • Injection Volume: 0.7 µL.

  • Column Temperature: 35°C (Increased slightly to mitigate viscous frictional heating generated by higher backpressures[5]).

  • Gradient Program: 5% B to 60% B over 2.26 minutes.

  • Detection: PDA at 280 nm (Data acquisition rate increased to 20 Hz to capture narrower peak widths[5]).

ICH Q2(R2) Cross-Validation Framework

To prove regulatory equivalence between the two methods, we apply the co-validation principles outlined in the [6]. The guideline dictates that when an established procedure is modernized, the new method must demonstrate equivalent or superior performance across key validation characteristics[7].

G A Legacy HPLC Method (5 µm, L/dp ~30,000) B Geometric Scaling (Flow, Vol, Gradient) A->B Apply Transfer Rules C UPLC Optimization (1.7 µm, Dwell Vol Adjust) B->C System Dispersion Check D ICH Q2(R2) Co-Validation (Linearity, Precision, Accuracy) C->D Execute Protocol E Statistical Equivalence (Method Fit for Purpose) D->E Acceptance Criteria Met

Fig 1. Geometric method transfer and ICH Q2(R2) co-validation workflow for UPLC migration.

Comparative Data Analysis

The empirical data generated from the self-validating protocol reveals the stark performance disparities between the two platforms.

Table 1: Chromatographic Performance Comparison

By maintaining the


 ratio, the UPLC method successfully preserves the resolving power while drastically compressing the analysis time. The reduction in the A-term of the van Deemter equation yields significantly sharper peaks, directly improving the signal-to-noise ratio.
ParameterLegacy HPLC (5 µm)Optimized UPLC (1.7 µm)Causality / Mechanistic Note
Retention Time (Rt) 12.4 min2.8 minGradient time scaled by ~0.11x factor
Theoretical Plates (N) ~12,500~28,000Minimized eddy diffusion (A-term)
USP Tailing Factor 1.451.08Improved mass transfer kinetics (C-term)
System Backpressure 140 bar850 barPressure scales inversely with square of particle size
Solvent Consumption 20.0 mL/run1.4 mL/runProportional to scaled column volume & flow rate
Table 2: ICH Q2(R2) Cross-Validation Metrics for N-Propionyltryptamine

The co-validation execution demonstrates that the UPLC method is not only statistically equivalent to the legacy HPLC method but superior in precision and sensitivity[6].

Validation ParameterICH Acceptance CriteriaHPLC ResultUPLC ResultConclusion
Linearity (R²)

0.99920.9998Equivalent
Repeatability (%RSD)

(n=6)
1.2%0.6%Superior in UPLC
Accuracy (Recovery) 98.0% - 102.0%99.1%100.4%Equivalent
LOD (S/N 3:1) Report value0.15 µg/mL0.02 µg/mL7.5x more sensitive
LOQ (S/N 10:1) Report value0.50 µg/mL0.06 µg/mL8.3x more sensitive

Conclusion

The cross-validation of N-Propionyltryptamine analysis from HPLC to UPLC illustrates the profound advantages of sub-2 µm particle technology. By strictly adhering to geometric scaling principles, laboratories can eliminate the guesswork from method transfer. The resulting UPLC method delivers an 8.3-fold increase in sensitivity and a 93% reduction in solvent consumption per run, all while easily satisfying the rigorous co-validation requirements of the ICH Q2(R2) guidelines. For drug development professionals profiling novel 5-HT2A receptor antagonists, this modernized approach guarantees higher throughput without sacrificing scientific integrity.

References

Sources

Reproducibility of N-[2-(1H-indol-3-yl)ethyl]propanamide synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of neuropharmacological drug development, I frequently observe that while basic amide bond formation appears trivial on paper, the practical realities of synthesizing N-[2-(1H-indol-3-yl)ethyl]propanamide (N-propionyltryptamine) are far more complex. This indole alkaloid derivative is increasingly relevant in modern research, serving as a scaffold for 5-HT receptor modulators, anti-Alzheimer's agents[1], and gut microbiota-derived endocannabinoid-like mediators[2].

However, the reproducibility of its synthesis is heavily dependent on the chosen methodology. Direct acylation often suffers from over-reaction (e.g., di-acylation at the indole nitrogen), while legacy industrial methods require complex precursors. This guide critically evaluates three distinct synthetic paradigms, providing the mechanistic causality and self-validating protocols necessary to ensure absolute reproducibility in your laboratory.

Mechanistic Evaluation of Synthetic Paradigms

The Sustainable Approach: T3P-Mediated Coupling

Recently highlighted in green chemistry literature, the use of propylphosphonic anhydride (T3P) represents the most reproducible and sustainable method for lab-scale N-acyl tryptamine synthesis[2].

  • Causality: T3P activates propionic acid to form a highly reactive mixed anhydride. Unlike traditional coupling agents (e.g., DCC or EDC), T3P generates completely water-soluble byproducts. This eliminates the need for silica gel chromatography, drastically reducing E-factor (environmental impact) and ensuring that the product can be isolated purely via liquid-liquid extraction.

The Classical Approach: Acyl Chloride Acylation

This is the standard nucleophilic acyl substitution method utilized in traditional medicinal chemistry[3].

  • Causality: Tryptamine acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of propionyl chloride. Because this reaction generates hydrochloric acid (HCl) as a byproduct, a sacrificial base (typically triethylamine, Et3N) must be present. Without the base, the HCl would protonate the unreacted tryptamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

The Industrial Approach: De Novo Fischer Indole Synthesis

For multi-kilogram scale-up, building the indole ring after the amide bond is formed bypasses the regioselectivity issues of direct indole alkylation[4].

  • Causality: This method relies on the condensation of phenylhydrazine with an N-propionyl acetal precursor (e.g., 4-(N-propionylamino)butanal diethylacetal) under acidic reflux. The subsequent [3,3]-sigmatropic rearrangement and cyclization guarantee that the propionyl group is exclusively located on the aliphatic amine, making it a highly robust, albeit precursor-heavy, industrial route.

Workflow Visualization

SynthesisRoutes PreA Tryptamine + Propionyl Chloride StepA Direct Acylation (Et3N, DCM/Toluene, 0°C) PreA->StepA PreB Tryptamine + Propionic Acid StepB T3P Coupling (T3P, Et3N, EtOAc, RT) PreB->StepB PreC Phenylhydrazine + N-Propionyl Acetal StepC Fischer Indole Synthesis (Aq. Acid pH 1.7-2.5, Reflux) PreC->StepC OutcomeA Yield: 70-85% Requires careful temp control StepA->OutcomeA OutcomeB Yield: 85-95% Water-soluble byproducts StepB->OutcomeB OutcomeC Yield: ~65% Scalable de novo ring formation StepC->OutcomeC Target N-[2-(1H-indol-3-yl)ethyl]propanamide (N-Propionyltryptamine) OutcomeA->Target OutcomeB->Target OutcomeC->Target

Comparison of three primary synthetic workflows for N-propionyltryptamine generation.

Quantitative Data Comparison

To objectively guide your synthetic strategy, the following table summarizes the performance metrics of each protocol based on empirical data and literature standards[4],[3],[2].

ParameterMethod A: Acyl ChlorideMethod B: T3P CouplingMethod C: Fischer Synthesis
Primary Reagents Tryptamine, Propionyl ClTryptamine, Propionic AcidPhenylhydrazine, Acetal
Coupling Agent None (Directly reactive)T3P (Propylphosphonic anhydride)None (Acid-catalyzed)
Typical Yield 70% - 85%85% - 95%~65%
Reaction Time 1 - 4 hours24 hours3 - 5 hours
Temperature 0°C to Room TempRoom TemperatureReflux (98°C)
Purification Recrystallization/ColumnLiquid-Liquid ExtractionDistillation/Extraction
E-factor / Toxicity High (Corrosive HCl gas)Low (Sustainable, benign)Medium (Complex precursors)

Detailed Experimental Protocols

Protocol 1: T3P-Mediated Synthesis (Recommended for Lab Scale)

This protocol is adapted for maximum reproducibility and minimal environmental impact[2].

  • Reagent Preparation: In an 8-mL reaction vial, combine tryptamine (1.2 eq, 0.12 mmol) and propionic acid (1.0 eq, 0.10 mmol).

    • Causality: A slight stoichiometric excess of tryptamine ensures the complete consumption of the carboxylic acid. Unreacted amine is easily washed away during the aqueous workup, preventing product contamination.

  • Solvation and Base Addition: Add ethyl acetate (EtOAc, 60 µL) followed by triethylamine (Et3N, 2.0 eq, 0.2 mmol).

    • Causality: Et3N deprotonates the propionic acid, forming a carboxylate that rapidly attacks the T3P reagent. EtOAc is selected because it perfectly solubilizes the reagents while allowing direct transition into the extraction phase without solvent swapping.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq, 0.15 mmol) dropwise to the stirring mixture.

    • Causality: Dropwise addition prevents localized heating. T3P forms the reactive mixed anhydride intermediate in situ.

  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Causality: Maintaining room temperature preserves the integrity of the electron-rich indole ring, which is susceptible to oxidation at elevated temperatures.

  • Quenching & Workup: Quench the reaction by adding H2O (2 mL) and dilute with additional EtOAc (2 mL). Separate the phases and extract the aqueous layer with EtOAc (2 × 2 mL).

    • Causality: T3P and its phosphate byproducts are highly water-soluble. The aqueous quench hydrolyzes any unreacted T3P, and the extraction seamlessly partitions the pure N-propionyltryptamine into the organic layer.

  • Isolation: Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Classical Acyl Chloride Synthesis

For laboratories lacking T3P, this method provides rapid conversion but requires strict environmental controls[3].

  • Preparation: Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Propionyl chloride reacts violently with ambient moisture to form propionic acid and HCl, which would destroy the stoichiometry and lower the yield.

  • Base Addition: Add Et3N (1.5 eq) and cool the mixture to 0°C in an ice bath.

    • Causality: Cooling controls the exothermic acylation reaction, strictly preventing the formation of di-acylated side products (e.g., unwanted acylation at the indole nitrogen).

  • Acylation: Add propionyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Gradual addition ensures the acyl chloride is immediately consumed by the primary amine rather than accumulating and causing thermal spikes.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with ice water, wash the organic layer with saturated NaHCO3, dry over Na2SO4, and evaporate.

    • Causality: The NaHCO3 wash is mandatory to neutralize residual HCl and hydrolyze any unreacted propionyl chloride.

Trustworthiness: Establishing a Self-Validating System

To ensure the integrity of your synthesized N-propionyltryptamine, you must implement in-process controls. A protocol is only as reliable as its validation metrics.

  • TLC Monitoring (In-Process): Run the reaction against a tryptamine standard using a DCM:MeOH (95:5) solvent system.

    • Validation: Tryptamine (primary amine) will stain strongly with Ninhydrin (turning purple/pink) and remain lower on the plate. The successful formation of N-propionyltryptamine will result in a spot that is Ninhydrin-negative (amides do not react) but UV-active, migrating higher due to reduced polarity.

  • 1H NMR Spectroscopy (Post-Process):

    • Validation: Confirm the disappearance of the broad primary amine singlet (~1.5 ppm) and the appearance of a distinct amide proton triplet (~5.5-6.0 ppm). The successful addition of the propionyl group is validated by the presence of a distinct aliphatic quartet (~2.2 ppm, -CH2-) and triplet (~1.1 ppm, -CH3).

  • Mass Spectrometry: Confirm the exact mass [M+H]+ target at m/z 217.13.

References

  • Source: Frontiers in Chemistry (2024)
  • HU181054B - Process for producing triptamine derivatives Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: Journal of Pharmaceutical Sciences (via mdma.ch)

Sources

Safety Operating Guide

Part 1: Core Principle: Hazard Assessment and Waste Determination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proper Disposal of N-[2-(1H-indol-3-yl)ethyl]propanamide

This guide provides essential safety and logistical information for the proper disposal of N-[2-(1H-indol-3-yl)ethyl]propanamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document offers a procedural, step-by-step framework to ensure that waste management for this compound adheres to the highest standards of laboratory safety and regulatory compliance.

The foundational step in any disposal protocol is a thorough hazard assessment to determine if the substance is classified as hazardous waste.[1] The responsibility for this determination lies with the waste generator.[1] Given the toxicological properties of many indole-containing compounds and the lack of specific data for N-[2-(1H-indol-3-yl)ethyl]propanamide, it is prudent to manage all waste containing this chemical as hazardous.[3][4]

The indole nucleus can be toxic to aquatic life, and amides present their own set of considerations.[3][5] Therefore, a conservative approach is mandatory.

Table 1: Potential Hazard Summary This table summarizes potential hazards based on analogous compounds like Indole and other amides. Treat N-[2-(1H-indol-3-yl)ethyl]propanamide as possessing these hazards to ensure the highest level of safety.

Hazard TypePotential ClassificationRationale and Guidance
Acute Toxicity Category 4 (Oral/Dermal)Indole itself has known toxicity. Assume the compound may be harmful if swallowed or in contact with skin.[3]
Skin/Eye Irritation Category 2 (Irritant)Many chemicals cause skin and eye irritation. Avoid all direct contact.[4][6]
Respiratory Irritation STOT SE 3May cause respiratory irritation if handled as a fine powder or aerosol. Handle with adequate ventilation.[3][4]
Aquatic Hazard Acute/ChronicIndole is very toxic to aquatic life. Discharge into the environment or sewer systems must be strictly avoided.[3]

Part 2: Mandatory Safety: Personal Protective Equipment (PPE)

Handling chemical waste requires stringent adherence to PPE protocols to prevent exposure. The following equipment is mandatory when handling any waste stream containing N-[2-(1H-indol-3-yl)ethyl]propanamide.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or airborne particles.[4]
Skin & Body Lab coat and closed-toe shoes.To prevent incidental skin contact.[4]
Respiratory Use in a chemical fume hood.To avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator may be required.[4][7]

Part 3: Procedural Integrity: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[4]

Step 1: Designate a Waste Container

  • Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE), that is in good condition and free from leaks.[8]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[9]

  • Content Identification: Clearly write the full chemical name, "N-[2-(1H-indol-3-yl)ethyl]propanamide," and list any solvents or other chemicals present in the waste mixture.

Step 2: Point-of-Generation Collection

  • Waste must be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10] This area must be under the control of laboratory personnel.[8]

  • Collect all forms of waste: residual solids, solutions, and any contaminated materials (e.g., gloves, weigh boats, pipette tips).

Step 3: Maintain Container Integrity

  • Keep the waste container securely sealed at all times, except when adding waste.[4] This prevents the release of vapors and protects against spills.

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

Step 4: Segregate from Incompatibles

  • Store the waste container away from incompatible materials. Based on the amide and indole structure, avoid co-storage with:

    • Strong Oxidizing Agents [11]

    • Strong Acids [11]

    • Alkali and Alkaline Earth Metals [5]

Part 4: Disposal Decision Workflow

The following workflow outlines the decision-making process for the disposal of N-[2-(1H-indol-3-yl)ethyl]propanamide waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [10][12][13] The potential for aquatic toxicity and the general prohibition against sewer disposal of raw or hazardous chemicals makes this route non-compliant and environmentally irresponsible.[3][14]

DisposalWorkflow start Waste Generation (N-[2-(1H-indol-3-yl)ethyl]propanamide) waste_determination Hazard Assessment: Treat as Hazardous Waste start->waste_determination select_container Select & Label Compatible Hazardous Waste Container waste_determination->select_container drain_disposal Prohibited Action: Drain / Sewer Disposal waste_determination->drain_disposal DO NOT DO collect_waste Collect Waste in SAA (Solids, Solutions, Contaminated PPE) select_container->collect_waste check_incompatibles Segregate from Incompatible Chemicals (Acids, Oxidizers) collect_waste->check_incompatibles seal_container Keep Container Securely Sealed When Not in Use check_incompatibles->seal_container storage_limit Monitor Accumulation Volume (<55 Gallons per SAA) seal_container->storage_limit storage_limit->collect_waste Continue Collection request_pickup Container Full or Project Complete: Request EHS Pickup storage_limit->request_pickup Limit Reached ehs_disposal Professional Disposal: Waste handled by licensed hazardous waste contractor request_pickup->ehs_disposal

Caption: Disposal Decision Workflow for N-[2-(1H-indol-3-yl)ethyl]propanamide Waste.

Part 5: Emergency Protocol: Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate risk.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the spill area. Restrict access to the zone.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[2]

  • Don PPE: Before addressing the spill, all personnel involved must wear the appropriate PPE as detailed in Table 2.[2]

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[3][7]

  • Collect Waste: Carefully place all contaminated absorbent material and debris into your designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and institutional EHS department immediately, regardless of size.[2]

Part 6: Regulatory Compliance Overview

The disposal of laboratory chemical waste is regulated by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): This EPA act governs the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[8][14] Your laboratory is the point of generation, and you are responsible for ensuring the waste enters the proper disposal stream.

  • Satellite Accumulation Areas (SAA): EPA regulations allow laboratories to accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA, which must be at or near the point of generation.[15]

  • OSHA Hazard Communication: OSHA requires that hazards of chemicals are evaluated and that information is conveyed to employees, which includes proper handling for disposal and emergency procedures.[16]

By following the protocols in this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship and regulatory compliance that are fundamental to scientific integrity.

References

  • Safety Data Sheet. (2014, March 26). Indole. BD Diagnostic Systems.
  • AFG Bioscience LLC. (2016, April 1).
  • Office of Clinical and Research Safety.
  • Cornell University Environmental Health and Safety.
  • Thermo Fisher Scientific. (2009, September 23).
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (2009, September 26).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Thermo Fisher Scientific. (2025, September 12).
  • Lab Supplies. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • BenchChem. (2025).
  • Daniels Health. (2025, May 21).
  • BenchChem. (2025). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
  • MCF Environmental Services. (2022, September 13).
  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
  • Environmental Marketing Services. (2024, July 15).
  • Sigma-Aldrich. (2025, October 16).
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Cole-Parmer. Ethyl 2-amino-3-(1h-indol-3-yl)
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • BenchChem. (2025). Proper Disposal of 1-(1H-indol-3-yl)-2-(methylamino)ethanol.
  • Google Patents. (2014).
  • U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]propanamide
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N-[2-(1H-indol-3-yl)ethyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.